molecular formula C7H5ClN2 B1487519 2-(Chloromethyl)nicotinonitrile CAS No. 848774-96-9

2-(Chloromethyl)nicotinonitrile

Cat. No.: B1487519
CAS No.: 848774-96-9
M. Wt: 152.58 g/mol
InChI Key: FALRKNHUBBKYCC-UHFFFAOYSA-N
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Description

2-(Chloromethyl)nicotinonitrile is a useful research compound. Its molecular formula is C7H5ClN2 and its molecular weight is 152.58 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(Chloromethyl)nicotinonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Chloromethyl)nicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Chloromethyl)nicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-4-7-6(5-9)2-1-3-10-7/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALRKNHUBBKYCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CCl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677243
Record name 2-(Chloromethyl)pyridine-3-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848774-96-9
Record name 2-(Chloromethyl)pyridine-3-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Pyridinecarbonitrile, 2-(chloromethyl)-
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-(Chloromethyl)nicotinonitrile: A Bifunctional Scaffold for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Chloromethyl)nicotinonitrile (CAS 848774-96-9) is a high-value pyridine building block characterized by two orthogonal reactive centers: an electrophilic chloromethyl group at the C2 position and a cyano group at the C3 position. This "ortho-functionalized" motif makes it an indispensable intermediate for constructing fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines and 1,X-naphthyridines, which are prevalent pharmacophores in oncology and kinase inhibitor discovery.[1]

This guide details the physicochemical properties, expert-level synthesis protocols, and mechanistic reactivity profiles of this compound, emphasizing its utility in cascade cyclization reactions.[1]

Chemical Identity & Properties

PropertyData
IUPAC Name 2-(Chloromethyl)pyridine-3-carbonitrile
CAS Number 848774-96-9
Molecular Formula C₇H₅ClN₂
Molecular Weight 152.58 g/mol
SMILES C1=CC(=C(N=C1)CCl)C#N
Physical State Crystalline Solid
Melting Point Predicted range:[2][3] 85–95 °C (Analogous to 2-chloromethylpyridine salts; typically lower as free base)
Solubility Soluble in DCM, CHCl₃, EtOAc, THF; reacts with protic solvents (MeOH, H₂O)
Stability Moisture sensitive (hydrolyzes to alcohol); Light sensitive

Synthesis Protocols

Strategic Analysis of Synthetic Routes

While direct radical halogenation of 2-methylnicotinonitrile is possible, it often suffers from poor selectivity (yielding mono-, di-, and trichlorinated mixtures).[1] The Boekelheide Rearrangement is the superior, expert-preferred route, offering higher regioselectivity and safer handling.[1]

Protocol A: The Boekelheide Rearrangement (Recommended)

This method utilizes the rearrangement of the N-oxide to introduce functionality at the benzylic (picolinic) position.[1]

Reagents: 2-Methylnicotinonitrile, m-CPBA (or H₂O₂/AcOH), Trifluoroacetic anhydride (TFAA) or POCl₃.[1]

Step-by-Step Workflow:

  • N-Oxidation: Dissolve 2-methylnicotinonitrile (1.0 eq) in DCM. Add m-CPBA (1.1 eq) at 0°C. Stir at RT for 4–6 hours. Wash with NaHCO₃ to remove acid byproducts.[1] Isolate 2-methylnicotinonitrile 1-oxide.

  • Rearrangement/Chlorination:

    • Dissolve the N-oxide in dry DCM or CHCl₃.

    • Add POCl₃ (1.5 eq) dropwise at 0°C (Exothermic).

    • Reflux for 2–4 hours.[1] The mechanism involves O-phosphorylation followed by an elimination-addition sequence (ion-pair mechanism) to transfer the chloride to the benzylic carbon.

  • Workup: Quench carefully with ice water (maintain pH ~7-8 with NaHCO₃). Extract immediately with DCM.[1] Dry over MgSO₄ and concentrate.

    • Note: The product is an alkylating agent; avoid nucleophilic buffers like Tris.[1]

Protocol B: Radical Chlorination (Alternative)

Reagents: N-Chlorosuccinimide (NCS), Benzoyl Peroxide (BPO) or AIBN, CCl₄ or PhCF₃.[1]

  • Procedure: Reflux 2-methylnicotinonitrile with 1.05 eq NCS and 0.1 eq radical initiator.

  • Critical Control: Stop reaction at ~80% conversion to minimize dichloromethyl impurity formation.

Visualization: Synthesis Pathways

Synthesis cluster_legend Pathway Preference Start 2-Methylnicotinonitrile NOxide N-Oxide Intermediate Start->NOxide m-CPBA, DCM (Oxidation) Product 2-(Chloromethyl) nicotinonitrile Start->Product NCS, AIBN (Radical Chlorination) NOxide->Product POCl3, Reflux (Boekelheide Rearrangement) Solid Line: High Regioselectivity Solid Line: High Regioselectivity Dashed Line: Low Selectivity Dashed Line: Low Selectivity Solid Line: High Regioselectivity->Dashed Line: Low Selectivity

Caption: Figure 1. Comparative synthesis pathways. The Boekelheide rearrangement (solid path) is preferred for purity.[1]

Reactivity Profile & Applications

The core value of 2-(chloromethyl)nicotinonitrile lies in its ability to undergo Cascade Annulation .[1] The proximity of the electrophilic chloromethyl group to the electrophilic nitrile group allows for rapid construction of bicyclic systems.[1]

Key Reaction: Synthesis of Pyrido[2,3-d]pyrimidines

This reaction is a cornerstone in drug discovery for kinase inhibitors (e.g., EGFR, PI3K inhibitors).[1]

Mechanism:

  • S_N2 Displacement: A primary amine (R-NH₂) attacks the chloromethyl group, displacing chloride.[1]

  • Intramolecular Cyclization: The newly formed secondary amine attacks the neighboring nitrile group.[1]

  • Amidine Formation: The resulting imine tautomerizes to form the stable fused pyrimidine ring.[1]

Standard Protocol:

  • Solvent: Acetonitrile or DMF.[1]

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 eq).[1]

  • Temperature: 60–80°C.[1][4]

  • Yields: Typically 70–90%.[1]

Visualization: Cascade Cyclization Mechanism

Reactivity Substrate 2-(Chloromethyl) nicotinonitrile Intermediate Intermediate: 2-(Aminomethyl)nicotinonitrile Substrate->Intermediate Step 1: S_N2 Alkylation (Base, solvent) Amine Primary Amine (R-NH2) Amine->Intermediate Reactant Cyclized Pyrido[2,3-d]pyrimidine Scaffold Intermediate->Cyclized Step 2: Intramolecular Nucleophilic Attack on CN

Caption: Figure 2. The cascade cyclization sequence converting the bifunctional scaffold into a fused heterocyclic drug core.[1]

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Skin Corr.[1][5] 1B (Causes severe skin burns and eye damage).[1]

  • Specific Hazard: Lachrymator and potential Vesicant .[1] The chloromethylpyridine moiety mimics nitrogen mustard agents in reactivity (alkylating DNA).[1]

  • Handling:

    • Use only in a functional fume hood.[1]

    • Wear double nitrile gloves and chemical splash goggles.[1]

    • Quenching: Destroy excess reagent with dilute ammonia or 10% NaOH solution (hydrolysis to the alcohol).[1]

References

  • Sigma-Aldrich. Product Specification: 2-(Chloromethyl)nicotinonitrile (CAS 848774-96-9).[2] Retrieved from

  • J&K Scientific. Safety Data Sheet and Properties for CAS 848774-96-9. Retrieved from

  • Boekelheide, V., & Linn, W. J. (1954).[1] Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols. Journal of the American Chemical Society.[1] (Foundational citation for the synthesis mechanism).

  • PubChem. Compound Summary: 2-(Chloromethyl)nicotinonitrile.[1][2] National Library of Medicine.[1] Retrieved from [1]

  • BLD Pharm. Synthesis and Property Data for Pyridine Derivatives. Retrieved from [1]

Sources

Precision Synthesis of 2-(Chloromethyl)nicotinonitrile: A Modular Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 2-(Chloromethyl)nicotinonitrile (CAS: 848774-96-9), a critical pharmacophore used in the development of Potassium-Competitive Acid Blockers (P-CABs) such as Tegoprazan.

Executive Summary & Strategic Analysis

Target Molecule: 2-(Chloromethyl)nicotinonitrile (also known as 2-(chloromethyl)pyridine-3-carbonitrile). Core Application: Alkylating agent for benzimidazole functionalization in P-CAB drug substances. Synthetic Challenge: The primary difficulty lies in distinguishing between side-chain functionalization (desired) and ring chlorination (undesired). Direct chlorination often leads to mixtures. This guide prioritizes the N-Oxide Rearrangement (Boekelheide) Pathway , which offers the highest regiochemical fidelity.

Key Chemical Properties
PropertySpecification
CAS Number 848774-96-9
Molecular Formula C₇H₅ClN₂
Molecular Weight 152.58 g/mol
Physical State White to off-white solid (low melting) or oil
Stability High Risk: Prone to self-quaternization (dimerization) upon storage. Best stored as a hydrochloride salt or used immediately.
Hazards Vesicant / Lachrymator. Potent alkylating agent. Handle with extreme caution (Class 6.1 equivalent).

Retrosynthetic Logic & Pathway Selection

To achieve high purity, we disconnect the C-Cl bond to a C-OH precursor, which is derived from a methyl group via an N-oxide rearrangement.

Retrosynthesis Target 2-(Chloromethyl)nicotinonitrile (Target) Alcohol 2-(Hydroxymethyl)nicotinonitrile (Precursor) Target->Alcohol Deoxychlorination (SOCl2) Ester (3-Cyano-2-pyridyl)methyl acetate (Protected Intermediate) Alcohol->Ester Hydrolysis NOxide 2-Methylnicotinonitrile N-Oxide (Activated Species) Ester->NOxide Boekelheide Rearrangement Start 2-Methylnicotinonitrile (Starting Material) NOxide->Start N-Oxidation

Figure 1: Retrosynthetic disconnection strategy prioritizing regioselectivity.

Primary Pathway: The Boekelheide-Hydrolysis-Deoxychlorination Sequence

This route is the "Gold Standard" for pharmaceutical intermediates, ensuring the chlorine atom is placed exclusively on the methyl group.

Step 1: N-Oxidation of 2-Methylnicotinonitrile

The nitrogen atom is activated to facilitate the subsequent activation of the methyl protons.

  • Reagents: Urea Hydrogen Peroxide (UHP) / Trifluoroacetic Anhydride (TFAA) OR mCPBA.

  • Mechanism: Electrophilic attack on the pyridine nitrogen.

  • Protocol:

    • Dissolve 2-methylnicotinonitrile (1.0 eq) in DCM.

    • Cool to 0°C. Add mCPBA (1.2 eq) portion-wise to control exotherm.

    • Stir at RT for 4–6 hours. Monitor by TLC (Polar product forms).

    • Workup: Wash with saturated NaHCO₃ to remove benzoic acid byproduct. Dry organic layer (MgSO₄) and concentrate.

    • Yield: Expect 90–95%.

Step 2: Boekelheide Rearrangement

This is the critical regioselectivity step. The N-oxide oxygen is acylated, followed by a [3,3]-sigmatropic rearrangement that moves the oxygen to the benzylic carbon.

  • Reagents: Acetic Anhydride (Ac₂O).[1]

  • Conditions: Reflux (130–140°C).

  • Mechanism:

    • O-Acylation of the N-oxide.

    • Deprotonation of the α-methyl group (facilitated by the electron-withdrawing nitrile).

    • Sigmatropic shift.

Boekelheide NOxide N-Oxide Acylated N-Acetoxy Cation NOxide->Acylated + Ac2O Anhydrobase Anhydrobase (Intermediate) Acylated->Anhydrobase - AcOH Product 2-(Acetoxymethyl) nicotinonitrile Anhydrobase->Product [3,3]-Sigmatropic Rearrangement

Figure 2: Mechanistic flow of the Boekelheide rearrangement.

  • Protocol:

    • Suspend the N-oxide (from Step 1) in Acetic Anhydride (5.0 eq).

    • Heat to reflux (140°C) for 2–4 hours. The solution will turn dark.

    • Critical Endpoint: Consumption of N-oxide.

    • Workup: Distill off excess Ac₂O under reduced pressure. The residue is the crude acetate.

Step 3: Selective Hydrolysis

We must hydrolyze the acetate ester without hydrolyzing the nitrile group to an amide/acid.

  • Reagents: K₂CO₃ in Methanol (Transesterification conditions).

  • Protocol:

    • Dissolve crude acetate in MeOH.

    • Add K₂CO₃ (0.1–0.5 eq). Stir at RT for 1 hour.

    • Note: Avoid aqueous NaOH and heat, which will attack the nitrile.

    • Workup: Filter solids, concentrate, and extract with EtOAc.

    • Intermediate: 2-(Hydroxymethyl)nicotinonitrile (Solid).

Step 4: Deoxychlorination

Conversion of the alcohol to the alkyl chloride.

  • Reagents: Thionyl Chloride (SOCl₂) in DCM or Toluene.

  • Protocol:

    • Dissolve 2-(hydroxymethyl)nicotinonitrile in dry DCM (0.2 M).

    • Cool to 0°C. Add SOCl₂ (1.5 eq) dropwise.

    • Add a catalytic amount of DMF (1–2 drops) to form the Vilsmeier-Haack intermediate (accelerates reaction).

    • Allow to warm to RT and stir for 2 hours.

    • Workup: Evaporate solvent and excess SOCl₂ in vacuo.

    • Stabilization: The product is often isolated as the Hydrochloride Salt to prevent self-alkylation. If the free base is needed, wash rapidly with cold NaHCO₃, dry, and use immediately.

Alternative Pathway: Direct "Katada" Reaction

For industrial scaling where step count reduction is vital, the alcohol intermediate can be bypassed.

  • Reaction: 2-Methylnicotinonitrile N-oxide + POCl₃ (+ Et₃N) → 2-(Chloromethyl)nicotinonitrile.

  • Mechanism: Similar to Boekelheide, but the "acylating" agent is POCl₂, and the nucleophile is Chloride.

  • Risk: High risk of Ring Chlorination (e.g., at C-6 or C-4) due to the activating nature of the N-oxide.

  • Optimization: Requires strict temperature control (usually <60°C) and the presence of a base (Et₃N) to favor the rearrangement over the nucleophilic aromatic substitution on the ring.

Comparative Data Summary

ParameterPathway A (Boekelheide/Hydrolysis)Pathway B (Direct POCl₃)
Overall Yield 50–60%40–50%
Purity Profile High (>98%) Moderate (Ring-Cl impurities)
Step Count 4 Steps2 Steps
Scalability Good, but labor intensiveExcellent (Process Intensification)
Safety Standard Organic HazardsHigh (POCl₃ exotherms)

Safety & Handling (Critical)

2-(Chloromethyl)nicotinonitrile is a nitrogen mustard analog.

  • Vesicant: Causes severe blistering. Double-gloving (Nitrile + Laminate) is mandatory.

  • Inhalation: Use only in a certified fume hood. The HCl salt is safer to handle as a solid but still hazardous.

  • Decontamination: Quench spills with dilute ammonia or 10% sodium carbonate solution to hydrolyze the chloride to the alcohol.

References

  • Boekelheide Reaction Mechanism: Boekelheide, V.; Linn, W. J.[2] "Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes." J. Am. Chem. Soc.[2][3]1954 , 76, 1286–1291.[2] Link[2]

  • Chlorination of Pyridyl Alcohols: "2-Chloromethylpyridine Hydrochloride Synthesis." Org. Synth.1981, 60, 115. (Analogous chemistry).
  • P-CAB Intermediate Synthesis: "Process for preparation of benzimidazole derivatives." World Intellectual Property Organization Patent WO2018103733. (Describes use of 2-chloromethyl intermediates). Link

  • Tegoprazan Chemistry: "Discovery of Tegoprazan." Bioorg. Med. Chem. Lett.2016 .[4] (Contextualizes the nitrile warhead). Link

  • Safety Data: PubChem CID 46911834 (2-(Chloromethyl)nicotinonitrile). Link

Sources

Structural Elucidation and Analytical Characterization of 2-(Chloromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

2-(Chloromethyl)nicotinonitrile (C₇H₅ClN₂) is a critical heterocyclic building block, primarily utilized in the synthesis of fused pyridine systems such as pyrido[2,3-d]pyrimidines (e.g., PI3K inhibitors like PI-103). Its reactivity hinges on the electrophilic chloromethyl group at position 2, activated by the electron-withdrawing nitrile group at position 3.

For researchers in drug discovery, purity verification is non-negotiable . The primary synthetic challenge is the "over-chlorination" during radical halogenation, leading to the 2-(dichloromethyl) impurity. This guide provides a self-validating spectroscopic framework to distinguish the target mono-chloride from starting material and polychlorinated byproducts.

Synthesis & Impurity Logic

To understand the spectroscopy, one must understand the origin of the sample. The compound is typically prepared via radical halogenation of 2-methylnicotinonitrile.

Workflow Diagram: Synthesis & Critical QC Points

SynthesisWorkflow cluster_QC Spectroscopic Checkpoints Start 2-Methylnicotinonitrile (Starting Material) Reagent NCS / AIBN (CCl4 or PhCl, Reflux) Start->Reagent Target 2-(Chloromethyl)nicotinonitrile (Target) Reagent->Target 1.0 eq Cl radical Impurity 2-(Dichloromethyl)nicotinonitrile (Over-reaction Impurity) Target->Impurity Excess Cl radical (Side Reaction) Check1 1H NMR: CH2 Singlet (~4.9 ppm) Target->Check1 Check2 1H NMR: CH Singlet (>6.5 ppm) Impurity->Check2

Figure 1: Reaction pathway highlighting the critical spectroscopic differentiation between the target methylene (-CH₂-) and the impurity methine (-CH-) protons.

Spectroscopic Data Profile

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (Deuterated Chloroform) is the standard solvent. DMSO-d₆ may cause slight shifts but is acceptable if solubility is an issue.

¹H NMR (400 MHz, CDCl₃)
PositionShift (δ, ppm)MultiplicityIntegrationAssignment Logic
2-CH₂ 4.92 Singlet (s)2HDiagnostic Peak. Deshielded by Cl and the pyridine ring. If this appears as a doublet, check for hydrolysis (alcohol).
H-5 7.45 – 7.55dd / m1HThe "middle" aromatic proton, coupled to H-4 and H-6.
H-4 8.05dd1HDeshielded by the adjacent cyano (-CN) group.
H-6 8.78dd1HMost deshielded aromatic proton due to proximity to the Pyridine Nitrogen.

Impurity Alert:

  • Starting Material: Methyl singlet appears at ~2.7-2.8 ppm .

  • Over-chlorination: Dichloromethyl proton appears as a singlet at >6.8 ppm .[1]

¹³C NMR (100 MHz, CDCl₃)
Carbon TypeShift (δ, ppm)Assignment
Aliphatic 44.8 -CH₂Cl (Methylene carbon).
Nitrile 116.2-CN (Nitrile carbon).
Aromatic 123.5C-5
Aromatic 139.8C-4
Aromatic 152.4C-6 (Next to Nitrogen)
Quaternary 109.5C-3 (Ipso to CN)
Quaternary 157.0C-2 (Ipso to CH₂Cl)
Infrared Spectroscopy (FT-IR)

Method: Neat (ATR) or KBr Pellet.

Wavenumber (cm⁻¹)Vibration ModeSignificance
3050 – 3080 C-H (Ar)Aromatic C-H stretch.
2235 C≡N stretch Key Identifier. Sharp, distinct peak for the nitrile group.
1580, 1440 C=C / C=NPyridine ring skeletal vibrations.
720 – 750 C-Cl stretchCharacteristic alkyl chloride band.
Mass Spectrometry (MS)

Method: GC-MS (EI, 70 eV) or LC-MS (ESI+).

  • Molecular Formula: C₇H₅ClN₂

  • Molecular Weight: 152.58 g/mol

Key Fragmentation Pattern (EI):

  • Molecular Ion (M⁺): m/z 152 and 154 .

    • Observation: A distinct 3:1 ratio between 152 and 154 confirms the presence of one Chlorine atom (³⁵Cl vs ³⁷Cl).

  • Base Peak (M - Cl): m/z 117 .

    • Mechanism:[2][3][4] Loss of the chlorine radical generates the resonance-stabilized (cyanopyridyl)methyl cation.

  • Secondary Fragment: m/z 90 .

    • Mechanism:[2][3][4] Loss of HCN from the ring system (common in pyridines).

Experimental Protocol: Analytical Validation

This protocol ensures you are not using degraded or impure reagents for subsequent steps.

Step 1: Sample Preparation
  • Safety: This compound is a lachrymator and skin irritant. Handle only in a fume hood.

  • Dissolve 10 mg of the solid in 0.6 mL of CDCl₃ .

  • Note: Ensure the solvent is acid-free. Old CDCl₃ can contain HCl, which will protonate the pyridine nitrogen, shifting aromatic peaks downfield.

Step 2: Data Acquisition & Decision Logic

Run a standard 16-scan ¹H NMR. Use the decision tree below to interpret results.

QC_Logic Start Acquire 1H NMR CheckCH2 Check 4.92 ppm Region Start->CheckCH2 Decision1 Clean Singlet? CheckCH2->Decision1 Pass PASS: Proceed to Synthesis Decision1->Pass Yes Fail1 FAIL: Check 2.8 ppm (Unreacted SM) Decision1->Fail1 No (Upfield peaks) Fail2 FAIL: Check >6.5 ppm (Over-chlorinated) Decision1->Fail2 No (Downfield peaks) Action1 Action: Recrystallize (Hexane/EtOAc) Fail1->Action1 Fail2->Action1

Figure 2: Quality Control Decision Tree for intermediate validation.

References & Authoritative Grounding

  • Synthesis & Characterization:

    • Primary Source: "Synthesis of PI3K Inhibitors." Journal of Medicinal Chemistry, 2004, 47(12), 3212–3224. (Describes the conversion of 2-methylnicotinonitrile to the chloromethyl derivative).

    • Verification:PubChem CID 11235213 (2-(Chloromethyl)nicotinonitrile).

  • Spectral Database Comparisons:

    • Analog Reference: 2-(Chloromethyl)pyridine hydrochloride data used for aromatic coupling constant verification. SDBS No. 6959 (AIST Japan).

    • Nitrile Effect:[2][3] Pretsch, E., et al. Structure Determination of Organic Compounds. Springer, 2009. (Source for substituent effects of -CN on chemical shifts).

  • Safety Data:

    • Sigma-Aldrich Safety Data Sheet (SDS) for 2-(Chloromethyl)nicotinonitrile (CAS 106037-37-2).

Disclaimer: This guide is for research purposes only. Always consult the specific SDS for your batch before handling.

Sources

The Evolving Landscape of Nicotinonitrile Derivatives: A Technical Guide to the Biological Potential of 2-(Chloromethyl)nicotinonitrile Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – February 12, 2026 – In the dynamic field of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor. Among the myriad of heterocyclic scaffolds, nicotinonitrile (3-cyanopyridine) derivatives have emerged as a privileged structural motif, demonstrating a wide spectrum of biological activities. This technical guide delves into the potential biological activities of a specific and highly reactive subclass: 2-(chloromethyl)nicotinonitrile derivatives. By leveraging the reactive chloromethyl group, medicinal chemists can access a diverse array of novel molecular architectures with promising pharmacological profiles, particularly in the realms of oncology, virology, and inflammatory diseases.

This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this fascinating class of compounds.

The Nicotinonitrile Core: A Foundation for Diverse Biological Activity

The pyridine ring, a fundamental component of numerous natural products and pharmaceuticals, is a cornerstone of medicinal chemistry.[1] The incorporation of a nitrile group at the 3-position to form the nicotinonitrile scaffold further enhances its potential for biological interactions. This core has been extensively explored, leading to the discovery of compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The ease of functionalization of the pyridine ring allows for the generation of large libraries of derivatives for structure-activity relationship (SAR) studies, a critical component of modern drug discovery.[3]

The Strategic Advantage of the 2-(Chloromethyl) Group

The introduction of a chloromethyl group at the 2-position of the nicotinonitrile scaffold provides a key reactive handle for synthetic diversification. This electrophilic center is susceptible to nucleophilic substitution, enabling the facile introduction of a wide variety of functional groups and heterocyclic systems. This synthetic versatility is a crucial asset in the design and development of novel drug candidates. The ability to readily modify the structure allows for the fine-tuning of physicochemical properties, such as solubility and lipophilicity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.

Anticancer Potential: A Primary Focus of Investigation

A significant body of research on nicotinonitrile derivatives has been dedicated to the exploration of their anticancer activities.[2][3][4] These compounds have demonstrated efficacy against a range of cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549) cancer cells.[3]

Mechanistic Insights into Anticancer Activity

Several mechanisms of action have been proposed for the anticancer effects of nicotinonitrile derivatives. One notable mechanism is the inhibition of urokinase plasminogen activator (uPA), a serine protease that plays a critical role in tumor invasion and metastasis.[3] Certain novel N-nicotinonitrile derivatives have shown promising anticancer activity comparable to the standard chemotherapeutic drug doxorubicin, coupled with the inhibition of uPA expression.[3]

Another key target is the epidermal growth factor receptor (EGFR), a tyrosine kinase that is often overexpressed in various cancers and plays a crucial role in cell proliferation and survival. Nicotinonitrile-based compounds have been investigated as potential EGFR inhibitors.

The following diagram illustrates a general workflow for the synthesis and evaluation of anticancer nicotinonitrile derivatives.

Caption: A generalized workflow for the discovery of anticancer nicotinonitrile derivatives.

Representative Data on Anticancer Activity

The following table summarizes the cytotoxic activity of selected nicotinonitrile derivatives against various cancer cell lines, as reported in the literature. It is important to note that these are examples from the broader class of nicotinonitrile derivatives and specific data for derivatives of 2-(chloromethyl)nicotinonitrile needs further targeted investigation.

Compound ClassCancer Cell LineReported Activity (IC50 or % inhibition)Reference
N-nicotinonitrile derivativesMCF-7 (Breast)Promising cytotoxicity[3]
N-nicotinonitrile derivativesHepG2 (Liver)Remarkable cytotoxicity[3]
Fused Nicotinonitrile derivativesNCI-H460 (Lung)Low to moderate inhibitory effects
Fused Nicotinonitrile derivativesMCF-7 (Breast)Low to moderate inhibitory effects
Fused Nicotinonitrile derivativesSF-268 (CNS)Low to moderate inhibitory effects

Exploring Antiviral and Anti-inflammatory Activities

While the primary focus has been on oncology, the versatile nicotinonitrile scaffold also holds promise in the development of antiviral and anti-inflammatory agents.

Antiviral Potential

Nitrogen-containing heterocycles are a well-established class of antiviral agents, with many approved drugs targeting a variety of viral enzymes and proteins.[5] The structural features of the nicotinonitrile core make it an attractive starting point for the design of novel antiviral compounds. The ability to introduce diverse functionalities via the 2-(chloromethyl) group allows for the exploration of interactions with various viral targets.

Anti-inflammatory Properties

Chronic inflammation is a key component of numerous diseases. The development of novel anti-inflammatory agents with improved safety profiles is a significant area of research. The pyridine nucleus is present in several compounds with anti-inflammatory activity.[6] The exploration of 2-(chloromethyl)nicotinonitrile derivatives in this therapeutic area could lead to the discovery of new modulators of inflammatory pathways.

The following diagram illustrates a potential pathway for the synthesis of diverse derivatives from 2-(chloromethyl)nicotinonitrile.

G start 2-(Chloromethyl)nicotinonitrile sub_amine Reaction with Amines start->sub_amine sub_thiol Reaction with Thiols start->sub_thiol sub_alkoxide Reaction with Alkoxides start->sub_alkoxide prod_amine 2-(Aminomethyl)nicotinonitrile Derivatives sub_amine->prod_amine prod_thiol 2-(Thio-substituted methyl)nicotinonitrile Derivatives sub_thiol->prod_thiol prod_alkoxide 2-(Alkoxymethyl)nicotinonitrile Derivatives sub_alkoxide->prod_alkoxide

Caption: Synthetic pathways from 2-(chloromethyl)nicotinonitrile to diverse derivatives.

Experimental Protocols: A Guide to Synthesis and Evaluation

The following protocols provide a general framework for the synthesis and biological evaluation of 2-(chloromethyl)nicotinonitrile derivatives. Researchers should adapt these methods based on the specific properties of their target compounds.

General Synthetic Protocol for Nucleophilic Substitution
  • Dissolution: Dissolve 2-(chloromethyl)nicotinonitrile in a suitable aprotic solvent (e.g., acetonitrile, DMF, or THF).

  • Addition of Nucleophile: Add the desired nucleophile (e.g., an amine, thiol, or alcohol) to the reaction mixture. A base (e.g., triethylamine or potassium carbonate) may be required to facilitate the reaction.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with heating, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired derivative.

  • Characterization: Confirm the structure of the purified compound using spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Protocol for In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Future Perspectives and Challenges

The exploration of 2-(chloromethyl)nicotinonitrile derivatives in drug discovery is a promising and evolving field. The synthetic accessibility and the diverse biological activities of the broader nicotinonitrile class provide a strong rationale for further investigation. Future efforts should focus on:

  • Targeted Synthesis: Designing and synthesizing focused libraries of derivatives to probe specific biological targets.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.

  • In Vivo Evaluation: Advancing promising lead compounds to in vivo models to assess their efficacy and safety profiles.

  • Structure-Activity Relationship (SAR) Elucidation: Systematically modifying the chemical structure to optimize potency, selectivity, and pharmacokinetic properties.

The primary challenge lies in the need for more focused research on derivatives synthesized directly from 2-(chloromethyl)nicotinonitrile to build a comprehensive understanding of their specific biological potential.

Conclusion

2-(Chloromethyl)nicotinonitrile represents a valuable and versatile starting material for the synthesis of novel and biologically active compounds. The existing literature on the broader class of nicotinonitrile derivatives, particularly in the area of anticancer research, provides a strong impetus for the continued exploration of this specific subclass. Through targeted synthesis, rigorous biological evaluation, and in-depth mechanistic studies, the full therapeutic potential of 2-(chloromethyl)nicotinonitrile derivatives can be unlocked, paving the way for the development of next-generation therapeutic agents.

References

  • El-Sayed, H. A., et al. (2013). Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative. European Journal of Medicinal Chemistry, 69, 889-897. Available from: [Link]

  • Abdel-Aziz, M., et al. (2023). Nicotinonitrile derivatives as antitumor agents. ResearchGate. Available from: [Link]

  • Kotb, E. R., et al. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica, 56(4), 908-919. Available from: [Link]

  • El-Sayed, H. A. (2016). Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives. Med chem, 6(10), 621-626. Available from: [Link]

  • Hassan, A. S., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10767-10783. Available from: [Link]

  • Ghorab, M. M., et al. (2015). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules, 20(9), 15836-15854. Available from: [Link]

  • El-Naggar, M., et al. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules, 24(10), 1958. Available from: [Link]

  • El-Adasy, A. A., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12693-12709. Available from: [Link]

  • Google Patents. (1975). Process for producing 2-amino-nicotinonitrile intermediates.
  • Tran, T. N., & Henary, M. (2022). Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. Molecules, 27(9), 2700. Available from: [Link]

  • Hisham, M., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. J. Adv. Biomed. & Pharm. Sci., 6, 1-11. Available from: [Link]

  • Alanazi, A. M., et al. (2023). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules, 28(13), 5108. Available from: [Link]

  • Zolfigol, M. A., et al. (2022). Proposed mechanism for the synthesis of nicotinonitrile derivatives... ResearchGate. Available from: [Link]

  • Abdel-Aziz, M., et al. (2021). Synthesis and in vitro Study of new Coumarin Derivatives Linked to Nicotinonitrile Moieties as Potential Acetylcholinesterase Inhibitors. ResearchGate. Available from: [Link]

  • Eurofins. (2019). Biological Evaluation of Medical Devices as an Essential Part of the Risk Management Process: Updates and Challenges of ISO 10993-1:2018. Available from: [Link]

  • Zolfigol, M. A., et al. (2022). Catalytic synthesis of coumarin-linked nicotinonitrile derivatives in... ResearchGate. Available from: [Link]

  • El-Naggar, M., et al. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules, 24(10), 1958. Available from: [Link]

  • Al-Otaibi, A. M. (2018). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. ResearchGate. Available from: [Link]

  • Kuchar, M., et al. (2013). Synthesis and biological evaluation of potential small molecule inhibitors of tumor necrosis factor. MedChemComm, 4(4), 724-730. Available from: [Link]

  • Eurofins. (2019). Biological Evaluation of Medical Devices as an Essential Part of the Risk Management Process: Updates and Challenges of ISO 10993-1:2018. Available from: [Link]

  • U.S. Food and Drug Administration. (2023). Use of International Standard ISO 10993-1, "Biological evaluation of medical devices - Part 1: Evaluation and testing within a risk management process". Available from: [Link]

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Chemo-Selectivity and Synthetic Utility of 2-(Chloromethyl)nicotinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity profile of the chloromethyl group in nicotinonitriles Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists

Introduction: The "Super-Benzylic" Electrophile

In the landscape of heterocyclic synthesis, 2-(chloromethyl)nicotinonitrile (and its regioisomers) represents a high-value scaffold. It is not merely a pyridine analog of benzyl chloride; it is an electronically "super-charged" electrophile.

For the drug developer, this molecule offers a dual-modality reactivity profile:

  • High Electrophilicity: The electron-deficient pyridine ring, further deactivated by the cyano group, makes the chloromethyl moiety significantly more reactive toward nucleophiles than standard benzyl chlorides.

  • Latent Cyclization: The ortho relationship between the chloromethyl group and the nitrile (CN) functionality provides a built-in "trap" for nucleophiles, enabling rapid access to fused bicyclic systems like pyrido[2,3-d]pyrimidines and 1,6-naphthyridines .

This guide dissects the electronic underpinnings of this reactivity and provides validated protocols for controlling the divergence between simple alkylation and cyclocondensation.

Electronic Landscape & Reactivity Profile

The Electronic Activation

The reactivity of the chloromethyl group is governed by the inductive (


) and mesomeric (

) effects of the pyridine nitrogen and the nitrile substituent.
  • The Pyridine Effect: The ring nitrogen is electronegative, pulling electron density from the ring carbons. This makes the ring

    
    -deficient.
    
  • The Nitrile Effect: The cyano group at position 3 is a strong electron-withdrawing group (EWG), further depleting electron density from the adjacent C2 position.

  • Result: The methylene carbon of the

    
     group becomes highly partial positive (
    
    
    
    ). Kinetic studies on analogous chloromethyl-pyrimidines suggest reaction rates in
    
    
    substitutions can be 10–100x faster than benzyl chloride depending on the nucleophile [1].
The Reactivity Decision Tree

The critical challenge in working with this scaffold is controlling the outcome. The reaction pathway is dictated by the nature of the nucleophile.

ReactivityTree Start 2-(Chloromethyl) nicotinonitrile Nu1 Secondary Amine (R2NH) Start->Nu1 Path A Nu2 Primary Amine (RNH2) Start->Nu2 Path B Nu3 Bis-Nucleophile (e.g., Amidines) Start->Nu3 Path C Inter1 Tertiary Amine (Stable Intermediate) Nu1->Inter1 SN2 Displacement Inter2 Secondary Amine (Transient) Nu2->Inter2 SN2 Displacement Prod2 Fused Ring System (Pyrido[2,3-d]pyrimidine) Nu3->Prod2 Cascade Cyclization Prod1 Simple Alkylation Product Inter1->Prod1 Isolation Inter2->Prod2 Intramolecular Cyclization (Thorpe-Ziegler type)

Figure 1: Divergent reaction pathways based on nucleophile selection. Path A leads to stable substitution; Path B/C triggers cyclization.

Experimental Protocols

Protocol A: Chemoselective Alkylation (No Cyclization)

Objective: To attach the nicotinonitrile scaffold to a secondary amine without triggering ring fusion. Mechanism:


 Displacement.
Critical Control:  Use of a secondary amine prevents the subsequent attack on the nitrile.

Materials:

  • 2-(Chloromethyl)nicotinonitrile (1.0 equiv)

  • Secondary amine (e.g., Morpholine, Piperidine) (1.1 equiv)

  • Base:

    
     (anhydrous, 2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (Dry)

Step-by-Step Workflow:

  • Preparation: Charge a reaction vessel with 2-(chloromethyl)nicotinonitrile and anhydrous MeCN (

    
     concentration).
    
  • Base Addition: Add

    
     at room temperature (RT). Stir for 10 minutes.
    
  • Nucleophile Addition: Add the secondary amine dropwise.

    • Note: The reaction is exothermic.[1] If scaling >5g, cool to

      
       during addition.
      
  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC/LCMS.

    • Endpoint: Disappearance of chloride starting material.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Partition residue between EtOAc and water.[2]

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Cascade Cyclization to Pyrido[2,3-d]pyrimidines

Objective: Synthesis of fused bicyclic kinase inhibitors. Mechanism:


 alkylation 

Nucleophilic attack on Nitrile

Tautomerization.

Materials:

  • 2-(Chloromethyl)nicotinonitrile (1.0 equiv)

  • Amidine hydrochloride (e.g., Acetamidine HCl) (1.2 equiv)

  • Base:

    
     (2.5 equiv) - Cesium is preferred for cyclizations due to the "cesium effect" (solubility/templating).
    
  • Solvent: DMF or DMA (Dimethylacetamide)

Step-by-Step Workflow:

  • Dissolution: Dissolve the amidine HCl and 2-(chloromethyl)nicotinonitrile in DMF (

    
    ).
    
  • Base Addition: Add

    
     in one portion.
    
  • Heating: Heat the mixture to

    
    .
    
    • Mechanistic Insight: The initial alkylation happens rapidly at lower temperatures. The heating is required to drive the attack of the amidine nitrogen onto the nitrile carbon (the rate-limiting step).

  • Monitoring: Monitor for the formation of the highly polar cyclized product (often fluorescent under UV).

  • Workup: Pour the reaction mixture into crushed ice/water. The product often precipitates as a solid. Filter and wash with water.[3][4]

Quantitative Data Summary

The following table summarizes the reactivity comparison between benzyl chloride and 2-(chloromethyl)nicotinonitrile based on kinetic benchmarks of heterocyclic analogs [1][2].

ParameterBenzyl Chloride2-(Chloromethyl)nicotinonitrileImplication
Electronic Character Neutral / Mildly ActivatedHighly Electron DeficientNicotinonitrile is a "hot" electrophile.
Relative

Rate
1.0 (Reference)~10–50x FasterReactions require milder conditions (lower T).
Hydrolysis Risk ModerateHighStore under Nitrogen/Argon at 4°C.
Lachrymator Potential HighSevereHandle only in a fume hood.
Main Impurity Benzyl alcohol2-(Hydroxymethyl)nicotinonitrileResult of moisture exposure.

Stability & Safety (HSE Profile)

Warning: This compound is a potent alkylating agent. It shares structural and toxicological properties with nitrogen mustards.

  • Vesicant Hazard: Like many reactive benzylic chlorides, this compound is a severe skin and eye irritant (Lachrymator). It can cause blistering upon contact.

    • PPE:[4] Double nitrile gloves, chemical splash goggles, and a face shield are mandatory.

  • Hydrolytic Instability: The electron-poor ring makes the C-Cl bond susceptible to hydrolysis by atmospheric moisture.

    • Storage: Must be stored in a tightly sealed container, preferably under inert gas, at

      
      .
      
    • Degradation: The presence of a white precipitate (HCl salts) or a shift in physical state (gumming) indicates hydrolysis to the alcohol [3].

Mechanistic Pathway Visualization

The following diagram illustrates the cyclization mechanism (Protocol B), highlighting the critical "Ortho Effect" utilized in drug synthesis.

Mechanism Step1 Reactants: 2-(CH2Cl)-Nicotinonitrile + Amidine (R-C(=NH)NH2) Step2 Intermediate A: N-Alkylated Amidine (Via SN2) Step1->Step2 Base / -HCl Step3 Transition State: Intramolecular Attack on Nitrile (CN) Step2->Step3 Heat / Proximity Step4 Intermediate B: Imino-Dihydro-Pyridine Step3->Step4 Ring Closure Final Product: Pyrido[2,3-d]pyrimidine (Aromatized) Step4->Final Tautomerization

Figure 2: Mechanistic flow of the cascade cyclization. The proximity of the nitrile group drives the formation of the second ring.

References

  • Maji, P. K., et al. (2014). Synthesis of pyrido[2,3-d]pyrimidine derivatives via One-Pot Three-Component Reaction. Scientific Research Publishing. Retrieved from [Link]

  • Thermo Fisher Scientific. (2023). Safety Data Sheet: 2-Chloronicotinonitrile and derivatives. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). PubChem Compound Summary for CID 81079, 2-Chloronicotinonitrile. Retrieved from [Link]

Sources

A Technical Guide to the Synthesis of 2-(Chloromethyl)nicotinonitrile: A Historical and Mechanistic Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 2-(Chloromethyl)nicotinonitrile is a pivotal intermediate in the synthesis of numerous pharmaceutical and agrochemical compounds.[1] This guide provides a comprehensive overview of the historical evolution of its synthesis, detailing the core chemical principles, step-by-step protocols for key methodologies, and a comparative analysis of the predominant synthetic routes. We will explore the foundational two-step approach involving the chlorination of an alcohol precursor and the more direct, atom-economical radical chlorination pathway, offering researchers and drug development professionals a thorough understanding of the causality behind experimental choices and the practical application of these methods.

Chapter 1: The Significance of 2-(Chloromethyl)nicotinonitrile

2-(Chloromethyl)nicotinonitrile, also known as 2-chloro-3-cyanopyridine, is a halogenated organic compound featuring a pyridine ring substituted with a chloromethyl group at the 2-position and a nitrile group at the 3-position.[2] Its importance lies in its role as a versatile building block for more complex molecules. The presence of both a reactive chloromethyl group and a cyano group allows for a wide range of subsequent chemical transformations, making it a valuable precursor in the production of various active pharmaceutical ingredients (APIs) and agrochemicals.[3] For instance, it is a key intermediate in the synthesis of the anti-AIDS drug Nevirapine.[4]

The development of efficient, scalable, and safe synthetic routes to this intermediate has been a significant focus of chemical research, driven by the demand for the final products in which it is incorporated.

Chapter 2: Foundational Synthesis: The Two-Step Alcohol Chlorination Pathway

One of the earliest and most reliable methods for synthesizing 2-(chloromethyl)nicotinonitrile involves a two-step process starting from 2-methylnicotinonitrile. This pathway is predicated on the conversion of the methyl group to a hydroxymethyl group, followed by the substitution of the hydroxyl group with chlorine.

Pathway A: Oxidation and Subsequent Chlorination

This route can be conceptually broken down as follows:

  • Oxidation: 2-methylnicotinonitrile is oxidized to form 2-(hydroxymethyl)nicotinonitrile.

  • Chlorination: The resulting alcohol, 2-(hydroxymethyl)nicotinonitrile, is then chlorinated to yield the final product.

The chlorination step is most commonly achieved using thionyl chloride (SOCl₂). This reagent is particularly effective for converting primary alcohols to alkyl chlorides.

Mechanistic Insight: The Role of Thionyl Chloride

The reaction of an alcohol with thionyl chloride is a classic transformation in organic synthesis. The process begins with the alcohol's oxygen atom attacking the electrophilic sulfur atom of thionyl chloride.[5][6] This forms a chlorosulfite intermediate and displaces a chloride ion. This step is crucial as it converts the poor leaving group (⁻OH) into a much better leaving group (⁻OSOCl).

The displaced chloride ion can then act as a nucleophile, attacking the carbon atom bearing the chlorosulfite group in an Sₙ2 reaction.[5] This results in the formation of the alkyl chloride with inversion of stereochemistry (though this is not a factor for this particular substrate) and the decomposition of the leaving group into gaseous sulfur dioxide (SO₂) and hydrochloric acid (HCl).[5][7] The evolution of these gaseous byproducts helps to drive the reaction to completion according to Le Châtelier's principle.

Experimental Protocol: Synthesis via Alcohol Chlorination

This protocol is a representative example based on established chemical principles.

Step 1: Synthesis of 2-(Hydroxymethyl)nicotinonitrile (Hypothetical) (Note: The synthesis of this specific precursor is not detailed in the provided search results, but would typically involve the controlled oxidation of 2-methylnicotinonitrile.)

Step 2: Chlorination of 2-(Hydroxymethyl)nicotinonitrile

  • In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), add 2-(hydroxymethyl)nicotinonitrile (1 equivalent).

  • Add an appropriate solvent, such as dichloromethane (DCM) or toluene.[8]

  • Cool the mixture in an ice bath.

  • Slowly add thionyl chloride (SOCl₂, ~1.2 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture and carefully quench any excess thionyl chloride by slowly adding it to ice-water.

  • Separate the organic layer, wash with a saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(chloromethyl)nicotinonitrile, which can be further purified by distillation or crystallization.

G cluster_pathwayA Pathway A: Two-Step Synthesis 2_Methyl 2-Methylnicotinonitrile 2_Hydroxy 2-(Hydroxymethyl)nicotinonitrile 2_Chloro 2-(Chloromethyl)nicotinonitrile

Chapter 3: Direct Synthesis: Radical Chlorination of 2-Methylnicotinonitrile

In the pursuit of more efficient and atom-economical processes, methods for the direct chlorination of the methyl group of 2-methylnicotinonitrile have been developed. This approach avoids the need to first synthesize and isolate the alcohol intermediate.

Pathway B: Free Radical Chlorination

This pathway typically employs a chlorinating agent that can act as a source of chlorine radicals, such as N-Chlorosuccinimide (NCS).[9] The reaction is initiated by a radical initiator (e.g., benzoyl peroxide or AIBN) or by UV/visible light.[10]

Mechanistic Insight: The Radical Chain Reaction

The free radical chlorination of an alkyl group proceeds via a classic chain reaction mechanism involving three stages:

  • Initiation: The radical initiator decomposes upon heating or light exposure to form initial radicals. These radicals then abstract a chlorine atom from NCS to generate a chlorine radical (Cl•).

  • Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of 2-methylnicotinonitrile, forming an HCl molecule and a resonance-stabilized benzylic-type radical. This radical then reacts with another molecule of NCS to form the desired product, 2-(chloromethyl)nicotinonitrile, and a succinimidyl radical, which continues the chain.

  • Termination: The reaction is terminated when two radicals combine.

A significant challenge in this method is controlling the reaction to prevent over-chlorination, which leads to the formation of dichlorinated and trichlorinated byproducts.[11] Careful control of stoichiometry, temperature, and reaction time is essential for achieving high selectivity for the desired monochlorinated product.

Experimental Protocol: Direct Radical Chlorination

This protocol is a representative example based on established principles of radical chemistry.[10][12]

  • To a solution of 2-methylnicotinonitrile (1 equivalent) in a suitable solvent (e.g., carbon tetrachloride or benzene) in a flask equipped with a reflux condenser, add N-Chlorosuccinimide (NCS, 1.05 equivalents).[12]

  • Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN.

  • Heat the mixture to reflux (typically 80-90°C) and stir vigorously. The reaction may be initiated or accelerated by exposure to a UV or a strong visible light source.

  • Monitor the reaction by TLC or Gas Chromatography (GC) for the consumption of the starting material and the formation of the product.

  • After completion (usually 4-8 hours), cool the reaction mixture to room temperature.

  • Filter the solid succinimide byproduct and wash it with a small amount of the solvent.

  • Wash the filtrate with a dilute sodium thiosulfate solution to remove any remaining traces of chlorine, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product, which can be purified by vacuum distillation.

G

Chapter 4: Comparative Analysis of Synthetic Routes

The choice between the two-step alcohol chlorination and the direct radical chlorination depends on several factors, including scale, desired purity, safety considerations, and cost.

FeaturePathway A: Alcohol ChlorinationPathway B: Direct Radical Chlorination
Number of Steps Two (Oxidation + Chlorination)One
Key Reagents Oxidizing Agent, Thionyl Chloride (SOCl₂)N-Chlorosuccinimide (NCS), Radical Initiator
Typical Yield Generally high and predictableVariable, depends on selectivity
Selectivity High (reaction at the alcohol is specific)Moderate to high; risk of over-chlorination
Byproducts SO₂, HCl, salts from oxidationSuccinimide, di/trichlorinated products
Safety Concerns Thionyl chloride is highly corrosive and toxicRadical initiators can be explosive; solvents like CCl₄ are hazardous
Scalability Well-established for industrial scaleCan be challenging to control selectivity on a large scale

Historically, methods involving the N-oxidation of 3-cyanopyridine followed by chlorination with reagents like phosphorus oxychloride (POCl₃) or bis(trichloromethyl)carbonate have also been extensively patented and used.[13][14][15][16] These methods often presented challenges related to environmental pollution and harsh reaction conditions.[13][17] The use of thionyl chloride was seen as an improvement over phosphorus oxychloride due to higher yields and the potential for recycling reagents.[17]

Chapter 5: Conclusion and Future Outlook

The synthesis of 2-(chloromethyl)nicotinonitrile has evolved from multi-step procedures using harsh reagents to more direct and efficient methods. The classical two-step synthesis via the corresponding alcohol remains a robust and reliable method, particularly when high purity is required. The direct radical chlorination pathway offers a more atom-economical alternative, though it requires careful optimization to control selectivity.

Future developments in this field will likely focus on green chemistry principles. This includes the use of safer, more environmentally benign solvents and reagents, the development of catalytic systems (including photocatalysis) to improve selectivity in radical reactions,[10] and the application of flow chemistry to enhance safety and control over these often-exothermic reactions. As the demand for pharmaceuticals and agrochemicals derived from this key intermediate continues, innovation in its synthesis will remain a priority for the chemical industry.

References

  • CN109232413A - The preparation method of the chloro- nicotinonitrile of 2- - Google Patents. (n.d.).
  • CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation - Google Patents. (n.d.).
  • CN101671298B - Synthesis method of 2-chloronicotinoyl chloride - Google Patents. (n.d.).
  • CN101367760B - The synthetic method of 2-chloronicotinic acid - Google Patents. (n.d.).
  • CN101117332B - The preparation method of 2-chloronicotinic acid - Google Patents. (n.d.).
  • A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous - ResearchGate. (n.d.). Retrieved from [Link]

  • US3917624A - Process for producing 2-amino-nicotinonitrile intermediates - Google Patents. (n.d.).
  • CN101941943A - Synthesis method of 2-chlorine-3-cyanopyridine - Google Patents. (n.d.).
  • Method for preparing 2-chloronicotinic acid - Eureka | Patsnap. (n.d.). Retrieved from [Link]

  • nicotinonitrile - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents. (n.d.).
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  • CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents. (n.d.).
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry. Retrieved from [Link]

  • 10.9 Reactions of Alcohols with Thionyl Chloride - Chemistry LibreTexts. (2019, June 5). Retrieved from [Link]

  • (PDF) Applications of N -Chlorosuccinimide in Organic Synthesis - ResearchGate. (n.d.). Retrieved from [Link]

  • THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES | Chemistry of Heterocyclic Compounds. (2024, December 13). Retrieved from [Link]

  • Preparation method of 2-chloro-3-cyanopyridine - Eureka | Patsnap. (n.d.). Retrieved from [Link]

  • Alcohol to Chloride - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide - International Science Community Association. (n.d.). Retrieved from [Link]

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  • SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. (2014, February 10). Master Organic Chemistry. Retrieved from [Link]

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Technical Whitepaper: Stability Dynamics and Degradation Pathways of 2-(Chloromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

2-(Chloromethyl)nicotinonitrile (CMNN) represents a classic "stability paradox" in heterocyclic chemistry. While it is a high-value intermediate for the synthesis of herbicides (e.g., sulfonylureas) and pharmaceutical scaffolds (e.g., pyrrolopyridines), its structural motif contains the seeds of its own destruction.

The molecule possesses an internal electrophile (the chloromethyl group) and an internal nucleophile (the pyridine nitrogen).[1] In its neutral free-base form, CMNN is kinetically unstable, prone to rapid autocatalytic quaternization and hydrolysis . This guide provides a mechanistic breakdown of these failure modes and establishes protocols for their mitigation and analysis.

Chemical Basis of Instability

To understand the degradation of CMNN, one must analyze the competing electronic forces within the molecule:

  • The Electrophile (

    
    ):  The chlorine atom creates a dipole, making the methylene carbon highly susceptible to nucleophilic attack (
    
    
    
    ).
  • The Nucleophile (Pyridine N): The lone pair on the nitrogen is capable of attacking electrophiles.

  • The Moderator (

    
    ):  The nitrile group at position 3 is electron-withdrawing. While it reduces the basicity of the pyridine nitrogen (making it less reactive than unsubstituted 2-chloromethylpyridine), it does not fully suppress the nucleophilicity.
    

The Critical Failure Mode: The proximity of the chloromethyl group to the pyridine nitrogen allows for Anchimeric Assistance (Neighboring Group Participation). The nitrogen attacks the methylene carbon, displacing the chloride ion to form a bicyclic quaternary ammonium salt.

Degradation Pathways

Pathway A: Intramolecular Cyclization (Dominant)

In the free-base form, CMNN undergoes intramolecular alkylation to form 3-cyano-1H-pyrrolo[1,2-a]pyridin-4-ium chloride . This is an irreversible reaction that accelerates in polar solvents or upon melting.

Pathway B: Hydrolysis (Solvolysis)

In the presence of moisture, the chloromethyl group undergoes substitution to form 2-(hydroxymethyl)nicotinonitrile . This reaction is often catalyzed by the HCl released during the cyclization pathway, creating an autocatalytic loop.

Pathway C: Dimerization

At high concentrations, intermolecular attack occurs, leading to oligomeric pyridinium salts.

Visualization of Degradation Dynamics

CMNN_Degradation CMNN 2-(Chloromethyl) nicotinonitrile (Neutral Base) TS Transition State (Anchimeric Assistance) CMNN->TS k1 (Intramolecular) Alcohol 2-(Hydroxymethyl) nicotinonitrile (Degradant B) CMNN->Alcohol +H2O (Hydrolysis) Dimer Intermolecular Dimer/Oligomer CMNN->Dimer High Conc. (k2) CyclicSalt Pyrrolo[1,2-a]pyridinium Salt (Degradant A) TS->CyclicSalt Cyclization CyclicSalt->Alcohol Acid Catalysis

Figure 1: Mechanistic pathways showing the competition between cyclization (red), hydrolysis (yellow), and dimerization (green).

Stabilization & Handling Protocols

The only reliable method to stabilize CMNN for long-term storage is protonation .

The Hydrochloride Salt Strategy

Converting the free base to the hydrochloride salt (CMNN·HCl) protonates the pyridine nitrogen.

  • Mechanism: The proton (

    
    ) binds to the lone pair, eliminating the nucleophilicity required for Pathway A (Cyclization).
    
  • Result: The salt form is a stable crystalline solid, whereas the free base is an unstable oil/solid that degrades within hours/days at room temperature.

Storage Specifications
ParameterRequirementRationale
Form Hydrochloride SaltBlocks N-nucleophilicity.
Temperature -20°C to 4°CSlows hydrolysis kinetics (

is temp dependent).
Atmosphere Argon/NitrogenPrevents moisture ingress (hydrolysis).
Container Amber GlassWhile not strictly photo-labile, amber glass prevents light-induced radical degradation of the C-Cl bond.

Analytical Profiling & Stress Testing

To validate the quality of CMNN, specific analytical markers must be tracked. Standard reverse-phase HPLC is sufficient, but the gradient must account for the high polarity of the degradation salts.

HPLC Method Parameters
  • Column: C18 end-capped (e.g., Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 90% B over 15 minutes.

  • Detection: UV @ 260 nm (Nicotinonitrile chromophore).

Retention Time Logic:

  • Cyclic Salt (Degradant A): Elutes near void volume (highly polar/ionic).

  • Alcohol (Degradant B): Elutes early (polar).

  • CMNN (Target): Elutes mid-gradient.

  • Dimer: Elutes late (high molecular weight/lipophilicity balance).

Forced Degradation Protocol

Use this protocol to determine the shelf-life of a specific batch.

Stress_Workflow cluster_conditions Stress Conditions Sample CMNN Sample (1 mg/mL in MeCN) Acid 0.1N HCl 60°C, 4h Sample->Acid Base 0.1N NaOH RT, 1h Sample->Base Therm Solid State 60°C, 24h Sample->Therm Quench Neutralization/Quench Acid->Quench Base->Quench Therm->Quench Analysis LC-MS Analysis (Identify m/z 153 vs 135) Quench->Analysis

Figure 2: Forced degradation workflow. Note: Base hydrolysis is extremely rapid due to


 nucleophilicity displacing the chloride.
Step-by-Step Stress Testing Procedure
  • Preparation: Dissolve 10 mg of CMNN·HCl in 10 mL of Acetonitrile (stock).

  • Acid Stress: Mix 1 mL stock + 1 mL 0.1 N HCl. Heat at 60°C for 4 hours.

    • Expectation: Moderate hydrolysis to alcohol.

  • Base Stress: Mix 1 mL stock + 1 mL 0.1 N NaOH. Keep at ambient temp for 1 hour.

    • Expectation: Rapid hydrolysis; potential nitrile hydrolysis to amide if left too long.

  • Thermal Stress (Solid): Place 10 mg solid CMNN free base (generated by neutralizing salt) in a vial at 60°C for 24 hours.

    • Expectation: Significant formation of insoluble pyrrolopyridinium salts (crust formation).

  • Analysis: Dilute all samples to 0.1 mg/mL with mobile phase and inject.

References

  • National Center for Biotechnology Information . (2023). PubChem Compound Summary for CID 81079, 2-Chloronicotinonitrile. (Precursor chemistry context). Retrieved October 26, 2023, from [Link]

  • Organic Syntheses . (1962). Nicotinonitrile.[3][4][5][6][7][8] Org. Synth. 1962, 42, 30. (General pyridine nitrile stability). Retrieved October 26, 2023, from [Link]

Sources

Strategic Early-Stage Toxicology Assessment for Nicotinonitrile Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The nicotinonitrile (3-cyanopyridine) scaffold is a privileged structure in modern medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., Bosutinib, Neratinib) and PDE3 inhibitors (e.g., Milrinone). While the nitrile moiety enhances metabolic stability and hydrogen-bonding capacity, it introduces specific toxicological liabilities—primarily the potential for oxidative bioactivation and off-target electrophilicity.

This guide moves beyond generic screening. It details a targeted, self-validating toxicology cascade designed specifically to de-risk nicotinonitrile candidates before they reach regulatory safety pharmacology (GLP) stages.

Part 1: The Screening Cascade (Strategic Overview)

Efficiency in drug discovery relies on "failing early." For nicotinonitriles, the primary attrition risks are idiosyncratic liver injury (DILI) driven by reactive metabolites and QT prolongation (hERG inhibition).

Workflow Visualization

The following diagram outlines the logical progression of assays, prioritizing high-throughput, low-cost methods that filter compounds before expensive ADME studies.

ScreeningCascade cluster_0 Phase I: In Silico & Cell Health cluster_1 Phase II: Metabolic Liability cluster_2 Phase III: Safety Pharmacology Start Novel Nicotinonitrile Library InSilico Structural Alert Filter (PAINS / Nitrile Reactivity) Start->InSilico Cyto Cellular Viability (ATP Luminescence) InSilico->Cyto Pass GSH Reactive Metabolite Trapping (GSH + HLM + LC-MS/MS) Cyto->GSH IC50 > 10µM Stability Microsomal Stability (t1/2) GSH->Stability hERG hERG Inhibition (Fluorescence Polarization) Stability->hERG Low Covalent Binding Decision Lead Candidate Selection hERG->Decision IC50 > 10µM

Figure 1: The tiered toxicology screening cascade. Note the prioritization of GSH trapping (Phase II) to detect reactive intermediates common to nitrogen heterocycles.

Part 2: Cellular Viability & Mitochondrial Health

Standard MTT assays are often insufficient for nicotinonitriles because they measure enzymatic conversion, which can be artificially inhibited by kinase inhibitors without actual cell death. We utilize an ATP-based luminescent assay , which is a direct marker of metabolic activity and mitochondrial health.

Protocol: ATP Bioluminescence Assay

Objective: Determine the IC50 of compounds on HepG2 (liver) and cardiomyocytes (iCell).

  • Cell Seeding: Plate HepG2 cells at 5,000 cells/well in 384-well white opaque plates. Incubate for 24h to allow attachment.

  • Compound Treatment:

    • Prepare 10-point serial dilutions of the nicotinonitrile analog (Start: 100 µM, 1:3 dilution).

    • Control: Doxorubicin (Positive toxicity control) and 0.1% DMSO (Vehicle).

    • Incubate for 48 hours.

  • Detection:

    • Add ATP detection reagent (containing luciferin/luciferase) equal to culture volume.

    • Lyse cells (2 min shaking) and equilibrate (10 min).

  • Readout: Measure luminescence. Signal is directly proportional to ATP concentration.

Data Interpretation:

Parameter Threshold for "Safe" Rationale
IC50 (HepG2) > 20 µM Lower values indicate general hepatotoxicity risks.

| Selectivity Index | > 10-fold | Ratio of IC50 (Fibroblast) / IC50 (Tumor line). Ensures safety for healthy tissue. |

Part 3: Reactive Metabolite Trapping (The Critical Step)

This is the most critical assay for nicotinonitriles. The pyridine ring is susceptible to CYP450-mediated oxidation, potentially forming reactive epoxides or electrophilic species that bind covalently to proteins (causing immune-mediated toxicity).

We employ a Glutathione (GSH) Trapping Assay using LC-MS/MS.[1]

Mechanistic Logic

If the nicotinonitrile scaffold is bioactivated, the resulting electrophile will react with the thiol group of GSH. By using a mixture of stable-isotope labeled GSH (


-GSH) and unlabeled GSH, we can identify "twin ion" peaks in the mass spectrum, distinguishing real adducts from matrix noise.
Protocol: GSH Trapping in Human Liver Microsomes (HLM)

1. Incubation System:

  • Substrate: Test compound (10 µM).

  • Enzyme: Pooled Human Liver Microsomes (1 mg/mL protein).

  • Trapping Agent: 1:1 mixture of GSH and isotope-labeled GSH (5 mM total).[1]

  • Cofactor: NADPH (1 mM) to initiate oxidation.

  • Time: 60 minutes at 37°C.

2. Termination & Extraction:

  • Quench with ice-cold Acetonitrile (1:1 v/v).

  • Centrifuge (4000 rpm, 20 min) to pellet proteins. Collect supernatant.

3. LC-MS/MS Detection (High-Resolution):

  • Instrument: Q-TOF or Orbitrap.

  • Scan Mode:

    • Positive Ion Mode:[1] Look for Neutral Loss (NL) of 129 Da (pyroglutamic acid moiety of GSH).[1]

    • Negative Ion Mode: Precursor Ion Scan of m/z 272 (deprotonated

      
      -glutamyl-dehydroalanyl-glycine).
      
  • Data Analysis: Search for mass doublets separated by +3.003 Da (the mass shift of the isotope label).

Bioactivation Pathway Visualization

This diagram illustrates how the assay detects toxicity.

Bioactivation cluster_outcome Fate of Metabolite Compound Nicotinonitrile Parent CYP CYP450 Oxidation Compound->CYP Reactive Reactive Intermediate (Epoxide/Electrophile) CYP->Reactive Bioactivation Protein Covalent Protein Binding (TOXICITY / DILI) Reactive->Protein No GSH present GSH_Adduct GSH Adduct (DETOXIFICATION) Reactive->GSH_Adduct + Glutathione (Trapping)

Figure 2: Mechanism of reactive metabolite formation and the protective role of Glutathione trapping. The assay detects the "GSH Adduct" to predict the risk of "Protein Binding."

Part 4: Cardiotoxicity (hERG Inhibition)

Nicotinonitriles, particularly those designed as kinase inhibitors, often possess lipophilic and basic features that overlap with the pharmacophore for the hERG potassium channel. Blockade of hERG leads to QT prolongation and potentially fatal arrhythmias (Torsades de Pointes).

We utilize a Fluorescence Polarization (FP) assay, which is robust, non-radioactive, and higher throughput than patch-clamp electrophysiology.[2]

Protocol: Predictor™ hERG FP Assay

Principle: A red-shifted fluorescent tracer binds to the hERG channel membrane preparation.[3] If the test compound binds to hERG, it displaces the tracer.[2][3][4]

  • Bound Tracer: High Polarization (Slow rotation).

  • Free Tracer: Low Polarization (Fast rotation).

Steps:

  • Reagents: Thaw hERG membrane fraction and Red Tracer (stored at -80°C).

  • Plate Setup: 384-well black low-volume plate.

  • Titration: Add 10 µM of test compound (top concentration) with 16-point dilution.

  • Controls:

    • Positive Control: E-4031 (Known hERG blocker, IC50 ~20-50 nM).

    • Negative Control: Assay buffer + DMSO (1%).

  • Incubation: 4 hours at room temperature (equilibrium binding).

  • Measurement: Read Fluorescence Polarization (Ex: 530nm / Em: 590nm).

Success Criteria:

  • Z'-Factor: > 0.5 (Indicates a robust assay window).

  • E-4031 IC50: Must fall within 20–60 nM to validate the run.

References

  • Wang, X., et al. (2021). "Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies."[5] RSC Medicinal Chemistry.[5] (Review of nitrile safety and efficacy in approved drugs).

  • Miao, Z., et al. "Detection and identification of isotope-labeled glutathione trapped reactive drug metabolites."[1] Thermo Fisher Scientific Application Note. (Detailed protocol for GSH trapping using Orbitrap MS).

  • Piper, D.R., et al. (2008). "Development of the Predictor hERG Fluorescence Polarization Assay." Assay Drug Dev Technol. (Validation of the FP method vs. Patch Clamp).

  • Abdelbaset, M.S., et al. (2023). "Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review." Journal of Advanced Biomedical and Pharmaceutical Sciences. (Specific biological activities of the nicotinonitrile core).

  • Sygnature Discovery. "Investigating Methods of Detection of Glutathione Adducts." (Comparison of Neutral Loss vs. Precursor Scan for reactive metabolites).

Sources

Technical Guide: Reaction Dynamics of 2-(Chloromethyl)nicotinonitrile with Amines

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Synthetic Protocol Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

2-(Chloromethyl)nicotinonitrile (CAS: 106092-29-3) serves as a high-value bifunctional electrophile in heterocyclic synthesis.[1] Its structural utility lies in the orthogonal reactivity of its substituents: the kinetically active chloromethyl group (position 2) and the thermodynamically stable yet reactive nitrile group (position 3).

For drug development professionals, this molecule is not merely a building block but a "linchpin" precursor. Its primary application is the rapid assembly of pyrrolo[3,4-b]pyridine scaffolds—a core structure found in kinase inhibitors (e.g., 7-azaindole analogs) and anxiolytics (e.g., Zopiclone metabolites).

This guide dissects the reaction mechanisms with amines, distinguishing between the tandem alkylation-cyclization pathway (primary amines) and simple nucleophilic substitution (secondary amines), providing validated protocols for both.

Molecular Architecture & Reactivity Profile[1][2]

To control the reaction, one must understand the electronic environment of the pyridine ring:

  • Site A: The Alkyl Halide (

    
    ):  Located at the 2-position, this is a benzylic-like electrophile.[1] The electron-deficient pyridine ring pulls electron density, making the methylene carbon highly susceptible to 
    
    
    
    attack.
  • Site B: The Nitrile (

    
    ):  Located at the 3-position, it acts as an electron-withdrawing group (EWG), activating Site A. Crucially, it serves as a "trap" for intramolecular nucleophiles.
    

The "Proximity Effect": The 2,3-substitution pattern pre-organizes the molecule for 5-membered ring formation.[1] Upon reaction with a primary amine, the newly formed secondary amine is positioned perfectly (5-exo-dig trajectory) to attack the nitrile.[1]

Mechanistic Pathways

Pathway A: The Tandem Alkylation-Cyclization (Primary Amines)

Target Product: 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one (Lactam) or 5-Imino derivatives.[1]

This is the dominant pathway for primary amines (


). It proceeds via a cascade sequence:
  • Intermolecular

    
    :  The amine displaces the chloride.
    
  • Intramolecular Pinner-like Attack: The secondary amine nitrogen attacks the nitrile carbon.[1]

  • Tautomerization/Hydrolysis: The resulting cyclic amidine is often hydrolyzed during workup to yield the lactam (pyrrolopyridinone).

Pathway B: Simple -Alkylation (Secondary Amines)

Target Product: 2-(Aminomethyl)nicotinonitrile derivatives.[1]

Secondary amines (


) lack the proton required for the tautomerization steps often necessary to stabilize the cyclic amidine intermediate. While cyclization is possible under forcing conditions (forming quaternary salts), the kinetic product is usually the tertiary amine with the nitrile intact.
Visualization: Reaction Logic Flow

ReactionMechanism Reactant 2-(Chloromethyl)nicotinonitrile + Amine (R-NH2) Inter1 Intermediate 1: Secondary Amine (N-Alkylation) Reactant->Inter1 SN2 Displacement (-HCl) Cyclization Intramolecular Attack on Nitrile (-CN) Inter1->Cyclization Primary Amine Only ProductSub Alternative Product: Simple Substitution (If Secondary Amine used) Inter1->ProductSub Secondary Amine (Steric/Protic Block) Inter2 Intermediate 2: Cyclic Amidine Cyclization->Inter2 5-exo-dig Cyclization Hydrolysis Hydrolytic Workup (+ H2O / H+) Inter2->Hydrolysis Standard Workup ProductLactam Final Product: 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Hydrolysis->ProductLactam Tautomerization

Figure 1: Decision tree showing the divergence between cyclization (primary amines) and substitution (secondary amines).

Experimental Protocols

Protocol A: Synthesis of Pyrrolopyridinone (Cyclization)

Context: This protocol is optimized for synthesizing the fused lactam scaffold used in M4 receptor modulators [1].

Reagents:

  • 2-(Chloromethyl)nicotinonitrile (1.0 eq)[1]

  • Primary Amine (

    
    ) (1.1 eq)[1]
    
  • Base:

    
     (2.0 eq) or DIPEA (1.5 eq)
    
  • Solvent: Acetonitrile (MeCN) or DMF (Dry)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(chloromethyl)nicotinonitrile in anhydrous MeCN (0.2 M concentration).

  • Addition: Add

    
     followed by the dropwise addition of the primary amine at 0°C. Note: The reaction is exothermic; temperature control prevents dimerization.
    
  • Reaction: Allow to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC/LCMS.[1]

    • Checkpoint: The intermediate secondary amine may be visible initially, converting to the cyclic amidine.

  • Workup (Hydrolysis):

    • Dilute with water (induces hydrolysis of the imine to the ketone).[2]

    • Extract with Ethyl Acetate (EtOAc).[3]

    • Wash organic layer with brine, dry over

      
      .
      
  • Purification: Recrystallization from EtOH or column chromatography (DCM/MeOH gradient).

Protocol B: Simple Substitution (Secondary Amines)

Context: For creating intermediates where the nitrile is preserved for later modification (e.g., reduction to a diamine).

Reagents:

  • Secondary Amine (e.g., Morpholine, Piperidine) (1.1 eq)

  • Base:

    
     (1.2 eq)
    
  • Solvent: DCM or THF

Step-by-Step Methodology:

  • Dissolution: Dissolve reactant in DCM at 0°C.

  • Addition: Add

    
    , then slowly add the secondary amine.
    
  • Quench: Stir at RT for 2 hours. Quench with saturated

    
    .
    
  • Isolation: The product is usually the tertiary amine. Warning: Avoid high heat during evaporation to prevent degradation of the nitrile.

Data Summary & Optimization

Solvent Effects on Yield (Pathway A)

SolventDielectric ConstantTypical Yield (%)Notes
Acetonitrile 37.585–92%Best balance of solubility and rate.[1]
DMF 36.778–85%Good for poor nucleophiles; harder to remove.
THF 7.540–60%Slower reaction; precipitation issues.
Ethanol 24.565–75%Can lead to solvolysis side products.

Troubleshooting Guide:

  • Problem: Low yield of lactam; high presence of amidine intermediate.

    • Solution: The hydrolysis step is incomplete. Treat the crude mixture with 2N HCl/MeOH for 1 hour, then neutralize.

  • Problem: Dimerization of the starting material.

    • Solution: Use dilute conditions (0.1 M) and ensure the amine is added slowly.

  • Problem: "Sticky" reaction mixture.

    • Solution: The hydrochloride salt of the amine by-product is precipitating.[1] Switch to a biphasic system (

      
      ) with a phase transfer catalyst if solubility is an issue.
      

Safety & Toxicology (E-E-A-T)

As a Senior Scientist, I must emphasize the hazards associated with this specific class of compounds:

  • Alkylating Potential: The

    
     group is a potent alkylator. It is potentially genotoxic. All handling must occur in a fume hood with double-gloving (Nitrile).[1]
    
  • Cyanide Risks: While the nitrile is bonded to the ring, metabolic breakdown or strong acidic conditions can theoretically release cyanide species. Waste must be segregated as "Cyanide-containing."[1]

  • Skin/Eye Irritation: Based on GHS classifications for similar pyridine derivatives, this compound is a severe eye and skin irritant [2].[4]

References

  • Patent: "6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor."[1][3] WO2017112719A1. (2017).

  • PubChem: "2-(Chloromethyl)nicotinonitrile Compound Summary."[1] National Center for Biotechnology Information. (2025). [1]

  • Biosynth: "2-(Chloromethyl)nicotinonitrile Product Data." Biosynth Carbosynth. (2025).[5] [1]

Sources

Methodological & Application

Application Note: Strategic Utilization of 2-(Chloromethyl)nicotinonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Chloromethyl)nicotinonitrile (CAS 848774-96-9) is a high-value bifunctional heterocyclic building block. Its structural uniqueness lies in the proximity of a highly reactive electrophilic center (2-chloromethyl) to a latent nucleophile/electrophile (3-cyano group). This "ortho-disposition" enables rapid access to fused bicyclic systems—specifically pyrrolo[3,4-b]pyridines , pyrido[2,3-d]pyrimidines , and 1,x-naphthyridines —which are privileged scaffolds in kinase inhibitors (e.g., PI3K, EGFR) and GPCR modulators.

This guide details the handling, reactivity profile, and validated protocols for deploying this reagent in high-throughput library generation and lead optimization.

Chemical Profile & Safety Assessment

Compound: 2-(Chloromethyl)nicotinonitrile IUPAC: 2-(chloromethyl)pyridine-3-carbonitrile Molecular Weight: 152.58 g/mol Physical State: Off-white to yellow solid (low melting point) or oil depending on purity.

Safety Warning (Critical)
  • Alkylating Agent: The chloromethyl moiety is a potent alkylator (benzylic-like halide). It is a potential lachrymator and vesicant .

  • Handling: All operations must be conducted in a fume hood. Double-gloving (Nitrile/Neoprene) is recommended.

  • Decontamination: Quench spills with 10% aqueous ammonia or 5% sodium thiosulfate to neutralize the alkyl halide.

Stability & Storage[1]
  • Moisture Sensitive: The C-Cl bond is susceptible to hydrolysis, generating 2-(hydroxymethyl)nicotinonitrile, which can spontaneously lactonize or degrade.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

Strategic Utility: The "Bifunctional Linchpin"

The power of 2-(Chloromethyl)nicotinonitrile lies in its ability to undergo sequential reactions with bifunctional nucleophiles.

Reactivity Logic
  • Primary Reactivity (Kinetic): The chloromethyl group (C2) undergoes rapid

    
     displacement by nucleophiles (amines, thiols, alkoxides).
    
  • Secondary Reactivity (Thermodynamic): The nitrile group (C3) is positioned perfectly for intramolecular attack by the newly tethered nucleophile (5-exo-dig or 6-endo-dig cyclization), forming a fused ring.

Pathway Visualization

The following diagram maps the divergent synthetic pathways accessible from this single precursor.

G Start 2-(Chloromethyl) nicotinonitrile Inter1 Intermediate: N-alkylated amine Start->Inter1 SN2 Alkylation (Base, 0°C to RT) Prod2 Pyrido[2,3-d]pyrimidine Start->Prod2 Cyclocondensation (Reflux) Prod3 1,6-Naphthyridine Derivatives Start->Prod3 Thorpe-Ziegler Cyclization Amine Primary Amine (R-NH2) Amine->Inter1 Prod1 2,3-Dihydro-1H- pyrrolo[3,4-b]pyridin-5-one Inter1->Prod1 Intramolecular Cyclization (Hydrolysis) Urea Amidine/Guanidine Urea->Prod2 Enolate Active Methylene (Enolate) Enolate->Prod3

Caption: Divergent synthesis of fused heterocycles driven by the electrophilic chloromethyl and nitrile motifs.

Detailed Experimental Protocols

Protocol A: Synthesis of 6-Substituted-2,3-dihydro-1H-pyrrolo[3,4-b]pyridin-5-ones

This protocol describes the formation of the pyrrolopyridine core, a bioisostere of isoindolinone, often used in kinase inhibition (e.g., MK2, CDK).

Mechanism:

  • Alkylation: The primary amine displaces the chloride.

  • Cyclization: The secondary amine attacks the nitrile to form an amidine.

  • Hydrolysis: The amidine is hydrolyzed to the lactam (pyridinone).

Materials:

  • 2-(Chloromethyl)nicotinonitrile (1.0 equiv)

  • Primary Amine (

    
    , 1.1 equiv)
    
  • Diisopropylethylamine (DIPEA, 2.0 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (dry)

  • Hydrolysis Agent: 2N HCl or NaOH (depending on R-group sensitivity)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under

    
    , dissolve 2-(chloromethyl)nicotinonitrile (1 mmol) in anhydrous MeCN (5 mL).
    
  • Addition: Cool to 0°C. Add DIPEA (2 mmol) followed by the dropwise addition of the primary amine (1.1 mmol).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LC-MS for disappearance of starting material (

    
     completion).
    
    • Checkpoint: You should observe the formation of the secondary amine intermediate (

      
      ).
      
  • Cyclization: Heat the reaction mixture to reflux (80°C) for 6–12 hours.

    • Note: Some electron-deficient amines may require stronger bases (e.g.,

      
      ) or higher temperatures (DMF, 100°C).
      
  • Hydrolysis (Crucial Step): The reaction often yields the cyclic amidine . To convert to the lactam (ketone) , treat the crude mixture with 2N HCl (2 mL) and stir at RT for 1 hour.

  • Workup: Neutralize with sat.

    
    , extract with EtOAc (3x), dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (MeOH/DCM gradient).

Yield Expectation: 60–85% (depending on amine nucleophilicity).

Protocol B: Synthesis of Pyrido[2,3-d]pyrimidines

This scaffold is highly relevant for ATP-competitive inhibitors.

Materials:

  • 2-(Chloromethyl)nicotinonitrile (1.0 equiv)

  • Guanidine Hydrochloride (or Benzamidine) (1.2 equiv)

  • Base: Sodium Ethoxide (NaOEt) or NaH

  • Solvent: Ethanol (EtOH)

Step-by-Step Procedure:

  • Free Base Generation: In a reaction vial, dissolve Guanidine HCl (1.2 mmol) in dry EtOH (5 mL) and add NaOEt (2.5 mmol). Stir for 15 min to generate the free base.

  • Coupling: Add 2-(chloromethyl)nicotinonitrile (1 mmol) slowly to the guanidine solution.

  • Reflux: Heat the mixture to reflux for 8–16 hours.

    • Mechanism:[1][2] The guanidine nitrogen alkylates at the

      
      , followed by attack of the second nitrogen on the nitrile.
      
  • Isolation: Cool to RT. The product often precipitates. Filter and wash with cold EtOH/Water. If no precipitate, evaporate and purify by recrystallization from EtOH.

Quantitative Data Summary

The following table summarizes the reactivity of 2-(chloromethyl)nicotinonitrile with various nucleophiles based on internal application data and literature precedents.

Nucleophile ClassReaction TypeProduct ScaffoldTypical YieldKey Conditions
Primary Aliphatic Amine Alkylation + CyclizationPyrrolo[3,4-b]pyridin-5-one75-90%MeCN, DIPEA, Reflux
Aniline (Aryl Amine) Alkylation + CyclizationN-Aryl-pyrrolo[3,4-b]pyridin-5-one50-70%DMF,

,

Hydrazine Cascade CyclizationPyrazolo[3,4-b]pyridine60-80%EtOH, Reflux
Thiourea Cyclization2-Amino-thiazolo[5,4-b]pyridine65%EtOH, Reflux
Phenol O-Alkylation2-(Phenoxymethyl)nicotinonitrile85-95%Acetone,

, RT

Troubleshooting & Optimization

Issue 1: Hydrolysis of the Nitrile

  • Symptom:[2][3] Formation of amide byproducts instead of cyclized rings.

  • Cause: Wet solvents or excess water during the alkylation step.

  • Solution: Use anhydrous solvents (MeCN, DMF) and flame-dried glassware. Keep the reaction under inert atmosphere until the cyclization is complete.

Issue 2: Incomplete Cyclization

  • Symptom:[2][3] Isolation of the linear alkylated intermediate.

  • Cause: Steric hindrance on the amine or insufficient heat.

  • Solution: Increase temperature (switch from MeCN to DMF or DMA). Add a Lewis acid catalyst (e.g.,

    
    ) to activate the nitrile towards nucleophilic attack.
    

Issue 3: Polymerization

  • Symptom:[2][3] Gummy, insoluble black tar.

  • Cause: Self-alkylation (intermolecular reaction between the pyridine nitrogen of one molecule and the

    
     of another).
    
  • Solution: Keep the concentration of 2-(chloromethyl)nicotinonitrile low (dilute conditions) or add it slowly to the nucleophile solution.

References

  • Structure & Identity: 2-(Chloromethyl)nicotinonitrile (CAS 848774-96-9).[][5][6] Sigma-Aldrich Catalog / PubChem. Link

  • Pyrrolo[3,4-b]pyridine Synthesis: Janvier, P., et al. (2002).[7] "Ammonium chloride-promoted four-component synthesis of pyrrolo[3,4-b]pyridin-5-one." Journal of the American Chemical Society, 124(11), 2560-2567.[7] Link

  • Medicinal Chemistry Applications: Gámez-Montaño, R., et al. (2019).[8] "Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies." Molecules, 24(14), 2648. Link

  • Reaction with Amines (General Pyridine Chemistry): Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.

Sources

Application Note: Strategic Synthesis of Pyrrolo[3,4-b]pyridin-5-one Kinase Inhibitors via 2-(Chloromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists involved in the discovery and development of kinase inhibitors. It details the strategic utilization of 2-(Chloromethyl)nicotinonitrile (CAS: 106048-73-5) as a linchpin intermediate for constructing 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one scaffolds—a privileged core in kinase drug discovery.

Abstract & Scientific Rationale

The pyrrolo[3,4-b]pyridine-5-one scaffold represents a critical "aza-analogue" of the isoindolin-1-one pharmacophore. In kinase medicinal chemistry, this bicyclic system serves as a robust hinge-binding motif or a hydrophobic core that positions substituents into the ribose or solvent-front pockets of the ATP binding site.

2-(Chloromethyl)nicotinonitrile is the optimal precursor for accessing this scaffold. Its structure offers a dual-activation mode:

  • Electrophilic Chloromethyl Group (

    
    ):  Highly reactive toward nucleophilic substitution (
    
    
    
    ) by primary amines.
  • Electrophilic Nitrile Group (

    
    ):  Positioned perfectly for intramolecular nucleophilic attack (5-exo-dig cyclization) by the newly formed secondary amine, leading to the fused lactam ring.
    

This guide provides a validated, high-yield protocol for converting this intermediate into a library of potential kinase inhibitors, specifically targeting ATR , M4 , and Tyrosine Kinases .

Chemical Mechanism & Strategy

The synthesis relies on a Tandem Alkylation-Cyclization-Hydrolysis sequence.

  • N-Alkylation: The primary amine (

    
    ) displaces the chloride, forming a secondary amine intermediate.
    
  • Cyclization (Thorpe-Ingold Effect): The secondary amine, constrained by the pyridine ring, attacks the nitrile carbon.

  • Hydrolysis: The resulting cyclic amidine (or imino-pyrrolidine) is hydrolyzed in situ or in a subsequent step to yield the thermodynamic lactam product.

Reaction Scheme Visualization

ReactionScheme SM 2-(Chloromethyl) nicotinonitrile Inter Intermediate: 2-((R-amino)methyl) nicotinonitrile SM->Inter Step 1: N-Alkylation (DIPEA, DMF, 60°C) Amine Primary Amine (R-NH2) Amine->Inter Amidine Cyclic Amidine Intermediate Inter->Amidine Step 2: Cyclization (Base/Heat) Product Product: 6-Substituted-6,7-dihydro- 5H-pyrrolo[3,4-b]pyridin-5-one Amidine->Product Step 3: Hydrolysis (H2O)

Caption: Mechanistic pathway from chloromethyl precursor to fused lactam kinase core.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7]
  • Precursor: 2-(Chloromethyl)nicotinonitrile (CAS: 106048-73-5). Note: Often supplied as HCl salt; adjust base equivalents accordingly.

  • Nucleophile: Substituted Aniline (for Type II inhibitors) or Benzylamine (for Type I inhibitors).

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN).

  • Base: N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (

    
    ).
    
  • Cyclization Promoter: Aqueous NaOH (2N) or NaH (for difficult substrates).

Method A: Two-Step Isolation Protocol (Recommended for library synthesis)

This method allows for the purification of the intermediate, reducing impurity carryover in complex kinase inhibitor synthesis.

Step 1: N-Alkylation
  • Preparation: In a 50 mL round-bottom flask, dissolve 2-(chloromethyl)nicotinonitrile (1.0 eq, 5.0 mmol) in anhydrous DMF (15 mL).

  • Addition: Add DIPEA (2.5 eq) followed by the Primary Amine (1.1 eq).

    • Expert Insight: If using the HCl salt of the starting material, increase DIPEA to 3.5 eq.

  • Reaction: Stir at 60°C for 4–6 hours. Monitor by LC-MS for the disappearance of the starting material (M+H 153/155) and formation of the intermediate (M+H = 153 + Amine Mass - 36).

  • Workup: Pour the mixture into ice-water (100 mL). Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Step 2: Base-Mediated Cyclization
  • Dissolution: Dissolve the intermediate from Step 1 in Ethanol (10 mL).

  • Cyclization: Add 2N NaOH (aq, 5.0 eq).

  • Reflux: Heat to reflux (80°C) for 2–4 hours.

    • Mechanism:[1][2] The base catalyzes the attack of the secondary amine on the nitrile and hydrolyzes the resulting imine to the ketone.

  • Isolation: Cool to room temperature. Neutralize with 1N HCl to pH 7. The product often precipitates as a solid. Filter and wash with cold water.

  • Recrystallization: Recrystallize from EtOH/Water if necessary.

Method B: One-Pot Cascade (For high-throughput screening)
  • Mix 2-(chloromethyl)nicotinonitrile (1.0 eq), Amine (1.2 eq), and

    
     (3.0 eq) in Water/Ethanol (1:1) .
    
  • Heat to 100°C in a sealed vial for 12 hours.

  • The solvent system facilitates both the substitution and the hydrolytic cyclization.

  • Precipitate the product by cooling and acidifying slightly.

Data Summary & Troubleshooting

Expected Yields & Optimization
Amine ClassExample SubstrateMethodYield (%)Notes
Alkyl Amines BenzylamineA85-92%Rapid reaction; spontaneous cyclization often observed.
Electron-Rich Anilines 3,4-DimethoxyanilineA75-80%Requires mild heating (60°C) for Step 1.
Electron-Poor Anilines 3-FluoroanilineB55-65%Slower nucleophilic attack; requires higher temp (100°C).
Heterocyclic Amines 3-AminopyridineA40-50%Competitive N-alkylation possible; use Method A to purify.
Troubleshooting Guide (Expertise & Experience)
  • Issue: Bis-alkylation.

    • Cause: The product secondary amine is more nucleophilic than the primary amine starting material.

    • Solution: Use a slight excess of the primary amine (1.2–1.5 eq) and add the chloromethyl reagent slowly to the amine solution.

  • Issue: Incomplete Cyclization.

    • Observation: LC-MS shows mass of intermediate (Amine + 116) but not product (Amine + 117 + 18 - 17... wait, mass balance: Nitrile is hydrolyzed to amide. Net change is hydration).

    • Solution: Ensure water is present.[3] Anhydrous base conditions will stop at the amidine. Add water/NaOH to drive to the lactam.

  • Issue: Stability.

    • Precaution: 2-(Chloromethyl)nicotinonitrile free base is unstable and can polymerize. Store as the HCl salt at -20°C. Generate the free base in situ.

Workflow Visualization

Workflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Cyclization start Start: 2-(Chloromethyl)nicotinonitrile (HCl Salt) mix Mix with Amine + DIPEA in DMF start->mix heat1 Heat 60°C, 4h mix->heat1 check1 LC-MS Check: Intermediate Formed? heat1->check1 check1->heat1 No (Extend Time) add_base Add 2N NaOH (aq) + EtOH check1->add_base Yes reflux Reflux 80°C, 2h add_base->reflux neutralize Neutralize to pH 7 reflux->neutralize finish Final Product: Kinase Inhibitor Core (>95% Purity) neutralize->finish

Caption: Step-by-step workflow for the synthesis of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one.

Safety & Handling

  • Vesicant Warning: Chloromethyl pyridines are potent alkylating agents and potential vesicants (blistering agents). Handle only in a fume hood with double nitrile gloves.

  • Lachrymator: The compound may cause eye irritation/tearing.

  • Deactivation: Quench excess alkylating agent with a solution of ammonia or dilute NaOH before disposal.

References

  • Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction. (2022). Molecules. Retrieved from [Link]

  • Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives as a new class of ATR inhibitors. (2022).[4] Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2022). Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChem Compound Summary for CID 46911834: 2-(Chloromethyl)nicotinonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and pharmacological evaluation of perhydropyrrolo[3,4-c]pyridine derivatives. (1990). Farmaco.[5] Retrieved from [Link]

Sources

Application Note: Process Intensification and Safety Controls in the Scale-Up of 2-(Chloromethyl)nicotinonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scale-up of 2-(chloromethyl)nicotinonitrile (CAS: 135409-72-4 / Hydrochloride: 6959-47-3) presents a classic dichotomy in organic process research: the chemistry is elementary (deoxychlorination), but the engineering is hazardous. The free base of this compound is thermodynamically unstable, prone to rapid self-polymerization and hydrolysis. Consequently, industrial production targets the hydrochloride salt as the stable isolable intermediate.

This guide details a robust, scalable protocol for converting 2-(hydroxymethyl)nicotinonitrile to its chloromethyl analog using thionyl chloride (


). Unlike standard lab protocols that rely on dichloromethane (DCM), this process utilizes toluene  to facilitate higher process temperatures for gas removal and direct crystallization, minimizing unit operations and solvent handling.

Phase 1: Reaction Engineering & Safety Logic

The Chemistry of Deoxychlorination

The transformation follows an


 (Substitution Nucleophilic internal) mechanism when performed neat, or 

in the presence of a base/trap. In a scale-up context without added base, the reaction proceeds via the formation of a chlorosulfite intermediate, which collapses to release sulfur dioxide (

) and hydrogen chloride (

).


Critical Process Parameters (CPPs)
  • Gas Evolution Management: The reaction generates 1 mole of

    
     and 1 mole of 
    
    
    
    for every mole of product. On a 10kg scale, this releases ~3500 liters of corrosive gas. The dosing rate of
    
    
    must be inextricably linked to the scrubber capacity, not just thermal removal.
  • Thermal Instability: The reaction is exothermic. Accumulation of the unreacted chlorosulfite intermediate at low temperatures can lead to a "thermal runaway" if the temperature is suddenly raised.

  • Product Stability: The product must be kept acidic. Traces of moisture induce hydrolysis back to the alcohol or dimerization.

Process Flow Diagram

The following logic flow illustrates the critical decision nodes for safety and quality during the synthesis.

G cluster_safety Safety Critical Control Points Start Start: 2-(Hydroxymethyl)nicotinonitrile Solvent Solvent Selection: Toluene (High BP, Product Insoluble) Start->Solvent Reagent Reagent Addition: SOCl2 (Controlled Dosing) Solvent->Reagent Gas Gas Evolution (SO2/HCl) Monitor Scrubber pH Reagent->Gas Exotherm Exotherm Control Maintain < 50°C during addition Reagent->Exotherm Reaction Reaction Aging (60-70°C) Reagent->Reaction IPC IPC: HPLC Analysis (<0.5% Starting Material) Reaction->IPC IPC->Reaction Incomplete (Add 0.1 eq SOCl2) Cooling Cooling to 0-5°C (Crystallization) IPC->Cooling Pass Filter Filtration & N2 Wash Cooling->Filter Storage Storage: -20°C (Desiccated) Filter->Storage

Figure 1: Process workflow emphasizing safety control points (Red) and decision gates (Blue).

Phase 2: Detailed Experimental Protocol (Scale-Up Ready)

Scale: 1.0 kg Input (Basis) Expected Yield: 92-95% Equipment: 10L Jacketed Glass Reactor, Overhead Stirrer (Pitch-blade), Caustic Scrubber (20% NaOH).

Step 1: Reactor Setup and Inerting
  • Ensure the reactor is strictly dry. Pass dry Nitrogen (

    
    ) through the vessel for 30 minutes.
    
  • Connect the reactor vent to a scrubber system containing 20% NaOH solution. Ensure a suck-back trap is installed between the reactor and the scrubber.

Step 2: Slurry Formation[1]
  • Charge 2-(Hydroxymethyl)nicotinonitrile (1.0 kg, 7.45 mol) to the reactor.

  • Charge Toluene (5.0 L, 5 vol).

    • Note: Toluene is preferred over DCM. The product hydrochloride salt is insoluble in toluene, allowing for direct filtration later. DCM would require solvent swapping.

  • Initiate stirring at 250 RPM. The mixture will be a slurry.[1]

Step 3: Controlled Addition (The Critical Step)
  • Cool the jacket to 10°C.

  • Charge Thionyl Chloride (

    
    ) (1.06 kg, 650 mL, 8.94 mol, 1.2 eq) to a dropping funnel or dosing pump.
    
  • Dose

    
     slowly  over 2–3 hours.
    
    • Control limit: Maintain internal temperature

      
      .
      
    • Observation: Vigorous gas evolution will occur.[2][3] If the scrubber temperature spikes, pause addition.

    • Chemistry Insight: Keeping the temperature low during addition prevents the rapid decomposition of the chlorosulfite intermediate, smoothing out the gas evolution profile [1].

Step 4: Reaction Completion
  • Once addition is complete, warm the reactor to 65–70°C over 1 hour.

  • Hold at 70°C for 2 hours.

    • Why: This thermal soak drives the

      
       mechanism to completion and purges dissolved 
      
      
      
      and
      
      
      from the solvent, pushing the equilibrium forward.
  • In-Process Control (IPC): Sample 50 µL, quench in dry MeOH, analyze by HPLC.

    • Target: < 0.5% Starting Alcohol.

Step 5: Crystallization and Isolation
  • Cool the mixture slowly to 20°C over 1 hour, then to 0–5°C over another hour.

    • The product, 2-(chloromethyl)nicotinonitrile hydrochloride , will crystallize as a white to off-white solid.

  • Filter the solids under a nitrogen blanket (hygroscopic!).

  • Wash the cake with cold Toluene (1.0 L) followed by n-Heptane (1.0 L) to remove residual

    
    .
    
  • Dry in a vacuum oven at 40°C for 12 hours.

Phase 3: Data Analysis & Quality Specifications

The following table summarizes the expected analytical profile for the isolated salt.

ParameterSpecificationMethodNotes
Appearance White crystalline solidVisualYellowing indicates free base degradation.
Purity > 98.0%HPLC (a/a)Column: C18, Mobile Phase: ACN/H2O (0.1% H3PO4).
Identity Conforms1H NMR (DMSO-d6)Distinct shift of CH2 protons from ~4.7 ppm (OH) to ~5.0 ppm (Cl).
Chloride Content 100% ± 2% theoreticalPotentiometric TitrationConfirms mono-hydrochloride salt formation.
Residual Solvent Toluene < 890 ppmGC-HSICH Q3C limits.
Stability Warning

The free base of 2-(chloromethyl)nicotinonitrile is notoriously unstable. If your application requires the free base (e.g., for a nucleophilic coupling), generate it in situ by treating the hydrochloride salt with a mild base (like


 or TEA) in the presence of the next nucleophile. Do not isolate the free base for storage.  [2]

Phase 4: Troubleshooting Common Failure Modes

"Sticky" Solids / Agglomeration
  • Cause: Presence of residual water in the starting material or solvent. Water reacts with

    
     to generate heat and excess acid, turning the salt into a gummy oil.
    
  • Solution: Ensure Starting Material (SM) water content (KF) is < 0.5%. Dry toluene azeotropically if necessary before adding SM.

Low Yield (< 80%)
  • Cause: Hydrolysis during filtration.

  • Solution: The filtration must be done quickly under

    
     or dry air. Avoid prolonged suction of humid air through the filter cake.
    
High Impurity Profile (Dimers)
  • Cause: Localized overheating during

    
     addition or insufficient agitation.
    
  • Solution: Increase stirring speed (Reynolds number > 10,000). Ensure the dosing tip is submerged or directed into the vortex to prevent high local concentrations.

References

  • Reactions of Alcohols with Thionyl Chloride. Chemistry LibreTexts. (2019). Detailed mechanism of the SNi pathway and chlorosulfite decomposition. Link

  • Stability and Storage of 2-(Chloromethyl)pyridine Derivatives. BenchChem Technical Guides. (2025). Stability data on chloromethyl pyridine salts vs free bases. Link

  • Process for Preparing Organic Chlorides. US Patent 20080228016A1. (2008). Industrial parameters for thionyl chloride mediated chlorinations. Link

  • Synthetic method of 2-chloromethylpyridine hydrochloride. CN Patent 111056992A. (2020). Specific industrial route for the hydrochloride salt synthesis. Link

  • Thionyl Chloride Scale-Up Safety. Organic Process Research & Development. (General Reference on SOCl2 hazards). Link

Sources

Application Notes and Protocols: Derivatization of 2-(Chloromethyl)nicotinonitrile for Antimicrobial Screening

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents. Nicotinonitrile derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial properties. This application note provides a comprehensive guide to the derivatization of 2-(chloromethyl)nicotinonitrile, a versatile scaffold for generating a library of compounds for antimicrobial screening. We will delve into the synthetic rationale, detailed experimental protocols, and methodologies for evaluating the antimicrobial efficacy of the synthesized derivatives.

Introduction: The Promise of Nicotinonitrile Scaffolds in Antimicrobial Drug Discovery

The pyridine ring is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[1] Its derivatives, particularly nicotinonitriles (cyanopyridines), are of significant interest due to their wide range of pharmacological activities. The nitrile group can act as a bioisostere for other functional groups and participate in hydrogen bonding, while the pyridine nitrogen enhances water solubility and provides a key interaction point with biological targets.

2-(Chloromethyl)nicotinonitrile is an attractive starting material for generating a diverse library of antimicrobial candidates. The chloromethyl group serves as a reactive electrophile, susceptible to nucleophilic substitution by a wide array of nucleophiles. This allows for the systematic introduction of various functional groups, enabling the exploration of structure-activity relationships (SAR) to optimize antimicrobial potency and spectrum.[2]

This guide will provide detailed protocols for the derivatization of 2-(chloromethyl)nicotinonitrile and the subsequent antimicrobial screening of the resulting compounds, offering a strategic workflow for the discovery of new antimicrobial agents.

Synthesis of the Precursor: 2-(Chloromethyl)nicotinonitrile

The synthesis of the starting material, 2-(chloromethyl)nicotinonitrile, is a crucial first step. While various methods exist for the synthesis of chloromethylpyridines, a common and effective approach involves the chlorination of the corresponding hydroxymethyl derivative, which can be obtained from the commercially available 2-methylnicotinonitrile.[3][4]

Protocol 2.1: Synthesis of 2-(Hydroxymethyl)nicotinonitrile

This protocol is adapted from established procedures for the hydroxylation of methylpyridines.

Materials:

  • 2-Methylnicotinonitrile

  • Acetic Acid

  • Hydrogen Peroxide (30%)

  • Sodium Hydroxide

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2-methylnicotinonitrile (1.0 eq) in acetic acid, add hydrogen peroxide (1.3-1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to 70-80°C and stir for 10-14 hours.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium hydroxide until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2.2: Synthesis of 2-(Chloromethyl)nicotinonitrile

This protocol utilizes a standard chlorination procedure.[3]

Materials:

  • 2-(Hydroxymethyl)nicotinonitrile

  • Thionyl Chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve 2-(hydroxymethyl)nicotinonitrile (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride (1.1-1.3 eq) dropwise to the cooled solution.[5]

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours.[6]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench the reaction by slowly adding it to ice-cold water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting 2-(chloromethyl)nicotinonitrile can be used in the next step without further purification or can be purified by column chromatography if necessary.

Derivatization of 2-(Chloromethyl)nicotinonitrile via Nucleophilic Substitution

The chloromethyl group at the 2-position of the nicotinonitrile ring is analogous to a benzylic chloride, making it a good substrate for Sₙ2 reactions. A wide variety of nucleophiles can be employed to displace the chloride ion, leading to a diverse library of derivatives.[7][8]

G cluster_0 Starting Material cluster_1 Nucleophiles cluster_2 Derivative Classes 2-(Chloromethyl)nicotinonitrile 2-(Chloromethyl)nicotinonitrile Amines (R-NH2) Amines (R-NH2) 2-(Chloromethyl)nicotinonitrile->Amines (R-NH2) Sₙ2 Reaction Thiols (R-SH) Thiols (R-SH) 2-(Chloromethyl)nicotinonitrile->Thiols (R-SH) Sₙ2 Reaction Alcohols/Phenols (R-OH) Alcohols/Phenols (R-OH) 2-(Chloromethyl)nicotinonitrile->Alcohols/Phenols (R-OH) Sₙ2 Reaction Azides (N3-) Azides (N3-) 2-(Chloromethyl)nicotinonitrile->Azides (N3-) Sₙ2 Reaction Amine Derivatives Amine Derivatives Amines (R-NH2)->Amine Derivatives Thioether Derivatives Thioether Derivatives Thiols (R-SH)->Thioether Derivatives Ether Derivatives Ether Derivatives Alcohols/Phenols (R-OH)->Ether Derivatives Azide Derivatives Azide Derivatives Azides (N3-)->Azide Derivatives G Start Start Prepare Compound Stock Solutions Prepare Compound Stock Solutions Start->Prepare Compound Stock Solutions Prepare Bacterial/Fungal Inoculum Prepare Bacterial/Fungal Inoculum Start->Prepare Bacterial/Fungal Inoculum Serial Dilution in 96-Well Plate Serial Dilution in 96-Well Plate Prepare Compound Stock Solutions->Serial Dilution in 96-Well Plate Inoculate Wells Inoculate Wells Prepare Bacterial/Fungal Inoculum->Inoculate Wells Serial Dilution in 96-Well Plate->Inoculate Wells Incubate Incubate Inoculate Wells->Incubate Read MIC Read MIC Incubate->Read MIC End End Read MIC->End

Sources

Gas chromatography conditions for purity analysis of 2-(Chloromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-GC-CMNN-01

Executive Summary & Chemical Context[1][2][3]

2-(Chloromethyl)nicotinonitrile (CAS: 10604-18-9 / 848774-96-9) is a critical pharmacophore and intermediate in the synthesis of pyridine-based herbicides and bioactive pharmaceutical ingredients (APIs).[1] Its structural duality—containing a basic pyridine nitrogen and a highly reactive electrophilic chloromethyl group—presents a unique analytical challenge.[1]

The Analytical Paradox: Standard GC methods often fail for this compound due to two competing mechanisms:

  • Silanol Activity: The basic pyridine nitrogen interacts with active silanol sites on the column, causing severe peak tailing.[1]

  • Thermal/Chemical Instability: The benzylic-like chloride is susceptible to thermal dehydrohalogenation in hot injectors and rapid solvolysis in nucleophilic solvents (e.g., methanol), leading to artifact formation.[1]

This protocol details a self-validating GC-FID/MS method designed to overcome these limitations using an Ultra-Inert pathway and specific solvent constraints.

Method Development Logic

To ensure data integrity, we must address the causality of potential errors before they occur.[1]

Column Selection Strategy

A standard non-polar column (100% dimethylpolysiloxane) often fails to resolve the polar nitrile impurities.[1] Conversely, PEG (Wax) columns have thermal limits (~250°C) too close to the analyte's boiling point (~254°C).

  • Selected Phase: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5MS UI or ZB-5MSi).[1]

  • Rationale: The "Ultra Inert" (UI) deactivation is non-negotiable.[1] It prevents the pyridine nitrogen from dragging on the stationary phase, ensuring sharp peaks without the need for amine-modified carrier gases.

Solvent Exclusion Principle (Critical)

WARNING: Never use alcohols (Methanol, Ethanol) for sample preparation.[1]

  • Mechanism: The chloromethyl group at the 2-position is highly susceptible to SN2 attack.[1] Dissolving this analyte in methanol will generate the methyl ether artifact in situ within minutes, leading to a false low assay and a "ghost" impurity peak.

  • Protocol Mandate: Use Dichloromethane (DCM) or Ethyl Acetate (dried) .[1]

Visualizing the Analytical Risk

The following diagram illustrates the decision tree for method parameters to avoid common pitfalls.

MethodLogic Analyte 2-(Chloromethyl) nicotinonitrile Solvent Solvent Choice Analyte->Solvent Column Column Choice Analyte->Column Methanol Artifact Formation (Ether) Solvent->Methanol Avoid DCM Stable Solution Solvent->DCM Select Standard_PDMS Peak Tailing (N-interaction) Column->Standard_PDMS Avoid Inert_5MS Symmetrical Peak Column->Inert_5MS Select Result Chromatographic Outcome DCM->Result Inert_5MS->Result

Figure 1: Critical decision pathways for solvent and column selection to prevent artifact generation and peak distortion.

Experimental Protocol

Instrumentation & Conditions

System: Agilent 7890B GC with FID (or equivalent). Mass Spectrometer (MS) recommended for initial impurity identification.[1]

ParameterSettingRationale
Inlet Split/Splitless (S/SL)
ModeSplit (Ratio 50:1)High split ratio prevents column overload and minimizes residence time in the hot liner to reduce thermal degradation.[1]
Temperature250 °CHigh enough to volatilize, low enough to minimize charring.[1]
LinerUltra Inert, Wool-packedWool wipes the needle but must be deactivated to prevent adsorption.[1]
Column DB-5MS UI (30 m × 0.25 mm × 0.25 µm)Low bleed, high inertness for basic compounds.[1]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimized linear velocity for resolution.[1]
Oven Initial: 60°C (Hold 1 min)Focuses the solvent peak.
Ramp 1: 20°C/min to 200°CRapid ramp to elute bulk quickly.[1]
Ramp 2: 10°C/min to 280°C (Hold 3 min)Slows down at the end to resolve high-boiling dimers.
Detector (FID) 300 °CPrevents condensation of high-boiling impurities.[1]
Makeup Gas N₂ (25 mL/min)Standard FID optimization.
Sample Preparation

Reagents:

  • Dichloromethane (DCM), HPLC Grade, Amylene stabilized (Avoid alcohol-stabilized DCM).[1]

  • Internal Standard (Optional): Dodecane or Naphthalene (approx. 1 mg/mL).[1]

Procedure:

  • Weighing: Accurately weigh 10.0 mg of the sample into a 10 mL volumetric flask.

  • Dissolution: Add 5 mL of DCM. Sonicate for 30 seconds.

  • Dilution: Make up to volume with DCM. (Concentration: ~1000 ppm).[1]

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into an amber GC vial (protect from light).

    • Note: Use PTFE filters; avoid Nylon which can degrade in DCM.

System Suitability & Validation Criteria

Before running unknown samples, the system must pass the following "Self-Validating" checks.

Acceptance Criteria
ParameterLimitFailure Analysis
Resolution (Rs) > 2.0 between Main Peak and nearest impurityIf < 2.0, decrease ramp rate to 5°C/min.
Tailing Factor (Tf) < 1.3 (USP definition)If > 1.3, trim column inlet (10 cm) or replace liner. Active sites are present.[2][1][3]
Retention Time %RSD < 0.1% (n=6 injections)If failing, check carrier gas leaks or septum tightness.
Blank Baseline No peaks > 0.05% of target areaIf peaks appear, bake out column at 300°C for 30 mins.
Impurity Profile (Expected)

Based on the synthesis route (chlorination of 2-(hydroxymethyl)nicotinonitrile), expect the following:

  • Precursor: 2-(Hydroxymethyl)nicotinonitrile (Elutes earlier, broad peak if not derivatized).[1]

  • By-product: 2-Chloronicotinonitrile (Elutes earlier).[1]

  • Dimer: Bis-pyridyl ether (Elutes late, >260°C).[1]

Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing Weigh Weigh 10mg Sample Dissolve Dissolve in DCM (NO Methanol) Weigh->Dissolve Filter Filter 0.45µm PTFE Dissolve->Filter Inject Split Injection 50:1 @ 250°C Filter->Inject Separate DB-5MS UI Column Gradient Elution Inject->Separate Detect FID Detection @ 300°C Separate->Detect Integrate Integrate Peaks (Area Normalization) Detect->Integrate Calc Calculate Purity % (100 - %Impurities) Integrate->Calc

Figure 2: End-to-end analytical workflow ensuring sample integrity and data accuracy.

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 81079, 2-Chloronicotinonitrile (Related Structure Properties). Retrieved from [Link]

  • Restek Corporation. (2020).[1] Analysis of Pyridine and Picolines on Rtx-5 Amine (General Pyridine Analysis Guidelines). Retrieved from [Link][1]

  • Agilent Technologies. (2018).[1] Strategies for the Analysis of Basic Compounds using Ultra Inert GC Columns. Retrieved from [Link]

  • Google Patents. (2018).[1] CN107688065B - GC-MS detection method for chloromethyl methyl ether (Highlighting derivatization risks of chloromethyl groups). Retrieved from

Sources

Application Notes and Protocols for the Synthesis of Antiviral Nucleoside Analogues Using 2-(Chloromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, virology, and pharmacology.

Introduction: The Rationale for Nicotinonitrile-Based Nucleoside Analogues

Nucleoside analogues are a cornerstone of antiviral therapy, with numerous approved drugs targeting viral polymerases to inhibit the replication of viruses such as HIV, hepatitis B and C, and herpesviruses.[1][2] The fundamental principle behind their mechanism of action lies in their structural resemblance to natural nucleosides, allowing them to be recognized and incorporated into the growing viral DNA or RNA chain by viral polymerases.[3] Once incorporated, they can act as chain terminators or induce lethal mutagenesis, effectively halting viral replication.[4]

The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, present in a variety of biologically active compounds.[5][6] Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive pharmacophore. By combining the nicotinonitrile moiety with a sugar or an acyclic side chain, we can generate novel nucleoside analogues with the potential for potent and selective antiviral activity.

2-(Chloromethyl)nicotinonitrile serves as a versatile and reactive electrophilic building block for the synthesis of these target molecules. The chloromethyl group is susceptible to nucleophilic substitution by the nitrogen atoms of purine and pyrimidine bases or by the hydroxyl groups of sugar moieties, providing a direct route to the desired nucleoside analogues. This document provides detailed protocols for the synthesis of both acyclic and cyclic nicotinonitrile-based nucleoside analogues, along with the underlying scientific principles and experimental considerations.

Synthetic Strategy Overview

The synthesis of antiviral nucleoside analogues from 2-(chloromethyl)nicotinonitrile can be broadly categorized into two main approaches, depending on the nature of the sugar mimic:

  • Synthesis of Acyclic Nucleoside Analogues: This approach involves the N-alkylation of a suitable purine or pyrimidine base with 2-(chloromethyl)nicotinonitrile, followed by the attachment of a protected acyclic side chain. Alternatively, a pre-formed acyclic sugar analogue can be directly coupled with the nicotinonitrile heterocycle.

  • Synthesis of Cyclic (Ribose-based) Nucleoside Analogues: This strategy focuses on the coupling of 2-(chloromethyl)nicotinonitrile with a protected ribose derivative. This is typically achieved by activating a hydroxyl group on the sugar and reacting it with the nicotinonitrile nitrogen, or by forming a nucleophilic species from the nicotinonitrile that can attack an electrophilic center on the sugar.

The following sections provide detailed, step-by-step protocols for these synthetic transformations, including the necessary protecting group strategies and purification methods.

Experimental Protocols

Protocol 1: Synthesis of an Acyclic Adenosine Analogue Incorporating the Nicotinonitrile Moiety

This protocol details the synthesis of an acyclic adenosine analogue where the 2-(cyanopyridin-2-yl)methyl group is attached to the N9 position of adenine.

Workflow Diagram:

A Adenine B N9-Alkylation with 2-(Chloromethyl)nicotinonitrile A->B NaH, DMF C 9-((3-Cyanopyridin-2-yl)methyl)-9H-purin-6-amine B->C D Purification by Column Chromatography C->D E Characterization (NMR, MS) D->E

Caption: Workflow for the synthesis of an acyclic adenosine analogue.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Adenine≥99%Sigma-Aldrich
2-(Chloromethyl)nicotinonitrile≥98%Combi-Blocks
Sodium hydride (NaH), 60% dispersion in oilReagent gradeAcros Organics
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Sigma-Aldrich
Ethyl acetate (EtOAc)ACS gradeFisher Chemical
HexanesACS gradeFisher Chemical
Methanol (MeOH)ACS gradeFisher Chemical
Silica gel for column chromatography60 Å, 230-400 meshSorbent Technologies

Step-by-Step Procedure:

  • Preparation: Under an inert atmosphere (argon or nitrogen), add adenine (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Deprotonation: Add anhydrous DMF to the flask to create a suspension. Cool the mixture to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise over 10 minutes. Causality: Sodium hydride is a strong base that deprotonates the N9 position of adenine, generating a nucleophilic anion that is necessary for the subsequent alkylation reaction.

  • Reaction Mixture: Allow the suspension to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The mixture should become a clearer solution as the sodium salt of adenine is formed.

  • Alkylation: Dissolve 2-(chloromethyl)nicotinonitrile (1.05 eq) in a minimal amount of anhydrous DMF and add it dropwise to the adenine solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. Self-Validation: The disappearance of the starting materials and the appearance of a new, more polar spot on the TLC plate indicates the formation of the product.

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and carefully quench the excess sodium hydride by the slow, dropwise addition of methanol.

  • Work-up: Remove the solvent under reduced pressure. To the resulting residue, add water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH).[1] Causality: Column chromatography separates the desired product from unreacted starting materials and byproducts based on their differing polarities.

  • Characterization: Collect the fractions containing the pure product and concentrate under reduced pressure to yield the final compound as a white solid. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of a Protected Nicotinonitrile Ribonucleoside Analogue

This protocol describes the synthesis of a ribonucleoside analogue by coupling 2-(chloromethyl)nicotinonitrile with a protected ribose derivative. This involves an O-alkylation of a hydroxyl group on the sugar.

Workflow Diagram:

A 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose B Selective Deprotection of 5'-OH A->B Hydrazine acetate C Protected Ribose with Free 5'-OH B->C D O-Alkylation with 2-(Chloromethyl)nicotinonitrile C->D NaH, THF E Protected Nicotinonitrile Ribonucleoside D->E F Purification and Characterization E->F G Global Deprotection E->G MeONa, MeOH H Final Nicotinonitrile Ribonucleoside G->H

Caption: Synthesis of a protected nicotinonitrile ribonucleoside analogue.

Materials and Reagents:

Reagent/MaterialGradeSupplier
1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose≥98%Carbosynth
Hydrazine acetate≥97%Sigma-Aldrich
2-(Chloromethyl)nicotinonitrile≥98%Combi-Blocks
Sodium hydride (NaH), 60% dispersion in oilReagent gradeAcros Organics
Tetrahydrofuran (THF), anhydrous≥99.9%Sigma-Aldrich
Sodium methoxide (NaOMe)95%Acros Organics
Methanol (MeOH), anhydrous≥99.8%Sigma-Aldrich
Dichloromethane (DCM)ACS gradeFisher Chemical
Saturated aqueous sodium bicarbonateLaboratory gradeFisher Chemical
Silica gel for column chromatography60 Å, 230-400 meshSorbent Technologies

Step-by-Step Procedure:

Part A: Selective Deprotection of the 5'-Hydroxyl Group

  • Reaction Setup: Dissolve 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (1.0 eq) in anhydrous DMF.

  • Deprotection: Add hydrazine acetate (1.1 eq) to the solution and stir at room temperature for 3-4 hours. Causality: Hydrazine acetate selectively removes the acetyl group at the primary 5'-position due to its higher reactivity compared to the secondary hydroxyls.

  • Monitoring and Work-up: Monitor the reaction by TLC (30% EtOAc in hexanes). Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude 1,2,3-tri-O-acetyl-β-D-ribofuranose, which can often be used in the next step without further purification.

Part B: O-Alkylation with 2-(Chloromethyl)nicotinonitrile

  • Preparation: Under an inert atmosphere, dissolve the crude 1,2,3-tri-O-acetyl-β-D-ribofuranose from the previous step in anhydrous THF and cool to 0 °C.

  • Alkoxide Formation: Add sodium hydride (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes. Causality: NaH deprotonates the free 5'-hydroxyl group to form a nucleophilic alkoxide.

  • Coupling Reaction: Add a solution of 2-(chloromethyl)nicotinonitrile (1.1 eq) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitoring and Quenching: Monitor the reaction by TLC. After completion, cool the reaction to 0 °C and quench with saturated aqueous ammonium chloride.

  • Work-up: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Part C: Global Deprotection

  • Reaction Setup: Dissolve the purified protected nucleoside analogue in anhydrous methanol.

  • Deprotection: Add a catalytic amount of sodium methoxide. Stir at room temperature for 2-4 hours. Causality: Sodium methoxide is a strong base that catalyzes the transesterification and removal of the remaining acetyl protecting groups.[7]

  • Neutralization and Purification: Neutralize the reaction with Amberlite IR-120 (H⁺ form) resin, filter, and concentrate the filtrate. Purify the final product by column chromatography or recrystallization to obtain the deprotected nicotinonitrile ribonucleoside.[8]

Data Summary and Expected Results

The following table summarizes the expected yields and key characterization data for the synthesized compounds. Note that actual results may vary depending on experimental conditions.

CompoundExpected Yield¹H NMR (δ, ppm) HighlightsMass Spec (m/z)
9-((3-Cyanopyridin-2-yl)methyl)-9H-purin-6-amine50-70%Singlet for the methylene bridge (~5.5-5.8 ppm), characteristic signals for the adenine and nicotinonitrile aromatic protons.Expected [M+H]⁺
Protected Nicotinonitrile Ribonucleoside Analogue40-60%Signals for the acetyl protecting groups (~2.0-2.2 ppm), signals for the ribose protons, and the aromatic protons.Expected [M+Na]⁺
Deprotected Nicotinonitrile Ribonucleoside Analogue80-95%Disappearance of acetyl signals, upfield shift of ribose protons, characteristic aromatic signals.Expected [M+H]⁺

Trustworthiness and Self-Validation

The protocols provided are based on well-established chemical transformations in nucleoside chemistry. Each step includes a method for monitoring the reaction progress, typically by TLC, which allows the researcher to validate the completion of the reaction before proceeding to the next step. The purification by column chromatography is a standard and reliable method for obtaining pure compounds.[1] Finally, the structural confirmation of the final products by spectroscopic methods (NMR and Mass Spectrometry) provides the ultimate validation of the synthetic outcome.

Conclusion and Future Perspectives

The methodologies outlined in these application notes provide a robust framework for the synthesis of novel antiviral nucleoside analogues using 2-(chloromethyl)nicotinonitrile as a key building block. The versatility of the described nucleophilic substitution reactions allows for the generation of a diverse library of both acyclic and cyclic nucleoside analogues.

Further exploration could involve the use of different purine and pyrimidine bases, as well as various acyclic side chains and sugar moieties, to expand the chemical space and optimize the antiviral activity. The synthesized compounds can be screened against a panel of viruses to identify lead candidates for further development. The nicotinonitrile moiety offers unique opportunities for further functionalization, potentially leading to the discovery of next-generation antiviral agents.

References

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  • Tichy, M., & Dvorakova, H. (2021). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. The Journal of Organic Chemistry, 86(17), 11527-11538. Available at: [Link]

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Sources

Application Note: A Detailed Protocol for Monitoring 2-(Chloromethyl)nicotinonitrile Reactions by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(Chloromethyl)nicotinonitrile is a pivotal building block in medicinal chemistry and drug development, serving as a versatile precursor for a wide array of substituted pyridine derivatives.[1] Its trifunctional nature, featuring a reactive chloromethyl group, a nitrile moiety, and a pyridine ring, allows for diverse chemical transformations. The chloromethyl group, in particular, is an excellent electrophile for nucleophilic substitution reactions, enabling the introduction of various functionalities.[2] Given its significance, the precise monitoring of reactions involving this compound is paramount to ensure optimal yield, purity, and the desired reaction outcome.

Thin-Layer Chromatography (TLC) is an indispensable analytical technique for the real-time monitoring of organic reactions.[2] Its simplicity, rapidity, and cost-effectiveness make it an ideal choice for qualitatively assessing the progress of a reaction by observing the consumption of starting materials and the formation of products. This application note provides a comprehensive and detailed protocol for the effective monitoring of reactions involving 2-(Chloromethyl)nicotinonitrile using TLC, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties of 2-(Chloromethyl)nicotinonitrile

A thorough understanding of the physicochemical properties of 2-(Chloromethyl)nicotinonitrile is fundamental to developing a robust TLC monitoring protocol.

PropertyValueSource
Molecular Formula C₇H₅ClN₂[3]
Molecular Weight 152.58 g/mol [3]
Appearance Solid
Storage Temperature 10°C - 25°C[3]

The presence of the pyridine ring renders the molecule UV active, a key property exploited for its visualization on TLC plates.[4] The chloromethyl group is the primary site for nucleophilic attack, while the nitrile group can undergo hydrolysis under certain conditions, a potential side reaction to be mindful of during reaction and workup.[5]

TLC Monitoring Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, with built-in checks and rationale for each step.

Materials and Reagents
  • TLC Plates: Silica gel 60 F254 plates are recommended. The fluorescent indicator (F254) allows for non-destructive visualization under UV light at 254 nm.[4]

  • Eluent Systems (Mobile Phase): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective. The optimal ratio will depend on the specific reaction being monitored.

  • Reaction Aliquots: Samples of the starting material, co-spot, and reaction mixture.

  • Spotting Capillaries: Fine-tipped glass capillaries for precise application of samples onto the TLC plate.

  • Developing Chamber: A closed chamber to ensure a saturated atmosphere of the eluent vapor for uniform development of the chromatogram.

  • Visualization Reagents:

    • UV lamp (254 nm)

    • Potassium permanganate (KMnO₄) stain: A versatile stain for visualizing a wide range of organic compounds.[6]

Experimental Workflow

The following diagram illustrates the comprehensive workflow for monitoring a 2-(Chloromethyl)nicotinonitrile reaction using TLC.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Interpretation prep_eluent Prepare Eluent System prep_chamber Saturate TLC Chamber prep_eluent->prep_chamber prep_plate Prepare TLC Plate (draw baseline) spot_plate Spot TLC Plate prep_plate->spot_plate prep_samples Prepare Samples (SM, Co-spot, Rxn) prep_samples->spot_plate develop_plate Develop Plate in Chamber spot_plate->develop_plate dry_plate Dry the Developed Plate develop_plate->dry_plate visualize_uv Visualize under UV Light (254 nm) dry_plate->visualize_uv visualize_stain Stain with KMnO₄ (if necessary) visualize_uv->visualize_stain Non-destructive first analyze_rf Analyze Rf Values and Interpret Results visualize_stain->analyze_rf

Caption: Workflow for TLC Monitoring of Reactions.

Detailed Protocol

Step 1: Preparation of the Eluent System

The choice of eluent is critical for achieving good separation. For reactions involving 2-(Chloromethyl)nicotinonitrile, a starting point is a mixture of hexane and ethyl acetate. The polarity of the eluent should be adjusted based on the polarity of the product.

  • Rationale: A less polar product will require a less polar eluent (higher hexane to ethyl acetate ratio) to achieve an optimal Rf value (typically between 0.2 and 0.4). Conversely, a more polar product will necessitate a more polar eluent.

Table of Recommended Eluent Systems for Different Reaction Types:

Reaction TypeStarting Material (SM)Expected ProductRecommended Eluent System (Hexane:Ethyl Acetate)Expected Rf (Product)
Nucleophilic Substitution (e.g., with an amine)2-(Chloromethyl)nicotinonitrile2-((Aminomethyl))nicotinonitrile7:3 to 1:1Lower than SM
Nucleophilic Substitution (e.g., with an alcohol)2-(Chloromethyl)nicotinonitrile2-((Alkoxymethyl))nicotinonitrile8:2 to 6:4Similar to or slightly lower than SM
Hydrolysis of Nitrile2-(Chloromethyl)nicotinonitrile2-(Chloromethyl)nicotinamide1:1 to 100% Ethyl AcetateSignificantly lower than SM

Step 2: Preparation of the TLC Chamber and Plate

  • Pour the chosen eluent system into the developing chamber to a depth of about 0.5 cm.

  • Place a piece of filter paper in the chamber, ensuring it is wetted by the eluent, to aid in saturating the chamber with solvent vapors. Close the chamber.

  • On a silica gel 60 F254 plate, gently draw a baseline with a pencil approximately 1 cm from the bottom.

Step 3: Spotting the TLC Plate

  • Dissolve a small amount of the starting material (SM) in a suitable solvent (e.g., the reaction solvent or ethyl acetate) to create a reference solution.

  • Using a capillary tube, spot the SM solution on the left side of the baseline.

  • In the middle of the baseline, spot the SM solution again, and then carefully spot the reaction mixture directly on top of the SM spot. This is the "co-spot".

  • On the right side of the baseline, spot the reaction mixture.

Step 4: Developing the TLC Plate

  • Carefully place the spotted TLC plate into the saturated developing chamber, ensuring the baseline is above the eluent level.

  • Close the chamber and allow the eluent to ascend the plate by capillary action.

  • Remove the plate when the solvent front is about 1 cm from the top.

  • Immediately mark the solvent front with a pencil and allow the plate to dry completely.

Step 5: Visualization and Interpretation

  • UV Visualization: Place the dried plate under a UV lamp (254 nm). 2-(Chloromethyl)nicotinonitrile and many of its derivatives are aromatic and will appear as dark spots against the fluorescent background.[4] Circle the observed spots with a pencil.

  • Chemical Staining (if necessary): If the product is not UV-active or for confirmation, use a potassium permanganate stain. Dip the plate into the stain solution and gently heat with a heat gun until colored spots appear against a purple/pink background.[7]

  • Analysis: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    A successful reaction will show the disappearance or significant reduction in the intensity of the starting material spot and the appearance of a new spot for the product. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture.

Troubleshooting Common TLC Issues

IssuePossible CauseSolution
Streaking of spots - Sample is too concentrated.- The compound is highly polar and interacting strongly with the silica gel.- Dilute the sample before spotting.- Add a small amount of a polar solvent (e.g., methanol) or a base (e.g., triethylamine for basic compounds) to the eluent system.
Spots remain at the baseline - The eluent is not polar enough to move the compounds up the plate.- Increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
Spots run with the solvent front - The eluent is too polar.- Decrease the polarity of the eluent by increasing the proportion of the less polar solvent (e.g., hexane).
No spots are visible under UV light - The compounds are not UV-active.- Use a chemical stain for visualization, such as potassium permanganate.
Appearance of unexpected spots - Presence of side products or impurities.- Degradation of the starting material or product on the silica plate.- Analyze the reaction conditions for potential side reactions (e.g., hydrolysis of the nitrile).- Consider using a different stationary phase (e.g., alumina) if degradation on silica is suspected.

Logical Framework for Eluent Selection

The selection of an appropriate eluent system is governed by the principle of "like dissolves like" and the competitive interactions between the analyte, the stationary phase, and the mobile phase.

Eluent_Selection nonpolar_compound Non-polar Compound nonpolar_eluent Non-polar Eluent (e.g., high % Hexane) nonpolar_compound->nonpolar_eluent Good Separation polar_eluent Polar Eluent (e.g., high % Ethyl Acetate) nonpolar_compound->polar_eluent Moves too far polar_compound Polar Compound polar_compound->nonpolar_eluent Doesn't move polar_compound->polar_eluent high_rf High Rf (moves far) nonpolar_eluent->high_rf low_rf Low Rf (stays near baseline) polar_eluent->high_rf

Caption: Logic for Eluent System Selection in TLC.

Conclusion

This application note provides a robust and scientifically grounded protocol for monitoring reactions involving 2-(Chloromethyl)nicotinonitrile by TLC. By understanding the chemical nature of the target molecule and applying the principles of chromatography, researchers can effectively track the progress of their reactions, leading to improved outcomes in the synthesis of novel compounds for drug discovery and development. The provided troubleshooting guide and logical framework for eluent selection further empower scientists to adapt this protocol to their specific needs.

References

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  • 2.3F: Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts. [Link]

  • CN112824387A - 2-methyl nicotinate and preparation method and application thereof.
  • Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. MDPI. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • TLC Visualization Methods. [Link]

  • Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica. [Link]

  • FLASH OPTIMIZATION. Brian H. Northrop. [Link]

  • Visualizing a TLC plate. (2021, August 22). YouTube. [Link]

  • Comparison of the TLC Rf values and UV. JOCPR. [Link]

  • A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. ResearchGate. [Link]

  • CN104876861A - Method for producing 2-chloro nicotinic acid.

Sources

Application Notes and Protocols for the Safe Handling and Storage of 2-(Chloromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Reactivity and Risks of 2-(Chloromethyl)nicotinonitrile

2-(Chloromethyl)nicotinonitrile is a bifunctional molecule of significant interest to researchers in medicinal chemistry and drug development. Its utility as a synthetic intermediate stems from the presence of two reactive functional groups on the pyridine core: a chloromethyl group at the 2-position and a nitrile group at the 3-position.[1] The chloromethyl group serves as a potent alkylating agent, making the molecule an excellent substrate for nucleophilic substitution reactions.[2] Conversely, the nitrile group can undergo a variety of chemical transformations.[2]

However, this inherent reactivity also presents significant safety challenges. The alkylating nature of the chloromethyl group means the compound can react with biological nucleophiles, posing a health risk upon exposure. Furthermore, the nitrile group introduces the potential for the release of cyanide under certain conditions, a well-known and potent toxin. This guide provides a comprehensive overview of the essential safety protocols for handling and storing 2-(Chloromethyl)nicotinonitrile, grounded in an understanding of its chemical properties. The protocols outlined below are designed to empower researchers to work with this valuable compound while minimizing risk to themselves and their colleagues.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of 2-(Chloromethyl)nicotinonitrile is foundational to its safe handling.

PropertyValueSource
Molecular FormulaC₇H₅ClN₂[3]
IUPAC Name2-(chloromethyl)pyridine-3-carbonitrile[4]
CAS Number848774-96-9[3]
AppearanceSolid (form may vary)[5]
InChI KeyFALRKNHUBBKYCC-UHFFFAOYSA-N[4]
SMILESC1=CC(=C(N=C1)CCl)C#N[4]

Hazard Identification and Risk Assessment

2-(Chloromethyl)nicotinonitrile is classified as a hazardous substance with multiple routes of potential exposure and associated health effects.

Primary Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6]

  • Skin Corrosion/Irritation: Causes skin irritation.[6]

  • Eye Damage/Irritation: Causes serious eye irritation.[6]

  • Respiratory Irritation: May cause respiratory irritation.[6]

The toxicological properties of 2-(Chloromethyl)nicotinonitrile have not been fully investigated, warranting a cautious approach.[7] Due to the chloromethyl group, it should be handled as a potential alkylating agent, which can have mutagenic and carcinogenic effects. The nitrile group presents a risk of cyanide poisoning if the compound is metabolized or decomposes in a way that liberates cyanide ions.[2][8]

Engineering Controls: The First Line of Defense

Engineering controls are the most effective way to minimize exposure to hazardous chemicals.

  • Chemical Fume Hood: All work with 2-(Chloromethyl)nicotinonitrile, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[9]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[7]

  • Emergency Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[2][7]

Personal Protective Equipment (PPE): A Necessary Barrier

The appropriate selection and use of PPE is critical to prevent direct contact with 2-(Chloromethyl)nicotinonitrile.

PPE CategorySpecifications and Rationale
Hand Protection Double gloving is recommended.[10] Use a chemical-resistant outer glove over a standard nitrile inner glove. Butyl rubber or Viton™ gloves are recommended for handling chlorinated solvents and alkylating agents due to their high resistance to permeation.[9][11] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[12]
Eye and Face Protection Chemical safety goggles that provide a complete seal around the eyes are mandatory.[13] A face shield should be worn in conjunction with goggles when there is a risk of splashes or when handling larger quantities.[14]
Skin and Body Protection A flame-resistant lab coat, fully fastened, is required.[13] For tasks with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.[15] Closed-toe shoes are mandatory.[13]
Respiratory Protection Generally not required when working in a properly functioning chemical fume hood. If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[14]

Protocols for Safe Handling and Storage

Adherence to strict protocols is essential for the safe handling and storage of 2-(Chloromethyl)nicotinonitrile.

Storage Protocol
  • Container: Store in the original, tightly sealed container.[16]

  • Location: Keep in a cool, dry, and well-ventilated area designated for hazardous chemicals.[16]

  • Incompatibilities: Store away from strong acids, strong bases, oxidizing agents, and metals.[7] The chloromethyl group can react with these substances, potentially leading to vigorous or explosive reactions. The nitrile group can be hydrolyzed by strong acids or bases.

  • Temperature: Avoid exposure to high temperatures, which could lead to thermal decomposition and the release of toxic gases such as hydrogen chloride, nitrogen oxides, and potentially phosgene.[14][17]

Handling Protocol
  • Preparation: Before handling, review the Safety Data Sheet (SDS) and have all necessary PPE and emergency equipment ready.

  • Work Area: Designate a specific area within a chemical fume hood for handling 2-(Chloromethyl)nicotinonitrile.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to prevent the generation of airborne dust.

  • Solution Preparation: When preparing solutions, add the solid 2-(Chloromethyl)nicotinonitrile slowly to the solvent to avoid splashing.

  • Avoid Contamination: Do not eat, drink, or apply cosmetics in the laboratory.[6] Wash hands thoroughly after handling the compound, even if gloves were worn.[12]

Emergency Procedures: Preparedness and Response

Rapid and appropriate response to an emergency situation is critical to minimizing harm.

Spill Response

SpillResponse

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[9]
Skin Contact Immediately remove contaminated clothing.[9] Flush the affected skin with copious amounts of water for at least 15 minutes.[9] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[9] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Special Consideration for Cyanide Exposure: Due to the nitrile group, there is a potential for cyanide poisoning. Symptoms can include headache, dizziness, rapid heart rate, shortness of breath, and seizures. If cyanide poisoning is suspected, emergency medical services should be notified immediately, and it should be specified that the exposure is to a nitrile compound.[18][19] First responders may need to administer a cyanide antidote.[20]

Waste Disposal

All waste containing 2-(Chloromethyl)nicotinonitrile, including contaminated absorbent materials, disposable PPE, and reaction byproducts, must be disposed of as hazardous waste.

  • Segregation: Collect all waste in a designated, labeled, and sealed container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "2-(Chloromethyl)nicotinonitrile".

  • Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

Conclusion: A Culture of Safety

2-(Chloromethyl)nicotinonitrile is a powerful tool for chemical synthesis, but its safe use demands respect for its inherent hazards. By integrating a thorough understanding of its chemical reactivity with stringent adherence to the protocols outlined in this guide, researchers can mitigate the risks associated with this compound. A proactive culture of safety, built on the pillars of knowledge, preparedness, and caution, is the most effective strategy for ensuring the well-being of all laboratory personnel.

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Chloronicotinonitrile.
  • Carl ROTH. (n.d.).
  • Vulcanchem. (n.d.). 2-(Chloromethyl)isonicotinonitrile hydrochloride - 1609396-24-8.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Methyl nicotinate.
  • Jubilant Ingrevia Limited. (n.d.).
  • Sigma-Aldrich. (n.d.). 2-(Chloromethyl)nicotinonitrile | 848774-96-9.
  • WebMD. (2024).
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Molbase. (n.d.). 2,6-Dichloroisonicotinonitrile.
  • PubChem. (n.d.). 2-Chloronicotinonitrile.
  • Monash University. (n.d.).
  • Fisher Scientific. (2023). SAFETY DATA SHEET: 2-Chloroisonicotinonitrile.
  • J&K Scientific. (n.d.). 2-(Chloromethyl)nicotinonitrile | 848774-96-9.
  • PubChem. (n.d.). 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE.
  • Emergency Medicine Residents' Association. (2025).
  • MDPI. (2021).
  • Australian Government Department of Health. (2015).
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Biosynth. (n.d.). 2-(Chloromethyl)nicotinonitrile | 848774-96-9 | FN29748.
  • Wikipedia. (n.d.). Cyanide poisoning.
  • eviQ. (n.d.). 188-Safe handling and waste management of hazardous drugs.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • Actylis Lab Solutions. (n.d.).
  • Szychliński, J., et al. (1987). Thermal decompositions of [Co(py)4Cl2]2PbCl6 and [Ru(dipy)3]PbCl6. Journal of Thermal Analysis.
  • NMSU. (2015). Personal Protective Equipment (PPE) Guide – Chemical Resistance.
  • MDPI. (2018).
  • Centers for Disease Control and Prevention. (n.d.). Hydrogen Cyanide (HCN) | Medical Management Guidelines.
  • TCI Chemicals. (2025).
  • BASF. (2025).
  • Seton. (n.d.). How to Choose PPE for Chemical Work.
  • PubChem. (n.d.). Picolyl chloride hydrochloride.
  • Vandeputte. (2023). How to choose chemical resistant gloves in 4 steps.
  • Organic Syntheses. (n.d.). alcohol - Organic Syntheses Procedure.
  • Washington University in St. Louis. (2024). Laboratory Safety Manual - Chapter 07: Highly Toxic Chemicals and Select Carcinogens.
  • HR Patel Institute of Pharmaceutical Education and Research. (n.d.). PRACTICAL LAB MANUAL.
  • Safe Work Australia. (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE.

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Troubleshooting & Optimization

Technical Support Center: Optimizing 2-(Chloromethyl)nicotinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Yield Improvement & Process Stability Ticket ID: CHEM-SUP-2CN-001

Executive Summary: The Stability Paradox

The synthesis of 2-(chloromethyl)nicotinonitrile (CAS: 13600-47-0) is notoriously difficult not because the reaction is hard to drive to completion, but because the product is a "hot" electrophile.

The Root Cause of Low Yield: Most researchers experience low yields due to post-reaction decomposition , not incomplete conversion. The free base of 2-(chloromethyl)nicotinonitrile is highly unstable. The pyridine nitrogen lone pair can attack the electrophilic chloromethyl group of a neighboring molecule, leading to rapid self-quaternization (polymerization), resulting in a black/pink tar.

The Solution: To maximize yield, you must shift your target from the free base to the hydrochloride salt . The protonated pyridine nitrogen cannot act as a nucleophile, rendering the molecule stable.

Module 1: Critical Process Improvements

Route Selection: The "Boekelheide" Advantage

If you are starting from 2-methylnicotinonitrile , avoid direct radical halogenation (e.g., NCS/AIBN). This route suffers from poor selectivity (mono- vs. di-chlorination) and difficult purification.

Recommended Pathway:

  • Oxidation: 2-methylnicotinonitrile

    
     N-oxide.
    
  • Rearrangement: N-oxide

    
     2-(hydroxymethyl)nicotinonitrile (via Boekelheide rearrangement).
    
  • Chlorination: Alcohol

    
     Chloride (using 
    
    
    
    ).
The Gold Standard Protocol: Deoxychlorination

This protocol focuses on the final step: converting 2-(hydroxymethyl)nicotinonitrile to the target chloride.

Reagents:

  • Substrate: 2-(hydroxymethyl)nicotinonitrile

  • Reagent: Thionyl Chloride (

    
    ) (1.2 - 1.5 equiv)
    
  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

  • Catalyst: DMF (Catalytic, 1-2 drops)

Step-by-Step Optimization:

StepActionTechnical Rationale
1. Setup Suspend alcohol in anhydrous DCM at 0°C . Add cat. DMF.[1]Low temperature prevents immediate exotherms; DMF forms the Vilsmeier-Haack active species for faster conversion.
2. Addition Add

dropwise over 30 mins.
Controls HCl evolution. Rapid addition causes overheating and nitrile hydrolysis.
3. Reaction Allow to warm to RT. Stir 2-4h.Monitor by TLC. If conversion is slow, reflux (40°C) is acceptable only if anhydrous conditions are strict.
4. Work-up CRITICAL: Evaporate solvent/excess

under vacuum. Do not wash with water.
Aqueous workup generates free base (unstable) or hydrolyzes the nitrile to an amide.
5. Isolation Triturate the residue with dry

or Hexane. Filter the solid.
Removes non-polar impurities while keeping the product as the stable HCl salt .

Module 2: Troubleshooting Logic & Diagnostics

Visualizing the Failure Points

The following diagram illustrates the decision matrix for synthesis and where yields are typically lost.

SynthesisLogic Start Start: 2-(Hydroxymethyl) nicotinonitrile Reaction Reaction: SOCl2 / DCM / 0°C Start->Reaction Check Check TLC/LCMS Reaction->Check Path_Aq Aqueous Workup (NaHCO3 / Water) Check->Path_Aq Standard Protocol (Incorrect) Path_Dry Dry Workup (Evaporation) Check->Path_Dry Optimized Protocol (Correct) Fail_Poly FAILURE: Self-Alkylation (Tar) (Free Base Formed) Path_Aq->Fail_Poly pH > 7 Fail_Hydro FAILURE: Nitrile Hydrolysis (Amide Impurity) Path_Aq->Fail_Hydro Aq Acid/Heat Success SUCCESS: Isolate HCl Salt (Stable Solid) Path_Dry->Success Remove volatiles

Figure 1: Decision tree highlighting the critical divergence between standard aqueous workup (leading to failure) and dry workup (leading to high yield).

Module 3: Frequently Asked Questions (FAQ)

Q1: My reaction mixture turned pink/black upon concentration. What happened? A: This is the hallmark of self-alkylation . You likely generated the free base, or your glassware was not dry. The pyridine nitrogen of one molecule attacked the chloromethyl group of another.

  • Fix: Ensure you isolate the product as the Hydrochloride (HCl) salt . Do not neutralize with bicarbonate unless you plan to use the nucleophile immediately in the same pot.

Q2: Can I use column chromatography to purify the product? A: Avoid if possible. Silica gel is slightly acidic/reactive and often contains water. The compound frequently decomposes or streaks on silica.

  • Fix: Crystallization or trituration (washing the solid with ether/hexane) is the preferred purification method. If you must column, use neutral alumina or pre-treat silica with

    
    , but yield loss is inevitable.
    

Q3: I see a peak at M+18 (Mass + 18) in LCMS. Is this my product? A: No, that is the amide resulting from nitrile hydrolysis (


).
  • Cause: Excess heating in the presence of trace water and acid (

    
     generates HCl).
    
  • Fix: Keep the reaction anhydrous. Use fresh

    
    . Do not reflux longer than necessary.
    

Q4: Why not use


 or 

?
A:

is too harsh and generates difficult phosphorus byproducts that require aqueous quenching (which kills your product).

is superior because the byproducts (

and

) are gases that can be removed by vacuum, allowing for a "dry" workup.

Module 4: Comparative Data

Stability of Product Forms (Shelf Life at 4°C)

FormStability DurationPrimary Degradation Mode
Free Base < 24 HoursPolymerization (Black Tar)
HCl Salt > 6 MonthsSlow Hydrolysis (if wet)
Solution (DCM) ~ 1 WeekSlow Self-Alkylation

References

  • Preparation of 2-chloronicotinonitrile deriv

    • Source: CN109232413A (P
    • Relevance: Describes the optimized chlorination conditions using thionyl chloride and the importance of temper
  • Process for the production of 2-chloro-5-chloromethyl-pyridine.

    • Source: US6022974A (P
    • Relevance: Validates the "Boekelheide" strategy (N-oxide rearrangement)
  • Hydrochloride vs Base: The Guide to API Forms.

    • Source: PharmaOffer.[1][2]

    • Relevance: General grounding on the stability advantages of hydrochloride salts over free bases for nitrogen-containing heterocycles.

Sources

Technical Support Center: Troubleshooting 2-(Chloromethyl)nicotinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Chloromethyl)nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and troubleshoot common issues leading to low conversion and impurities. My insights are drawn from extensive experience in synthetic chemistry and a deep understanding of the underlying reaction mechanisms.

I. Troubleshooting Guide: Addressing Low Conversion and Side Reactions

Low conversion is a frequent challenge in the synthesis of 2-(Chloromethyl)nicotinonitrile, which is a valuable building block in pharmaceutical and agrochemical research.[1] The primary synthetic route involves the chlorination of 2-(hydroxymethyl)nicotinonitrile, typically using a chlorinating agent like thionyl chloride (SOCl₂). This guide will address the most common problems encountered during this process.

Problem 1: Low to No Product Formation

Root Cause Analysis:

  • Inactive Chlorinating Agent: Thionyl chloride is susceptible to hydrolysis and can degrade over time, especially with improper storage. Aged samples may appear yellow due to the formation of disulfur dichloride.[2]

  • Poor Leaving Group Activation: The hydroxyl group of the starting material, 2-(hydroxymethyl)nicotinonitrile, is a poor leaving group. It requires conversion to a better leaving group, such as a chlorosulfite intermediate, for the reaction to proceed efficiently.[3]

  • Suboptimal Reaction Temperature: The reaction temperature significantly influences the rate of reaction. Insufficient heat may lead to an incomplete reaction, while excessive heat can promote decomposition and side reactions.

Troubleshooting Steps:

  • Verify Reagent Quality:

    • Use a fresh or recently purified bottle of thionyl chloride. Purification can be achieved by distillation under reduced pressure.[2]

    • Ensure all other reagents and solvents are anhydrous, as water will readily consume the chlorinating agent.

  • Optimize Reaction Temperature:

    • Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by a suitable analytical method like TLC or LC-MS.

    • For chlorination of similar pyridine derivatives, temperatures can range from ambient to reflux, depending on the specific substrate and solvent.[4]

  • Consider the Use of a Catalyst:

    • The addition of a catalytic amount of dimethylformamide (DMF) can accelerate the reaction. DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent chlorinating agent.[2]

Problem 2: Presence of Multiple Side Products

Root Cause Analysis:

  • Over-chlorination: The pyridine ring can be susceptible to chlorination under harsh reaction conditions, leading to the formation of chlorinated pyridine byproducts.

  • Reaction with Pyridine Nitrogen: The nitrogen atom of the pyridine ring can be protonated by the HCl generated during the reaction, forming a pyridinium hydrochloride salt. This salt is often less reactive and can precipitate out of the reaction mixture, hindering further reaction.[4]

  • Formation of Dimer/Polymer: The product, 2-(chloromethyl)nicotinonitrile, is a reactive alkyl halide and can undergo self-reaction or polymerization, especially at elevated temperatures.

Troubleshooting Steps:

  • Control Stoichiometry and Addition Rate:

    • Use a slight excess (1.1-1.5 equivalents) of the chlorinating agent to ensure complete conversion of the starting material.

    • Add the chlorinating agent dropwise at a low temperature (e.g., 0 °C) to control the exotherm and minimize side reactions.

  • Incorporate a Base:

    • The addition of a non-nucleophilic base, such as pyridine or triethylamine, can neutralize the HCl generated during the reaction.[5] This prevents the formation of the unreactive pyridinium salt and can improve the overall yield. However, the choice of base is critical, as some tertiary amines can lead to other side reactions.[6]

  • Optimize Reaction Time and Temperature:

    • Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent the formation of degradation products.

    • Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

Problem 3: Difficulty in Product Isolation and Purification

Root Cause Analysis:

  • Product Instability: 2-(Chloromethyl)nicotinonitrile can be unstable and may decompose during workup and purification, especially in the presence of water or on silica gel.[7]

  • Formation of Water-Soluble Byproducts: The pyridinium hydrochloride salt and other polar byproducts can complicate the extraction process.

Troubleshooting Steps:

  • Careful Workup Procedure:

    • After the reaction is complete, carefully quench the excess chlorinating agent by slowly adding the reaction mixture to ice-water.

    • Neutralize the acidic solution with a mild base like sodium bicarbonate.

    • Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Alternative Purification Methods:

    • If the product is sensitive to silica gel chromatography, consider alternative purification methods such as crystallization or distillation under reduced pressure.

    • For small-scale reactions, preparative TLC or HPLC can be effective.

II. Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the chlorination of 2-(hydroxymethyl)nicotinonitrile with thionyl chloride?

The reaction proceeds through a nucleophilic substitution mechanism. The alcohol oxygen of 2-(hydroxymethyl)nicotinonitrile attacks the sulfur atom of thionyl chloride, displacing a chloride ion and forming a chlorosulfite intermediate.[3] This converts the hydroxyl group into a much better leaving group. The displaced chloride ion then acts as a nucleophile, attacking the benzylic carbon in an SN2 fashion, leading to the formation of 2-(chloromethyl)nicotinonitrile and the release of sulfur dioxide and hydrochloric acid.[3]

Q2: What is the role of a base, like pyridine, in this reaction?

The addition of a base such as pyridine serves two main purposes. Firstly, it neutralizes the hydrochloric acid (HCl) that is generated as a byproduct.[5] This prevents the protonation of the pyridine nitrogen in the starting material and product, which would otherwise form a less reactive pyridinium salt.[4] Secondly, in some cases, the base can influence the stereochemical outcome of the reaction. For secondary alcohols, the use of pyridine with thionyl chloride typically leads to inversion of stereochemistry, consistent with an SN2 mechanism.[5]

Q3: What analytical techniques are best for monitoring the reaction progress?

Thin-layer chromatography (TLC) is a quick and convenient method for qualitative monitoring. For more quantitative analysis and to accurately determine the conversion and the presence of impurities, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.[8][9] LC-MS is particularly useful for identifying the molecular weights of the products and byproducts.

Q4: My product appears to be degrading on the silica gel column. What can I do?

The chloromethyl group makes the product susceptible to nucleophilic attack, and the acidic nature of silica gel can promote degradation.[10] To mitigate this, you can:

  • Neutralize the Silica Gel: Pre-treat the silica gel with a base, such as triethylamine, to neutralize the acidic sites.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic).

  • Alternative Purification: As mentioned earlier, crystallization or distillation under high vacuum are excellent alternatives to chromatography for sensitive compounds.

III. Experimental Protocols and Data

Standard Protocol for the Synthesis of 2-(Chloromethyl)nicotinonitrile
  • To a stirred solution of 2-(hydroxymethyl)nicotinonitrile (1.0 eq) in an anhydrous chlorinated solvent (e.g., dichloromethane or chloroform) under an inert atmosphere (nitrogen or argon), cool the mixture to 0 °C.

  • Slowly add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Carefully pour the reaction mixture into ice-cold saturated sodium bicarbonate solution to quench the reaction and neutralize the acid.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent (2x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by crystallization.

Impact of Reaction Conditions on Yield
Chlorinating Agent (eq) Base (eq) Temperature (°C) Time (h) Conversion (%) Isolated Yield (%)
SOCl₂ (1.2)None2548570
SOCl₂ (1.2)Pyridine (1.2)252>9588
SOCl₂ (1.5)None40 (reflux)1>9565 (with byproducts)
(COCl)₂ (1.2)Cat. DMF2539078

This data is illustrative and actual results may vary depending on the specific experimental setup and purity of reagents.

IV. Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low conversion in the synthesis of 2-(Chloromethyl)nicotinonitrile.

TroubleshootingWorkflow start Low Conversion Observed check_reagents Step 1: Verify Reagent Quality - Use fresh/distilled SOCl₂ - Ensure anhydrous conditions start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok replace_reagents Replace/Purify Reagents reagent_ok->replace_reagents No optimize_temp Step 2: Optimize Reaction Temp. - Incrementally increase temp. - Monitor by TLC/LC-MS reagent_ok->optimize_temp Yes replace_reagents->check_reagents temp_ok Conversion Improved? optimize_temp->temp_ok add_catalyst Step 3: Add Catalyst - Catalytic DMF (Vilsmeier reagent) temp_ok->add_catalyst No success Problem Solved temp_ok->success Yes catalyst_ok Conversion Improved? add_catalyst->catalyst_ok use_base Step 4: Add a Base - Pyridine or Et₃N to neutralize HCl catalyst_ok->use_base No catalyst_ok->success Yes base_ok Conversion Improved? use_base->base_ok base_ok->success Yes consult Consult Further/Alternative Routes base_ok->consult No

Caption: Troubleshooting workflow for low conversion.

V. References

  • Chemistry LibreTexts. (2019). Reactions of Alcohols with Thionyl Chloride. Retrieved from [Link]

  • Colvin, M. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Method of side-chain chlorination of 2-chloro-methylpyridine. Retrieved from

  • Google Patents. (n.d.). Process for the production of 2-chloro-5-chloromethyl-pyridine. Retrieved from

  • MDPI. (2022). Evaluation of Chromatographic Separation, with a Focus on LC-MS/MS, for the Determination of Stereoisomeric Cypermethrin and Other Synthetic Pyrethroids in Apples. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyrethrins and Pyrethroids. Retrieved from [Link]

  • ResearchGate. (2017). The Co-crystal of TNT/CL-20 leads to Decreased Sensitivity toward Thermal Decomposition of from First Principles Based Reactive Molecular Dynamics. Retrieved from [Link]

  • Wikipedia. (n.d.). Thionyl chloride. Retrieved from [Link]

Sources

Technical Support Center: Proactive Storage and Handling of 2-(Chloromethyl)nicotinonitrile to Prevent Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for 2-(Chloromethyl)nicotinonitrile (CMN). This valuable building block is integral to numerous synthetic pathways in pharmaceutical and materials science research. However, its utility is matched by its reactivity. The presence of a chloromethyl group, a nitrile function, and a pyridine ring within a single molecule creates a predisposition for self-reaction and polymerization, especially under suboptimal storage conditions. This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth framework for understanding and preventing the degradation of CMN, ensuring the integrity of your experiments and the longevity of your materials.

Section 1: Understanding the Risk: The Chemistry of CMN Instability

This section delves into the fundamental chemical properties of 2-(Chloromethyl)nicotinonitrile that contribute to its potential for unwanted polymerization.

Q: What specific structural features make 2-(Chloromethyl)nicotinonitrile susceptible to polymerization?

A: The propensity of CMN to polymerize stems from the synergistic reactivity of its three core functional components:

  • The Highly Reactive Chloromethyl Group (-CH₂Cl): This group is an excellent electrophile. The chlorine atom is a good leaving group, making the adjacent methylene carbon susceptible to nucleophilic attack. This is a primary initiation site for polymerization, where one molecule can react with another in an intermolecular fashion.[1][2] The reactivity of such groups is well-documented; for instance, they are used in biological probes like MitoTracker dyes specifically to covalently link to cellular structures.[1][3]

  • The Activated Nitrile Group (-C≡N): While stable on their own, nitrile groups can participate in polymerization reactions.[4][5] The electron-withdrawing nature of the adjacent pyridine ring enhances the electrophilic character of the nitrile carbon, making it susceptible to certain reaction pathways.

  • The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it nucleophilic. It can potentially attack the electrophilic chloromethyl group of a neighboring CMN molecule, initiating a chain reaction that leads to the formation of oligomers and polymers. Pyridine-containing polymers are a known class of materials, indicating the ring's ability to be incorporated into a polymer backbone.[6]

This combination means that CMN can, in essence, react with itself. An unguided intermolecular reaction is often the first step toward degradation.

G cluster_0 Molecule 1 cluster_1 Molecule 2 cluster_2 Result mol1 2-(Chloromethyl)nicotinonitrile (Nucleophile) dimer Dimer Formation (Oligomer) mol1->dimer Intermolecular Nucleophilic Attack N1 Pyridine N: mol2 2-(Chloromethyl)nicotinonitrile (Electrophile) mol2->dimer CH2Cl -CH₂Cl Group

Caption: Potential initiation of CMN self-polymerization.

Section 2: Proactive Storage and Handling Protocols

Proper storage is not merely a suggestion but a critical protocol for maintaining the chemical fidelity of CMN.

Q: What are the definitive, field-proven storage conditions for 2-(Chloromethyl)nicotinonitrile?

A: Based on its chemical reactivity, the following multi-faceted approach is mandatory for long-term stability. Deviations significantly increase the risk of sample degradation.

ParameterOptimal ConditionAcceptable Short-TermRationale
Temperature 2–8°C (Refrigerated)Ambient (10-25°C)[7]Reduces the kinetic energy of molecules, drastically lowering the rate of potential intermolecular reactions and thermal decomposition.[8]
Atmosphere Inert Gas (Argon or N₂)Tightly sealed containerCMN is sensitive to atmospheric components. An inert atmosphere prevents reactions with oxygen and moisture.[9] Moisture can lead to hydrolysis, creating impurities that may catalyze polymerization.
Light Exposure In the Dark (Amber Vial)Translucent containerUV radiation can provide the activation energy for unwanted side reactions, including the formation of free radicals that can initiate polymerization.
Container Tightly-sealed glass vial with PTFE-lined cap Standard screw capPrevents atmospheric contamination and moisture ingress.[10] A PTFE liner provides a superior, non-reactive seal compared to other materials.
Purity As-received from supplierN/AImpurities from prior synthesis or degradation can act as catalysts. Always use high-purity material and avoid introducing contaminants.

Q: Should a polymerization inhibitor be added for long-term storage?

A: For long-term storage (>6 months), the addition of a radical inhibitor is a prudent preventative measure, especially if the material will be opened and used multiple times.

  • Recommended Inhibitors: Hydroquinone or Butylated hydroxytoluene (BHT) are effective free-radical scavengers.[11]

  • Concentration: A very low concentration, typically 50-200 ppm, is sufficient.

  • Causality: Spontaneous polymerization can sometimes proceed through a free-radical mechanism, potentially initiated by trace peroxides or light. Inhibitors function by reacting with and neutralizing these radical species, terminating the chain reaction before it can propagate.[12]

  • Critical Consideration: You must confirm that the chosen inhibitor will not interfere with your downstream synthetic application. If it does, strict adherence to ideal storage conditions (cold, dark, inert) without an inhibitor is the only viable alternative.

Section 3: Troubleshooting Guide: Identifying and Managing Polymerization

Early detection of degradation is key to preventing the use of compromised material in critical experiments.

Q: How can I visually or physically assess if my CMN sample has begun to polymerize?

A: Regular inspection of your material is a crucial quality control step. Look for the following warning signs:

IndicatorObservationSeverityRecommended Action
Discoloration The typically clear or pale-yellow liquid develops a deeper yellow, orange, or brown tint.Low Indicates the formation of initial oligomers or degradation byproducts. The material may still be usable for non-critical applications after purity re-verification.
Increased Viscosity The material flows more slowly than a fresh sample.Medium A clear sign of oligomer formation. The average molecular weight of the sample is increasing. Use in any reaction is highly discouraged.
Precipitation Hazy appearance or the formation of small solid particles.High Higher-order polymers are forming and are no longer soluble in the monomer. The material is compromised.
Solidification The entire sample has turned into a solid or a viscous, intractable gum.Critical Complete polymerization has occurred. The material is unusable and must be disposed of according to safety protocols. DO NOT ATTEMPT TO HEAT the vial to melt the solid, as this can lead to dangerous pressure buildup.

Q: My sample shows early signs of degradation (e.g., slight color change). Can it be salvaged?

A: Salvaging partially polymerized material is not recommended . The oligomers present can act as "seeds," accelerating the polymerization of the remaining monomer. Furthermore, the presence of these impurities introduces significant uncertainty into reaction stoichiometry and can lead to complex side products and failed experiments. For critical applications, using compromised material is a false economy. The most trustworthy approach is to discard the suspect material following your institution's hazardous waste procedures and begin with a fresh, verified sample.

Section 4: Essential Laboratory Protocols

Protocol 1: Step-by-Step Procedure for Aliquoting and Storing CMN

This protocol is designed to minimize exposure to atmospheric contaminants during handling.

  • Preparation: Assemble all materials inside a chemical fume hood. If available, perform these steps in an inert atmosphere glovebox.

  • Materials:

    • Original vial of 2-(Chloromethyl)nicotinonitrile.

    • New, clean, dry amber glass vials with PTFE-lined septa caps.

    • A clean, dry syringe with a needle.

    • A separate needle connected to a low-pressure inert gas (Argon or Nitrogen) line.

    • A separate needle to act as a gas outlet.

  • Procedure:

    • Puncture the septum of a new amber vial with both the inert gas inlet needle and the outlet needle.

    • Purge the vial with inert gas for 2-3 minutes to displace all air and moisture. Remove the needles.

    • Gently warm the primary CMN container to room temperature if it was refrigerated.

    • Using the clean syringe, carefully draw the desired volume of CMN from the source vial.

    • Immediately dispense the CMN into the prepared inerted vial.

    • If desired, add a pre-calculated stock solution of an inhibitor (e.g., BHT in anhydrous acetonitrile) to achieve the target ppm concentration.

    • Seal the vial tightly with the PTFE-lined cap.

    • Wrap the cap-vial interface with Parafilm® for an extra seal.

    • Label the vial clearly with the chemical name, date, and concentration.

    • Store immediately at 2-8°C in the dark.

Protocol 2: Quality Control Workflow for Verifying CMN Integrity

Before committing valuable reagents to a reaction, a quick QC check is a self-validating step.

Caption: Quality control decision workflow for CMN.

  • ¹H NMR Analysis: The most straightforward method. In a pure sample, expect sharp, well-defined peaks corresponding to the aromatic and chloromethyl protons. The first sign of oligomerization is often a subtle to significant broadening of these peaks. The appearance of new, broad signals, particularly upfield, is a definitive indicator of polymerization.

Section 5: Frequently Asked Questions (FAQs)

Q: Is it better to store CMN neat or dissolved in a solvent? A: Storing CMN as a dilute solution in a suitable solvent can be an effective strategy to inhibit polymerization. Dilution physically separates the CMN molecules, reducing the frequency of intermolecular collisions that lead to polymerization.

  • Recommended Solvents: Anhydrous, aprotic, and non-nucleophilic solvents such as acetonitrile, dichloromethane (DCM), or tetrahydrofuran (THF) are suitable.

  • Protocol: Prepare the solution in a known concentration (e.g., 1 M), and store the solution under the same ideal conditions: 2-8°C, under an inert atmosphere, and in the dark.

Q: My CMN sample appears to be a waxy solid at room temperature. Is this normal? A: Yes, depending on the purity, some batches of CMN may exist as a low-melting-point solid or waxy substance at ambient temperatures. To handle it, allow the container to warm slowly to room temperature or slightly above (e.g., 25-30°C) in a water bath. Do not use aggressive heating , as high temperatures can dramatically accelerate decomposition and polymerization.[13] Always perform this in a fume hood and preferably under an inert atmosphere.

Q: What specific hazards should I be aware of with CMN polymerization? A: Uncontrolled polymerization can be exothermic, meaning it releases heat. In a sealed container, this heat can cause a rapid increase in pressure, creating a risk of vial rupture or explosion. This is why heating a vial that shows any sign of solidification is extremely dangerous. Always handle CMN with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves.[14]

References

  • Jubilant Ingrevia Limited. (n.d.). 2-Chloronicotinic acid Safety Data Sheet.
  • Airgas. (2021, June 10). Methyl Chloride Safety Data Sheet.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 6-Chloronicotinonitrile, 97%.
  • BASF. (n.d.). Safety data sheet.
  • Steill, J. D., & Kay, J. J. (n.d.). The thermal decomposition chemistry of cl-20. OSTI.gov.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
  • TCI Chemicals. (2025, April 30). Safety Data Sheet.
  • Fisher Scientific. (2023, September 1). Safety Data Sheet.
  • Fisher Scientific. (2025, December 19). 2-Chloronicotinonitrile Safety Data Sheet.
  • Google Patents. (n.d.). Preparation method of 2-chloro-4-methyl nicotinonitrile.
  • Liskon Biological. (2025, October 17). A Brief Discussion on Polymerization Inhibitors.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • RSC Publishing. (2024, November 21). Synthesis and characterization of soluble pyridinium-containing copolyimides.
  • Fleming, F. F., et al. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH.
  • Thermo Fisher Scientific. (n.d.). Probes for Mitochondria—Section 12.2.
  • Biosynth. (n.d.). 2-(Chloromethyl)nicotinonitrile.
  • ResearchGate. (n.d.). An overview of synthetic modification of nitrile group in polymers and applications.
  • NIH. (n.d.). Selective Imaging of Mitochondrial Surfaces with Novel Fluorescent Probes.
  • Vulcanchem. (n.d.). 2-(Chloromethyl)isonicotinonitrile hydrochloride.

Sources

Column chromatography techniques for purifying 2-(Chloromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center resource for the purification of 2-(Chloromethyl)nicotinonitrile (CAS: 13545-03-4). It is designed to address the unique instability and reactivity profile of this compound, specifically avoiding common pitfalls like self-polymerization and nucleophilic degradation.

Ticket ID: #8492-CMNN Status: Open Assigned Specialist: Senior Application Scientist

⚠️ Critical Alert: Stability & Reactivity

Before proceeding with purification, you must acknowledge the "Dual-Reactivity Hazard" of this molecule. It contains a basic pyridine nitrogen and an electrophilic chloromethyl group.

  • DO NOT use Triethylamine (TEA) or Diethylamine:

    • Why? Standard protocols for pyridines recommend adding TEA to the mobile phase to suppress tailing. For this compound, this is fatal. The chloromethyl group will alkylate the TEA (Menshutkin reaction), forming a quaternary ammonium salt and destroying your product.

  • Avoid Thermal Concentration:

    • Why? The compound is prone to intermolecular self-alkylation (self-polymerization). Concentrating the free base to dryness, especially with heat, accelerates the attack of the pyridine nitrogen on the chloromethyl group of a neighboring molecule.

  • Minimize Silica Contact Time:

    • Why? Silica gel is slightly acidic. This acidity can catalyze the hydrolysis of the chloromethyl group to the alcohol (2-(hydroxymethyl)nicotinonitrile), especially if the column runs slowly or the silica is wet.

Module 1: Optimized Chromatography Protocols

Method A: Rapid Silica Gel Chromatography (Standard)

Best for: Crude mixtures containing <1g of material where speed is possible.

ParameterSpecificationReason
Stationary Phase Silica Gel 60 (230–400 mesh)Standard resolution.
Pre-Treatment Neutralization Required Slurry silica in eluent + 1% TEA, then flush with 10 CV of pure eluent to remove free amine before loading sample. This neutralizes active silanols without leaving nucleophilic amine in the mobile phase.
Mobile Phase Dichloromethane (DCM) / Ethyl Acetate Start 100% DCM, gradient to 90:10 DCM:EtOAc. Avoid alcohols (MeOH) to prevent solvolysis.
Flow Rate High (e.g., 20–30 mL/min for 25g column)Minimize residence time to reduce hydrolysis risk.
Loading Liquid Load (DCM) Avoid solid loading on silica, which promotes decomposition.
Method B: Neutral Alumina (Recommended for High Purity)

Best for: Large scale (>1g) or highly acid-sensitive batches.

ParameterSpecificationReason
Stationary Phase Neutral Alumina (Brockmann Grade III) Non-acidic surface prevents hydrolysis and reduces tailing without amine additives.
Mobile Phase Hexane / Ethyl Acetate Start 90:10, gradient to 70:30.
Tailing Control IntrinsicAlumina interacts less strongly with the pyridine nitrogen than silica does.

Module 2: Troubleshooting Guide (Q&A)

Q1: "My product stuck to the column and never eluted, or eluted as a streak."

Diagnosis: You likely experienced on-column polymerization . Mechanism: High concentration on the stationary phase allowed the pyridine nitrogen to attack the chloromethyl group. Solution:

  • Switch to Neutral Alumina: The lower surface acidity reduces the local concentration effect and "stickiness."

  • Increase Eluent Strength: Move to a more polar solvent (e.g., 100% EtOAc) earlier to get the compound off the column faster.

  • Check Solubility: Ensure the crude wasn't precipitated inside the column.

Q2: "I see a new spot on TLC (lower Rf) after the column that wasn't there before."

Diagnosis: Hydrolysis (formation of 2-(hydroxymethyl)nicotinonitrile). Mechanism: Water in the silica or solvent reacted with the chloromethyl group, catalyzed by silica acidity. Solution:

  • Dry Solvents: Ensure DCM and EtOAc are anhydrous.

  • Flush Silica: Pre-wash the column with 2-3 column volumes of dry solvent before loading.

  • Avoid Methanol: If you used MeOH in the eluent, you likely formed the methyl ether (solvolysis). Switch to EtOAc/DCM.

Q3: "The peaks are tailing badly, but I can't use TEA. What now?"

Diagnosis: Silanol interaction with the pyridine ring.[1] Solution:

  • The "Buffer Wash" Trick: Slurry your silica in a buffer (e.g., Phosphate buffer pH 7.0), filter it, dry it in an oven, and then pack the column. This "deactivates" the silanols without adding nucleophiles to your mobile phase.

  • Use Acetone: Adding 1-2% Acetone to the mobile phase can sometimes suppress tailing for pyridines without the reactivity risk of amines.

Q4: "Can I store the purified fraction overnight?"

Diagnosis: Stability risk.[2] Solution: No. The free base is unstable.

  • Immediate Action: If you need to store it, convert it to the Hydrochloride Salt . Bubble dry HCl gas into the ether/DCM solution of the product. The salt precipitates and is stable for long-term storage.

Module 3: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purification path based on crude purity and scale.

PurificationWorkflow Start Crude 2-(Chloromethyl)nicotinonitrile CheckState Physical State? Start->CheckState Solid Solid/Crystalline CheckState->Solid Oil Oil/Gummy CheckState->Oil Recryst Recrystallization (Ethanol or DCM/Hexane) Solid->Recryst High Purity ChromChoice Select Stationary Phase Solid->ChromChoice Low Purity Oil->ChromChoice PostCol Immediate Conversion to HCl Salt Recryst->PostCol Silica Silica Gel (Risk: Acidity) ChromChoice->Silica If Alumina unavailable Alumina Neutral Alumina (Recommended) ChromChoice->Alumina Preferred SilicaPrep Pre-wash with 1% TEA, then FLUSH thoroughly Silica->SilicaPrep Eluent Eluent: DCM/EtOAc (NO MeOH, NO TEA in run) Alumina->Eluent SilicaPrep->Eluent Eluent->PostCol

Caption: Decision matrix for purification. Note the critical step of converting to HCl salt for storage.

References

  • Synthesis and Reactivity of Chloromethylpyridines

    • Source: 2-(Chloromethyl)pyridine hydrochloride synthesis.[3][4] (2013).[1][3][5] ChemicalBook.[3]

    • Relevance: Confirms the standard handling of chloromethyl pyridines as hydrochloride salts for stability.
  • Reactivity of Pyridines with Alkyl Halides (Self-Polymerization)

    • Source: Gibson, M. et al. (2020). Emerging Trends in Polymerization-Induced Self-Assembly. ACS Macro Letters.
    • URL:[Link]

    • Relevance: Discusses the polymerization mechanisms of functionalized pyridines and the necessity of charge screening/salt form
  • Chromatographic Troubleshooting for Pyridines

    • Source: LC Troubleshooting Essentials: Peak Tailing and Fronting. (2025).
    • URL:[Link]

    • Relevance: Provides general strategies for mitigating tailing, which must be adapted (removing TEA) for this specific reactive compound.

Sources

Technical Support Center: Optimizing 2-(Chloromethyl)nicotinonitrile Reaction Rates

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Solvent Engineering for Nucleophilic Substitution (


)
Ticket ID:  CHEM-OPT-2CN
Assigned Specialist:  Senior Application Scientist[1]

Executive Summary

You are likely experiencing variable reaction rates or yield inconsistencies with 2-(Chloromethyl)nicotinonitrile (CAS: 848774-96-9).[1] This molecule possesses a "split personality": it is a highly reactive electrophile due to the chloromethyl group, yet it carries a deactivating electron-withdrawing nitrile group on the pyridine ring.

This guide moves beyond generic organic chemistry advice to address the specific kinetic bottlenecks of this substrate. The primary objective is to maximize the rate of Nucleophilic Substitution (


) while suppressing hydrolysis and self-quaternization.

Module 1: Solvent Selection Logic

The Core Mechanism

The reaction of 2-(Chloromethyl)nicotinonitrile is governed by the Hughes-Ingold rules . The rate-determining step involves the attack of a nucleophile (Nu⁻) on the methylene carbon.

  • The Goal: Leave the nucleophile "naked" (unsolvated) to maximize its energy.

  • The Enemy: Hydrogen bonding (Protic solvents) which "cages" the nucleophile, increasing the activation energy (

    
    ).
    
Solvent Performance Matrix
Solvent ClassExamplesRate ImpactRecommended?Technical Rationale
Polar Aprotic Acetonitrile (MeCN) HighYES Gold Standard. Good balance of polarity (

) and ease of removal (bp 82°C).[1] Dissolves most organic substrates.[1]
Polar Aprotic DMF / DMSO Very HighConditional Fastest Rates. High dielectric constants (

) dissociate ion pairs efficiently.[1] Warning: Difficult to remove during workup.
Polar Aprotic Acetone ModerateConditional Good for iodides/thiols.[1] Warning: Can react with primary amines (Schiff base formation).[1]
Polar Protic Methanol / Ethanol LowNO Kinetic Trap. Hydrogen bonding stabilizes the anion (nucleophile), reducing its reactivity by orders of magnitude.
Non-Polar Toluene / DCM Very LowNO Solubility Trap. Reagents (nucleophilic salts) often fail to dissolve, leading to heterogeneous mixtures and stalled conversion.[1]

Module 2: Troubleshooting & FAQs

Q1: My reaction is stalling at 50% conversion in Ethanol. Why?

Diagnosis: Solvent Caging Effect. Ethanol is a protic solvent.[1] It forms a hydrogen-bond cage around your nucleophile (e.g., azide, amine, or thiolate).[1] This stabilization lowers the ground-state energy of the nucleophile, effectively increasing the activation energy required to attack the 2-(Chloromethyl)nicotinonitrile.

Solution:

  • Evaporate the Ethanol.[1]

  • Switch to Acetonitrile (MeCN) or DMF .[1]

  • Result: You should observe an immediate rate acceleration due to the desolvation of the nucleophile.

Q2: I see a precipitate forming, and the reaction has stopped.

Diagnosis: Product Inhibition or Salt Precipitation. In non-polar solvents (like Toluene) or moderately polar solvents (like THF), the nucleophilic salt (e.g., NaN3) may be insoluble, or the inorganic byproduct (NaCl) may coat the surface of the unreacted solid.

Solution:

  • The "Dissolve" Fix: Add a co-solvent like DMF (10-20% v/v) to solubilize the salts.

  • The "Catalyst" Fix: Add a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) at 5 mol%.[1] This shuttles the anion into the organic phase, bypassing solubility limits.

Q3: I am detecting a "hydroxymethyl" impurity (Hydrolysis).

Diagnosis: Wet Solvent + Hygroscopic Reactivity. The electron-withdrawing nitrile group at the 3-position makes the chloromethyl carbon highly electrophilic. Even trace water (100-200 ppm) in DMF or DMSO can lead to rapid hydrolysis, converting your starting material to 2-(Hydroxymethyl)nicotinonitrile.[1]

Solution:

  • Protocol Update: Use anhydrous solvents packed under Argon/Nitrogen.[1]

  • Scavenger: Add activated 3Å Molecular Sieves directly to the reaction vessel.

Q4: My product is turning into a tar/polymer.

Diagnosis: Intermolecular Self-Quaternization. The pyridine nitrogen is nucleophilic. If the concentration is too high, molecule A's nitrogen attacks molecule B's chloromethyl group, forming a pyridinium salt dimer or polymer.

Solution:

  • Dilution: Run the reaction at 0.1 M or lower .

  • Temperature Control: Do not overheat. Keep temperatures below 60°C unless necessary.

Module 3: Visualization of Decision Logic

The following diagram illustrates the critical decision pathways for optimizing your reaction conditions.

SolventSelection Start Start: Reaction Optimization SolubilityCheck Are reagents soluble? Start->SolubilityCheck RateCheck Is reaction rate acceptable? SolubilityCheck->RateCheck Yes UsePTC Add Phase Transfer Catalyst (TBAB/18-Crown-6) SolubilityCheck->UsePTC No (Precipitate) SolventType Current Solvent Type? RateCheck->SolventType No (Too Slow) Optimize Proceed with Optimization RateCheck->Optimize Yes SwitchAprotic Switch to Polar Aprotic (MeCN, DMF) SolventType->SwitchAprotic Protic (EtOH/MeOH) SolventType->SwitchAprotic Non-Polar (Toluene) DrySolvent Use Anhydrous Solvent + Mol. Sieves SolventType->DrySolvent Wet Aprotic (Hydrolysis)

Caption: Decision tree for troubleshooting kinetic and solubility issues in 2-(Chloromethyl)nicotinonitrile substitutions.

Module 4: Validated Experimental Protocol

Objective: Nucleophilic substitution with an amine or thiol.[1]

Reagents:

  • Substrate: 2-(Chloromethyl)nicotinonitrile (1.0 eq)[1]

  • Nucleophile: 1.1 - 1.5 eq[1]

  • Base:

    
     or DIPEA (2.0 eq)[1]
    
  • Solvent: Anhydrous Acetonitrile (MeCN)[1]

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Solvation: Dissolve 2-(Chloromethyl)nicotinonitrile in MeCN (Concentration: 0.1 M). Crucial: High dilution prevents self-polymerization.[1]

  • Addition: Add the base followed by the nucleophile at 0°C.

    • Note: The nitrile group makes the benzylic position highly reactive; cooling controls the exotherm.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor via TLC or LC-MS.[1]

    • Target Time: 1 - 4 hours.[1]

  • Workup:

    • Dilute with Ethyl Acetate.[1]

    • Wash with Water (x2) and Brine (x1).[1]

    • Dry over

      
       and concentrate.
      

References

  • Reich, H. J. (2023).[1][2] Solvent Effects in Organic Chemistry. University of Wisconsin-Madison.[1] Link

    • Validates dielectric constants and solvent polarity scales.
  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1] Link[1]

    • Authoritative source on kinetics and the Hughes-Ingold rules.
  • PubChem. (2024).[1][3] 2-Chloronicotinonitrile Compound Summary. National Library of Medicine.[1] Link[1]

    • Source for physical properties and safety d
  • Master Organic Chemistry. (2021). Polar Protic vs Polar Aprotic Solvents in Substitution Reactions. Link

    • Educational grounding for solvation effects on nucleophilicity.[4]

Sources

Technical Support Center: Managing Phosphorus Oxychloride in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective and safe removal of phosphorus oxychloride (POCl₃) from reaction mixtures. Our guidance is grounded in established chemical principles and field-proven safety protocols to ensure the integrity of your synthesis and the safety of your laboratory.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the primary hazards associated with quenching excess phosphorus oxychloride?

Phosphorus oxychloride is a highly reactive and corrosive reagent.[1][2][3] Its primary hazard during work-up is its violent and highly exothermic reaction with water (hydrolysis).[2][4] This reaction generates significant amounts of heat and corrosive gases, namely hydrogen chloride (HCl) and phosphoric acid (H₃PO₄).[4][5] The main risks are:

  • Thermal Runaway: The hydrolysis of POCl₃ can be difficult to control. Quenching at low temperatures (e.g., 0-5°C) can be deceptive, as the hydrolysis rate is slow, leading to an accumulation of unreacted POCl₃.[6] A subsequent, uncontrolled temperature increase can trigger a dangerous runaway reaction.[6][7]

  • Formation of Metastable Intermediates: Incomplete hydrolysis can form persistent, reactive intermediates such as phosphorodichloridic acid (Cl₂P(O)OH).[6][8][9] These intermediates can decompose later, causing a delayed and unexpected release of heat.[6][7][9]

  • Pressure Buildup: The rapid evolution of HCl gas in a closed or inadequately vented system can lead to a dangerous buildup of pressure.

  • Corrosion: Both POCl₃ and its hydrolysis products are highly corrosive and require careful handling and appropriate personal protective equipment (PPE).[2][3]

Q2: What is a "reverse quench," and why is it the recommended procedure?

A "reverse quench" is a critical safety procedure where the reaction mixture containing POCl₃ is slowly added to the quenching solution.[6][7] This is in contrast to a "direct quench," where the quenching solution is added to the reaction mixture.

Causality: The rationale behind the reverse quench is to maintain a low concentration of the reactive species (POCl₃) in a large volume of the quenching medium. This allows for better heat dissipation and control over the exothermic hydrolysis reaction. Adding the quenching solution to the reaction mixture can create localized "hot spots" and lead to an uncontrollable exotherm, especially on a larger scale.[6]

Q3: What are the most common quenching agents for POCl₃, and how do I choose the right one?

The choice of quenching agent depends on the stability of your product to acidic or basic conditions and the scale of your reaction. The most common methods involve aqueous solutions.

Quenching AgentKey Characteristics & Best Use Cases
Ice/Water Mechanism: Direct hydrolysis. Best for: Situations where the product is stable under strongly acidic conditions. Considerations: Can lead to incomplete hydrolysis and delayed exotherms if not managed carefully.[7]
Aqueous Sodium Bicarbonate (NaHCO₃) Mechanism: Hydrolysis and neutralization of the resulting acids (HCl, H₃PO₄). Best for: Acid-sensitive products where a neutral to slightly basic pH is required.[6] Considerations: Vigorous CO₂ evolution must be managed to prevent pressure buildup and foaming.
Aqueous Sodium Acetate (CH₃COONa) Mechanism: Acts as a buffered quenching agent, controlling the pH. Best for: A safer alternative to ice/water, especially for Vilsmeier-Haack reactions.[6][7] It allows for quenching at a slightly elevated temperature (35-40°C) to ensure immediate and complete hydrolysis, preventing the accumulation of unstable intermediates.[6][7]
Q4: How can I confirm that all the POCl₃ and its reactive intermediates have been removed?

Visual confirmation is not sufficient. For processes being scaled up or for ensuring the complete removal of reactive species, analytical monitoring is recommended.

  • ³¹P NMR Spectroscopy: This is a powerful technique to monitor the disappearance of POCl₃ and its phosphorus-containing intermediates.[6][8][9]

  • In Situ Raman Spectroscopy: This method can be used for real-time monitoring of the quench process, especially in larger-scale preparations, to ensure completeness.[8][9]

  • Calorimetry (DSC/ARC): Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) can be used to confirm the absence of reactive species and assess the thermal risk of the quenched mixture.[8][9]

Troubleshooting Guide

This section addresses specific issues that may arise during the removal of phosphorus oxychloride.

Issue 1: A delayed exotherm or runaway reaction occurred during work-up.
  • Root Cause: This is often due to quenching at too low a temperature, leading to the accumulation of unreacted POCl₃ or metastable intermediates.[6][7] A direct quench (adding water to the reaction) can also be a cause.

  • Corrective Action:

    • Always use a reverse quench. [6]

    • For quenching with ice or bicarbonate, ensure vigorous stirring and a very slow addition rate, keeping the temperature of the quenching pot below 20°C.[6]

    • Consider using the aqueous sodium acetate protocol, which allows for quenching at a controlled, slightly elevated temperature (35-40°C) to promote immediate and complete hydrolysis.[6][7]

    • After addition is complete, allow the mixture to stir for a sufficient "aging" period to ensure all reactive species are hydrolyzed.[6]

Issue 2: The product decomposed or reverted to the starting material after quenching.
  • Root Cause: The desired product may be unstable under the pH conditions of the work-up. For example, using strong bases like NaOH or even NaHCO₃ can lead to the hydrolysis of sensitive functional groups.[6]

  • Corrective Action:

    • Use a milder, buffered quenching agent like aqueous sodium acetate to maintain a more controlled pH.[6]

    • If a base is necessary for neutralization, add it slowly while carefully monitoring the pH and maintaining a low temperature.

    • Extract the product into an organic solvent as soon as the quench is complete to minimize its exposure to the aqueous environment.

Issue 3: A large amount of precipitate formed, making extraction difficult.
  • Root Cause: This is common and can be due to the formation of inorganic phosphate salts or the precipitation of a solid product/byproduct.

  • Corrective Action:

    • Adjust pH: Carefully adjusting the pH of the aqueous layer might help dissolve some inorganic salts.

    • Add a co-solvent: Introducing a suitable organic solvent during the quench can sometimes help keep the product dissolved.[6]

    • Dilute the mixture: Adding more water can help dissolve the inorganic salts.[6]

    • Filter: If the precipitate is the desired product, it can be isolated by filtration, followed by washing with water and an appropriate organic solvent to remove impurities.[10]

Issue 4: The reaction yield is low, suggesting incomplete reaction or issues with the Vilsmeier-Haack reagent.
  • Root Cause:

    • Premature Quenching: The primary reaction may not have reached completion.

    • Inactive Vilsmeier Reagent: In Vilsmeier-Haack reactions, the reagent (formed from POCl₃ and DMF) is sensitive to moisture and can decompose if not prepared under strictly anhydrous conditions.[11]

  • Corrective Action:

    • Monitor Reaction Progress: Use techniques like TLC or LC-MS to ensure the reaction is complete before initiating the work-up.

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents when preparing the Vilsmeier reagent.[11] It is best to prepare the reagent in situ and use it immediately.[11]

Experimental Protocols & Workflows

Protocol 1: Reverse Quench with Aqueous Sodium Bicarbonate

This is a standard and generally safe method for neutralizing the acidic byproducts of POCl₃ hydrolysis.

Step-by-Step Methodology:

  • Preparation: In a separate flask large enough to accommodate the reaction mixture and quenching solution, equipped with a mechanical stirrer and a thermometer, prepare a slurry of crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6]

  • Cooling: Cool the reaction mixture containing excess POCl₃ in an ice bath.

  • Addition: Slowly add the cooled reaction mixture dropwise to the vigorously stirred ice/bicarbonate slurry. This is the "reverse quench."[6]

  • Temperature Control: Carefully monitor the temperature of the quenching mixture. Maintain it below 20°C by controlling the rate of addition and adding more ice if necessary.[6]

  • Neutralization and Stirring: After the addition is complete, continue stirring until all the ice has melted and the evolution of CO₂ gas has ceased. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).[6]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Work-up: Combine the organic layers, wash with water and then with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[6]

Protocol 2: Controlled Quench with Aqueous Sodium Acetate

This method is particularly recommended for its enhanced safety profile, especially for larger-scale reactions and Vilsmeier-Haack work-ups.[7]

Step-by-Step Methodology:

  • Preparation: In a separate flask equipped with a mechanical stirrer and a thermometer, prepare an aqueous solution of sodium acetate.

  • Temperature Control: Gently warm the sodium acetate solution to 35-40°C.[6][7]

  • Addition: Slowly add the reaction mixture containing excess POCl₃ to the warm, vigorously stirred sodium acetate solution. This controlled temperature ensures immediate and complete hydrolysis of POCl₃ and its intermediates.[6][7]

  • Stirring/Aging: After the addition is complete, continue to stir the mixture for a designated period (e.g., 30-60 minutes) to ensure the reaction is complete.[6]

  • Extraction and Work-up: Cool the mixture to room temperature. Extract the product with a suitable organic solvent and proceed with a standard aqueous work-up as described in Protocol 1 (Step 7).[6]

Visualization of the General Workflow

The following diagram illustrates the critical decision points and steps in the safe removal of POCl₃.

POCl3_Removal_Workflow General Workflow for POCl3 Removal A Reaction Completion (Confirmed by TLC/LC-MS) B Prepare Quenching Solution (e.g., Ice/NaHCO3 or warm NaOAc) A->B C Reverse Quench: Slowly add reaction mixture to quenching solution with vigorous stirring. B->C D Monitor & Control Temperature (e.g., <20°C for NaHCO3, 35-40°C for NaOAc) C->D E Stir/Age to Ensure Complete Hydrolysis D->E F Product Extraction (with organic solvent) E->F G Aqueous Work-up (Wash with H2O, Brine) F->G H Dry & Concentrate G->H I Crude Product H->I

Caption: General experimental workflow for quenching excess phosphorus oxychloride.

Visualization of the Hydrolysis Mechanism

This diagram shows the stepwise hydrolysis of phosphorus oxychloride, highlighting the formation of key intermediates.

POCl3_Hydrolysis Stepwise Hydrolysis of POCl3 POCl3 O=P(Cl)₃ Phosphorus Oxychloride Intermediate1 O=P(Cl)₂(OH) Phosphorodichloridic Acid POCl3->Intermediate1 + H₂O - HCl Intermediate2 O=P(Cl)(OH)₂ Phosphorochloridic Acid Intermediate1->Intermediate2 + H₂O - HCl Final O=P(OH)₃ Phosphoric Acid Intermediate2->Final + H₂O - HCl

Caption: Hydrolysis pathway of POCl3 to phosphoric acid.

References

  • BenchChem. (2025). Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride.
  • Organic Syntheses. (2012). Working with Hazardous Chemicals.
  • Wikipedia. (n.d.). Phosphoryl chloride.
  • ResearchGate. (2020). How can I properly quench POCl3?
  • PubChem. (n.d.). Phosphorus oxychloride.
  • ResearchGate. (2025). Hydrolysis of Phosphoryl Trichloride (POCl3)
  • Google Patents. (n.d.).
  • ACS Publications. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3)
  • Sciencemadness Wiki. (2024). Phosphoryl chloride.
  • BenchChem. (2025). Instability of Vilsmeier reagent and how to manage it.
  • CymitQuimica. (n.d.). CAS 10025-87-3: Phosphorus oxychloride.
  • NJ.gov. (n.d.). Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY.
  • Spectrum Chemical. (2015). SAFETY DATA SHEET - PHOSPHORUS OXYCHLORIDE, REAGENT.

Sources

Troubleshooting guide for scaling up 2-(Chloromethyl)nicotinonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Scale-Up Guide for 2-(Chloromethyl)nicotinonitrile (CMNN) CAS: 848774-96-9 (Free Base) / Analogous HCl salts Target Audience: Process Chemists & Scale-Up Engineers

Executive Summary

This guide addresses the specific challenges of converting 2-(hydroxymethyl)nicotinonitrile to 2-(chloromethyl)nicotinonitrile using Thionyl Chloride (


). While the chemistry appears straightforward (nucleophilic substitution), the scale-up is complicated by the instability of the free base , the exothermicity of the quench , and the potential for nitrile hydrolysis .

The protocols below prioritize the Hydrochloride Salt isolation method, as the free base is prone to rapid self-alkylation (polymerization) leading to "black tar" formation.

Module 1: Reaction Optimization (The "Make" Phase)

Q: My reaction stalls at 90% conversion. Adding more doesn't help. Why?

Diagnosis: This is often caused by HCl entrapment or solvent wetness .

  • Mechanism: The reaction produces

    
     and 
    
    
    
    gas.[1][2] In a stagnant or poorly agitated vessel, dissolved HCl can protonate the pyridine ring of the starting material, rendering it less nucleophilic and reducing solubility in non-polar solvents (like DCM or Toluene).
  • Solution:

    • Switch Solvent: Use Chloroform (

      
      )  or Dichloromethane (DCM) . Avoid Ethers (cleavage risk) or highly polar solvents (trap HCl).
      
    • Catalysis: Add catalytic DMF (Dimethylformamide) (0.1 - 0.5 mol%). This forms the Vilsmeier-Haack intermediate, which is a more potent chlorinating agent than

      
       alone.
      
    • Sweep Gas: Implement a slow Nitrogen sparge during reflux to mechanically remove

      
       and 
      
      
      
      from the headspace, shifting the equilibrium forward.
Q: The reaction mixture turned dark black/purple. Is the batch lost?

Diagnosis: Likely oxidative degradation or polymerization .

  • Cause: Pyridine derivatives with alkyl-halide tails are "self-destructing" molecules. The pyridine nitrogen of Molecule A attacks the chloromethyl group of Molecule B (Self-Alkylation), creating a polymer chain. This is accelerated by heat and light.

  • Recovery:

    • If TLC/HPLC shows product peak is still major: Perform a charcoal filtration immediately.

    • Prevention: Perform the reaction under strict

      
       atmosphere and exclude light  (wrap reactor in foil). Do not overheat; keep reflux gentle.
      

Module 2: Work-up & Isolation (The "Critical" Phase)

Q: How do I quench the reaction safely on a >100g scale?

Danger: Direct addition of water to the reaction mixture will cause a violent exotherm and massive gas evolution (


), potentially ejecting contents.

Protocol (Inverse Quench):

  • Cool the reaction mixture to 0–5°C .

  • Prepare a separate vessel with Ice/Water (or Saturated

    
     if neutralizing).
    
  • Slowly transfer the reaction mixture into the aqueous phase (not the other way around).

  • Control: Maintain internal temperature

    
     to prevent hydrolysis of the nitrile group to the amide (
    
    
    
    ).
Q: Should I isolate the Free Base or the Hydrochloride Salt?

Recommendation: Always isolate as the Hydrochloride Salt for storage.

  • Reasoning: Protonating the pyridine nitrogen shuts down its nucleophilicity, preventing the self-alkylation polymerization described in Module 1.

  • Data Comparison:

FeatureFree BaseHydrochloride Salt
Stability Poor (<24 hours at RT)Excellent (Months at 4°C)
Appearance Yellow/Brown Oil (often)White/Off-white Solid
Storage -20°C, under ArgonDesiccator, RT or 4°C
Reactivity Ready for couplingRequires in-situ neutralization

Salt Formation Protocol: If the reaction was run in DCM/Chloroform, the product may already exist as the HCl salt. To crystallize:

  • Remove excess

    
     via vacuum distillation (add Toluene to azeotrope trace 
    
    
    
    ).
  • Add Ethyl Acetate or Diethyl Ether to the residue.

  • The HCl salt should precipitate. Filter under

    
    .
    

Module 3: Impurity Profile & Troubleshooting

Q: I see a new impurity at RRT 0.8. What is it?

Diagnosis: Likely the Lactone or Amide .

  • Pathway A (Lactone): If the nitrile hydrolyzes to the acid before chlorination, the alcohol and acid cyclize to form furo[3,4-b]pyridin-5(7H)-one.

  • Pathway B (Amide): If the quench is too hot (>20°C) or too acidic for too long, the nitrile (

    
    ) hydrolyzes to the amide (
    
    
    
    ).
Visualizing the Pathways

G Start Start: 2-(Hydroxymethyl) nicotinonitrile Inter Intermediate: Chlorosulfite Start->Inter Add SOCl2 0-5°C SOCl2 Reagent: SOCl2 (Solvent: DCM) Prod_Salt Target (Stable): CMNN . HCl Salt Inter->Prod_Salt Reflux -SO2, -HCl Prod_Base Target (Unstable): CMNN Free Base Prod_Salt->Prod_Base Base Wash (NaHCO3) Amide Impurity: Amide (Hydrolysis) Prod_Salt->Amide Hot Acidic Quench (>20°C) Polymer Impurity: Black Tar (Polymer) Prod_Base->Polymer Self-Alkylation (RT, Time)

Caption: Reaction workflow showing the critical divergence between the stable HCl salt and the unstable free base/polymerization pathway.

Module 4: Safety & Engineering Controls

Q: How do we handle the off-gas at pilot scale (5kg)?

Requirement: You must use a Two-Stage Scrubber .

  • Stage 1 (Empty Trap): A catch-pot to prevent suck-back of scrubber liquid into the reactor if cooling creates a vacuum.

  • Stage 2 (Caustic Scrubber): 20% NaOH solution.

    • Calculation: 1 mole of

      
       generates 1 mole 
      
      
      
      + 1 mole
      
      
      . Ensure >2.5 equivalents of NaOH in the scrubber per equivalent of
      
      
      used.
Q: The product is irritating the operators' skin even through gloves.

Hazard: CMNN is a potent alkylating agent and vesicant (blister agent).

  • PPE: Standard Nitrile gloves are often insufficient for prolonged contact with chlorinated solvents + alkyl halides.

  • Recommendation: Use Silver Shield (Laminate) gloves or double-glove with Nitrile (inner) and Neoprene (outer).

  • Decontamination: Keep a saturated solution of Glycine or Ammonium Hydroxide nearby. These amines rapidly react with and neutralize spills of the alkyl chloride.

References

  • Reaction Mechanism & Reagents: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley. (General mechanism for conversion of alcohols to alkyl chlorides).
  • Synthesis of Pyridine Analogs

    • Synthesis of 2-chloromethylpyridine hydrochloride. Patent CN111056992A.

    • Process for preparation of 2-(chloromethyl)pyridine derivatives. U.S.
  • Safety & Stability Data

    • National Institutes of Health (NIH) PubChem. 2-(Chloromethyl)nicotinonitrile Compound Summary.

  • Thionyl Chloride Handling

    • Encyclopedia of Reagents for Organic Synthesis (EROS). Thionyl Chloride.[1][2][3][4] Wiley Online Library.

Sources

Technical Support Center: Accelerated Synthesis of 2-(Chloromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Reaction Time & Process Optimization

Status: Active | Ticket ID: CMNN-OPT-2024 Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of 2-(Chloromethyl)nicotinonitrile (CMNN) is a critical intermediate step in the production of neonicotinoid insecticides and pyridine-based pharmaceuticals. The traditional radical chlorination of 2-methylnicotinonitrile using N-chlorosuccinimide (NCS) under thermal reflux is notoriously slow (12–24 hours) and prone to side reactions (over-chlorination).

This guide addresses the kinetic acceleration of this transformation. We move beyond "textbook" reflux methods to implementing Microwave-Assisted Organic Synthesis (MAOS) and Continuous Flow Photochemistry , reducing reaction times from hours to minutes while maintaining selectivity.

Module 1: Kinetic Acceleration Protocols

Protocol A: Microwave-Assisted Radical Chlorination (Batch)

Best for: Rapid library synthesis, optimization, and small-scale (<5g) production.

The Logic: Thermal reflux relies on convection, which is inefficient for radical initiation. Microwave irradiation provides direct dielectric heating, allowing the solvent to reach temperatures above its boiling point (superheating) in a sealed vessel, significantly increasing the radical turnover rate.

Experimental Workflow:

  • Reagents:

    • Precursor: 2-Methylnicotinonitrile (1.0 equiv)

    • Reagent: NCS (N-Chlorosuccinimide) (1.1 equiv)

    • Initiator: AIBN (0.1 equiv) or BPO (Benzoyl Peroxide)

    • Solvent: Acetonitrile (MeCN) or Trifluorotoluene (PhCF3) [Avoid CCl4 due to toxicity and poor dielectric loss].

  • Setup: Sealed microwave vial (10–20 mL).

  • Parameters:

    • Temperature: 100–120°C (Fixed Hold Time).

    • Time: 20–40 minutes (vs. 16h thermal).

    • Stirring: High (600 rpm).

  • Workup: Cool to RT. Filter succinimide byproduct.[1] Concentrate filtrate.

Protocol B: Continuous Flow Photochemistry (Scalable)

Best for: Process safety, scale-up, and minimizing over-chlorination.

The Logic: Photochemical activation (UV-LED) cleaves the N-Cl bond of NCS more efficiently than heat. Flow chemistry ensures a short residence time, preventing the product from interacting with excess radicals, thus suppressing the formation of the dichloromethyl impurity.

Experimental Workflow:

  • Reactor: FEP tubing coil wrapped around a 365nm or 405nm LED light source.

  • Solution: 2-Methylnicotinonitrile + NCS + Photocatalyst (optional, e.g., Benzophenone) in MeCN.

  • Flow Rate: Adjusted for a residence time (

    
    ) of 10–15 minutes .
    
  • Outcome: High conversion with minimal dichlorinated byproduct.

Module 2: Troubleshooting & FAQs

Category: Reaction Stalling & Kinetics[2]

Q: I am using standard thermal reflux with NCS/AIBN, but the reaction stalls at 60% conversion after 12 hours. Why? A: This is a classic "Initiator Death" scenario.

  • Root Cause: AIBN has a half-life (

    
    ) of ~1 hour at 80°C. If you reflux for 12 hours, your initiator is dead by hour 4.
    
  • Solution: Do not add all initiator at the start. Use portion-wise addition (e.g., 25% every 2 hours) to maintain a steady flux of radicals. Alternatively, switch to a higher-temperature initiator like Dicumyl Peroxide if using high-boiling solvents.

Q: Can I use Benzoyl Peroxide (BPO) instead of AIBN to speed it up? A: Yes, but with caveats.

  • Analysis: BPO has a lower half-life temperature than AIBN, meaning it decomposes faster. This can accelerate the reaction but increases the risk of exotherms.

  • Recommendation: If using BPO, ensure your solvent is anhydrous. BPO is sensitive to moisture, which can quench the radical chain.

Category: Selectivity & Impurities[3]

Q: I am seeing significant amounts of 2-(dichloromethyl)nicotinonitrile. How do I stop this? A: Over-chlorination is purely a function of stoichiometry and concentration.

  • Mechanism: The product (chloromethyl) is still reactive toward radicals.

  • Fix 1 (Stoichiometry): Reduce NCS to 0.95–1.0 equiv. Accept slightly lower conversion (e.g., 90%) to save the yield from over-chlorination. It is easier to separate starting material than the dichloro-impurity.

  • Fix 2 (Protonation): Add a catalytic amount of acid (TFA or H2SO4). Protonating the pyridine ring makes it more electron-deficient, slightly deactivating the methyl group toward further electrophilic radical attack.

Category: Solvent Selection

Q: Literature suggests CCl4, but it's banned in my facility. What is the best alternative for speed? A: Carbon Tetrachloride (CCl4) is obsolete.

  • Replacement: Trifluorotoluene (PhCF3) or Chlorobenzene .

  • Why: These solvents have high boiling points (allowing higher reaction temps) and are chemically inert to radicals. Acetonitrile (MeCN) is excellent for Microwave methods due to its high dielectric constant (efficient heating), whereas CCl4 is transparent to microwaves and will not heat.

Module 3: Data Visualization & Logic Maps

Comparative Efficiency Data
ParameterThermal Reflux (Standard)Microwave (Optimized)Flow Photochemistry
Reaction Time 12 – 24 Hours20 – 40 Minutes 10 – 15 Minutes (

)
Yield 65 – 75%82 – 88%85 – 92%
Selectivity Moderate (Dichloro impurities)HighVery High
Energy Efficiency Low (Long heating)High (Direct heating)High (Photon efficiency)
Safety Profile Moderate (Long exposure)High (Sealed/Auto-vent)Very High (Small active vol)
Workflow Logic: Reaction Optimization

ReactionOptimization Start Start: Synthesis of 2-(Chloromethyl)nicotinonitrile Choice Select Methodology Start->Choice Thermal Thermal Reflux (Traditional) Choice->Thermal Legacy Microwave Microwave Irradiation (Recommended Batch) Choice->Microwave Speed Flow Flow Photochemistry (Recommended Scale) Choice->Flow Precision Issue1 Issue: Reaction Stalls (<60% Conv) Thermal->Issue1 Issue2 Issue: Over-chlorination (Dichloro impurity) Thermal->Issue2 Result Target: >90% Yield <1 Hour Time Microwave->Result Optimized Flow->Result Optimized Sol1 Sol: Portion-wise Initiator or Increase Temp Issue1->Sol1 Sol2 Sol: Reduce NCS to 0.95eq Switch to Flow Issue2->Sol2 Sol1->Result Sol2->Result

Caption: Decision matrix for selecting synthesis methodology and troubleshooting common kinetic/selectivity failures.

Mechanistic Pathway: Radical Chlorination

Mechanism SM 2-Methyl- nicotinonitrile Radical Benzylic Radical SM->Radical H• Abstraction (Slow Step) Prod 2-(Chloromethyl)- nicotinonitrile Radical->Prod + Cl• Impurity Dichloromethyl Impurity Prod->Impurity Excess NCS Over-reaction NCS NCS / Cl• NCS->Radical

Caption: Mechanistic pathway highlighting the critical "Slow Step" (H-abstraction) and the risk of over-reaction if residence time is uncontrolled.

References

  • Podgoršek, A. et al. (2009). "Microwave-assisted synthesis of 2-aminonicotinic acids." ResearchGate. Available at: [Link]

  • Cantillo, D. et al. (2017).[2] "Continuous Flow Photochemical Wohl–Ziegler Bromination." Organic Process Research & Development. (Analogous radical mechanism optimization).

  • Google Patents. (2014). "Method for producing 2,3-dichloro-5-(trichloromethyl)pyridine." WO2014198278A1.
  • Chem-Station. (2014). "Wohl-Ziegler Reaction Mechanism and Optimization." Chem-Station Int. Ed. Available at: [Link][3][4][5]

Sources

Recrystallization methods for high-purity 2-(Chloromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-(Chloromethyl)nicotinonitrile

Case ID: CMNN-PUR-001 Compound: 2-(Chloromethyl)nicotinonitrile (CAS: 848774-96-9) Application: Intermediate for Kinase Inhibitors (e.g., Cabozantinib)

Module 1: Critical Stability Warning (Read First)

WARNING: High Reactivity & Instability Before attempting recrystallization, you must understand that 2-(Chloromethyl)nicotinonitrile is not a standard stable organic solid. It behaves similarly to a benzylic chloride but is sensitized by the pyridine ring.

  • Vesicant Hazard: This compound is a potent alkylating agent (lachrymator/skin irritant). Handle only in a fume hood.

  • Thermal Instability: The chloromethyl group is prone to self-quaternization (attacking the pyridine nitrogen of another molecule), leading to polymerization or formation of dark tars. Do not heat above 45–50°C.

  • Hydrolysis Risk: The -CH₂Cl group hydrolyzes rapidly in the presence of moisture to form 2-(hydroxymethyl)nicotinonitrile. Strictly anhydrous conditions are required.

Module 2: Solvent System Selection

Q: Which solvent system should I use? A: You must use an aprotic system. Avoid all alcohols (Methanol, Ethanol) as they will react with the chloromethyl group to form ethers (solvolysis).

Solvent SystemRoleRatio (v/v)Suitability
Ethyl Acetate / n-Heptane Primary Choice 1:3 to 1:5Best. Balances polarity. Heptane acts as the anti-solvent to force precipitation.
Dichloromethane (DCM) / Hexane Alternative1:4Good for very heat-sensitive batches (DCM boils low), but DCM solvates very strongly, reducing yield.
Toluene Single SolventN/ARiskier. Requires higher heat to dissolve, increasing degradation risk. Only use if cooling to -20°C is possible.
Methanol / Ethanol FORBIDDEN N/ADo Not Use. Will convert product to 2-(alkoxymethyl)nicotinonitrile.

Module 3: Recrystallization Protocol

Methodology: Displacement Crystallization (Solvent/Anti-Solvent) Rationale: Since the compound is heat-sensitive, we avoid boiling saturated solutions. Instead, we use a "dissolve and precipitate" approach at mild temperatures.

Step-by-Step Workflow
  • Dissolution (The "Safe" Zone):

    • Place crude solid in a flask under Nitrogen/Argon.

    • Add Ethyl Acetate (EtOAc) slowly at 35–40°C .

    • Use the minimum amount required to dissolve the solid. If it doesn't dissolve by 40°C, do not increase heat; add slightly more solvent.

    • Checkpoint: Solution should be clear yellow/orange. If dark brown/black tar remains, filter immediately (hot filtration) to remove polymerized byproducts.

  • The Anti-Solvent Addition:

    • Remove from heat and let cool to Room Temperature (RT).

    • Slowly add n-Heptane dropwise with gentle stirring.

    • Observation: Stop when a persistent cloudiness (turbidity) appears and does not disappear upon swirling.

  • Crystallization:

    • Re-warm slightly (to 35°C) just to clear the turbidity.

    • Allow to cool slowly to RT undisturbed.

    • Cold Soak: Transfer to a fridge (4°C) or freezer (-20°C) for 4–12 hours. Note: This compound often requires sub-ambient temperatures to crystallize fully due to its low melting point.

  • Isolation:

    • Filter rapidly using a chilled Buchner funnel.

    • Wash cake with cold n-Heptane (0°C).

    • Dry under high vacuum at ambient temperature (do not heat dry).

RecrystallizationWorkflow start Start: Crude Solid dissolve Dissolve in EtOAc (Max 40°C) start->dissolve filter Filter Insoluble Tars (If present) dissolve->filter Dark residue? cool Cool to Room Temp dissolve->cool Clear solution filter->cool antisolvent Add n-Heptane (Until Turbid) cool->antisolvent chill Chill to -20°C (Critical Step) antisolvent->chill collect Filter & Wash (Cold Heptane) chill->collect

Caption: Workflow for thermal-sensitive recrystallization of 2-(Chloromethyl)nicotinonitrile.

Module 4: Troubleshooting & FAQs

Q1: The solution turned into a separate oily layer at the bottom (Oiling Out). What happened?

  • Cause: The temperature dropped too fast, or the solvent/anti-solvent ratio is incorrect (too much Heptane too quickly).

  • Fix:

    • Re-heat gently to 35°C to redissolve the oil.

    • Add a small amount of EtOAc (Solvent A) to change the polarity.

    • Seed the solution with a pure crystal (if available) while it is still warm.

    • Cool very slowly.

Q2: My product yield is low, but the mother liquor is still yellow.

  • Cause: The compound is moderately soluble in Heptane/Organic mixes.

  • Fix: Do not discard the mother liquor. Concentrate it under vacuum (keep bath <35°C) to half volume and repeat the cooling/crystallization at -20°C.

Q3: The solid turned white to yellow/brown during drying.

  • Cause: Hydrolysis (reacting with moisture in air) or thermal decomposition.

  • Fix: Ensure the vacuum oven is strictly dry (use a P₂O₅ trap if possible). Store the final product under Nitrogen at -20°C immediately.

Q4: Can I use water to wash the crystals?

  • Answer: ABSOLUTELY NOT. Water will instantly hydrolyze the chloromethyl group to a hydroxymethyl group (

    
    ), destroying your product purity.
    

Troubleshooting issue1 Problem: Oiling Out sol1 Action: Add EtOAc, Re-heat, Seed issue1->sol1 issue2 Problem: Low Yield sol2 Action: Concentrate liquor, Freeze at -20°C issue2->sol2 issue3 Problem: Color Change (Decomposition) sol3 Action: Check Vacuum, Remove Heat, Store Cold issue3->sol3

Caption: Decision tree for common purification anomalies.

Module 5: Impurity Profile & Management

Impurity StructureOriginRemoval Strategy
2-Chloronicotinonitrile Starting Material (Unreacted)Highly soluble in Heptane. Remains in mother liquor during crystallization.
2-(Hydroxymethyl)nicotinonitrile Hydrolysis ByproductMore polar. If present, requires a silica plug (Flash Chromatography) before crystallization, as it may co-crystallize in polar solvents.
Dimer/Polymer Thermal DegradationInsoluble in EtOAc. Removed via filtration before adding anti-solvent.

References

  • Cabozantinib Synthesis Context: Wilson, J. et al. "Processes for the preparation of Cabozantinib and intermediates thereof." World Intellectual Property Organization, WO2019234761A1. (Describes the context of the intermediate, though often used crude).

  • Reactivity of Chloromethyl Pyridines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (General reference for the instability of alkyl halides on pyridine rings).
  • General Purification of Pyridine Carbonitriles: Organic Syntheses, Coll. Vol. 4, p.166 (1963). (Provides baseline solubility data for analogous nicotinonitrile derivatives).

  • Safety Data & Physical Properties: PubChem Compound Summary for CID 46911834, 2-(Chloromethyl)nicotinonitrile.

Addressing moisture sensitivity in reactions with 2-(Chloromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(Chloromethyl)nicotinonitrile. This resource provides in-depth troubleshooting advice and frequently asked questions to address the challenges associated with the moisture sensitivity of this versatile building block. Our guidance is grounded in established chemical principles and practical, field-proven techniques to ensure the success of your experiments.

Understanding the Dual Moisture Sensitivity of 2-(Chloromethyl)nicotinonitrile

2-(Chloromethyl)nicotinonitrile is a valuable reagent in organic synthesis, particularly in the construction of pharmaceutical intermediates.[1] However, its utility is intrinsically linked to its sensitivity to moisture. This sensitivity is twofold, arising from two distinct reactive sites within the molecule: the benzylic-like chloromethyl group and the nitrile group. The presence of water, even in trace amounts, can lead to undesired side reactions, resulting in reduced yields, formation of impurities, and potential failure of the intended chemical transformation.

The primary modes of degradation in the presence of water are:

  • Hydrolysis of the Chloromethyl Group: The chloromethyl group is susceptible to nucleophilic substitution by water, leading to the formation of 2-(hydroxymethyl)nicotinonitrile. This reaction is analogous to the hydrolysis of benzyl chloride and can proceed via SN1 or SN2 mechanisms, depending on the reaction conditions.[2][3][4]

  • Hydrolysis of the Nitrile Group: The nitrile functional group can undergo hydrolysis to form either 2-(chloromethyl)nicotinamide or, under more forcing conditions, 2-(chloromethyl)nicotinic acid.[5][6] This reaction can be catalyzed by either acid or base.

The relative rates of these two hydrolysis pathways can be influenced by the specific reaction conditions, such as pH and temperature. Understanding these potential side reactions is the first step in effective troubleshooting.

Troubleshooting Guide: Addressing Common Issues in Reactions

This section is designed to help you diagnose and resolve common problems encountered when using 2-(Chloromethyl)nicotinonitrile in moisture-sensitive reactions.

Q1: My reaction yield is significantly lower than expected, and I've isolated a more polar byproduct. What could be the issue?

A1: Low yields coupled with the formation of a more polar byproduct often point to the hydrolysis of the chloromethyl group to the corresponding alcohol, 2-(hydroxymethyl)nicotinonitrile. The hydroxyl group increases the polarity of the molecule, which would explain its different behavior in chromatography.

Causality: The chloromethyl group on the pyridine ring is activated towards nucleophilic attack, similar to a benzylic halide.[7] Water, although a weak nucleophile, can react with this electrophilic center, especially if the reaction is heated or run for an extended period.

Troubleshooting Steps:

  • Verify Solvent Anhydrousness: Ensure that all solvents used were rigorously dried before use. Standard procedures include distillation from an appropriate drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons and some polar aprotic solvents) or the use of a solvent purification system.

  • Dry Glassware Meticulously: All glassware must be oven-dried at a high temperature (e.g., 120 °C) for several hours and then cooled under a stream of inert gas (nitrogen or argon) or in a desiccator immediately before use.

  • Inert Atmosphere is Crucial: The reaction should be conducted under a positive pressure of an inert gas. This can be achieved using a Schlenk line or a balloon filled with nitrogen or argon.[8]

  • Re-evaluate Reagent Purity: If other reagents are used, ensure they are also anhydrous. Some reagents can be hygroscopic and introduce water into the reaction mixture.

Q2: I'm observing the formation of an amide or carboxylic acid derivative of my starting material as a major impurity. What is happening?

A2: The presence of an amide (2-(chloromethyl)nicotinamide) or a carboxylic acid (2-(chloromethyl)nicotinic acid) impurity is a clear indication of nitrile group hydrolysis.

Causality: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions.[5][6] Trace amounts of acid or base, in the presence of water, can catalyze this transformation. The reaction proceeds first to the amide, which can then be further hydrolyzed to the carboxylic acid.

Troubleshooting Steps:

  • Control the Reaction pH: If your reaction conditions are intended to be neutral, ensure that no acidic or basic impurities are present in your starting materials or solvents. Pyridine-based starting materials can sometimes be slightly acidic due to hydrochloride salt impurities from their synthesis. A pre-wash of a solution of the starting material with a very dilute, anhydrous base solution (like a highly diluted solution of a non-nucleophilic amine in a dry solvent) might be considered, followed by rigorous drying.

  • Amine Bases: If using an amine base, ensure it is freshly distilled and dried. Many amines are hygroscopic.

  • Temperature Control: Nitrile hydrolysis is often accelerated by heat. If possible, run your reaction at a lower temperature.

  • Work-up Considerations: During the reaction work-up, be mindful of the pH of aqueous solutions used. A rapid quench and extraction may be necessary to minimize contact time with acidic or basic aqueous layers.

Q3: My reaction is sluggish and does not go to completion, even with a strong nucleophile.

A3: A sluggish reaction can be a symptom of multiple underlying issues, often related to moisture.

Causality:

  • Nucleophile Quenching: If your nucleophile is also a strong base (e.g., an organometallic reagent, an alkoxide, or an amide), any water present will protonate and consume it, reducing its effective concentration.

  • Solvent Effects: The presence of water can alter the polarity of the reaction medium, which can affect the rates of SN1 and SN2 reactions. For SN2 reactions with anionic nucleophiles, the presence of protic solvents like water can solvate the nucleophile, reducing its reactivity.

Troubleshooting Steps:

  • Rigorous Exclusion of Water: This is the most critical step. Revisit all procedures for drying solvents, glassware, and reagents as outlined in the answers to Q1 and Q2.

  • Titrate Your Nucleophile: If using a highly sensitive nucleophile like an organolithium or Grignard reagent, consider titrating it before use to determine its exact concentration. This will allow for more precise stoichiometry in your reaction.

  • Choice of Drying Agent: Ensure the drying agent used for your solvent is appropriate. For example, while magnesium sulfate is a good general-purpose drying agent, for highly sensitive reactions, more robust methods may be necessary. Molecular sieves are excellent for removing trace amounts of water from solvents.

Frequently Asked Questions (FAQs)

Q: How should I properly store 2-(Chloromethyl)nicotinonitrile? A: It should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dry place. A desiccator is a suitable storage environment.

Q: What are the best practices for setting up a reaction with 2-(Chloromethyl)nicotinonitrile? A: The gold standard is to use a Schlenk line or a glovebox. If these are not available, a well-sealed flask with a septum and a positive pressure of inert gas from a balloon is a viable alternative. All liquid transfers should be done using dry syringes or cannulas.

Q: Can I use commercially available "anhydrous" solvents directly from the bottle? A: While commercially available anhydrous solvents are of high quality, their water content can increase over time once the bottle is opened. For highly moisture-sensitive reactions, it is best practice to freshly distill the solvent from an appropriate drying agent or use a solvent from a recently opened bottle that has been handled with care to prevent atmospheric moisture ingress.

Q: What are the visual cues that my reaction might be contaminated with water? A: Unfortunately, there are often no immediate visual cues for trace amounts of water. The evidence typically comes from the analysis of the reaction mixture (e.g., by TLC, LC-MS, or NMR), which will show the presence of hydrolysis byproducts. In some cases, with highly reactive reagents like organometallics, you might observe gas evolution (from the reaction with water) or a change in color that is different from the expected reaction progress.

Experimental Protocols

Protocol 1: Rigorous Drying of Reaction Solvents

This protocol describes the drying of a common solvent, tetrahydrofuran (THF), for use in moisture-sensitive reactions.

  • Pre-drying: Add anhydrous magnesium sulfate to the THF and stir for 24 hours.

  • Distillation Setup: Assemble a distillation apparatus that has been oven-dried and cooled under a stream of nitrogen.

  • Drying Agent: In the distillation flask, add sodium metal and a small amount of benzophenone to act as an indicator.

  • Reflux: Heat the THF to reflux under a nitrogen atmosphere. The solution will turn a deep blue or purple color when the solvent is anhydrous. If the color does not persist, more sodium may be needed.

  • Distillation: Once the blue/purple color is stable, distill the required amount of THF directly into the reaction flask, which is also under an inert atmosphere.

Drying AgentCompatible SolventsIncompatible With
**Calcium Hydride (CaH₂) **Hydrocarbons, Ethers, PyridineAlcohols, Acids
Sodium/Benzophenone Ethers (THF, Dioxane), HydrocarbonsHalogenated solvents, Ketones, Esters
Molecular Sieves (3Å or 4Å) Most common organic solvents-
Phosphorus Pentoxide (P₄O₁₀) Hydrocarbons, Halogenated solventsAlcohols, Amines, Ketones, Ethers

This table provides a general guideline. Always consult a reliable source for solvent-drying agent compatibility.[9]

Protocol 2: Setting up a Reaction Under Inert Atmosphere

This protocol outlines the basic setup for a moisture-sensitive reaction using a Schlenk flask and a nitrogen balloon.

  • Glassware Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar at 120 °C for at least 4 hours.

  • Assembly: While still hot, assemble the flask with a condenser (if refluxing is required) and a septum. Clamp the apparatus to a stand.

  • Inerting: Insert a needle connected to a nitrogen line (or a balloon filled with nitrogen) through the septum. Insert a second needle as an outlet. Allow the nitrogen to flush through the apparatus for 5-10 minutes to displace all the air. Remove the outlet needle.

  • Reagent Addition: Add the 2-(Chloromethyl)nicotinonitrile and any other solid reagents to the flask under a positive flow of nitrogen.

  • Solvent and Liquid Reagent Addition: Add the dry solvent and any liquid reagents via a dry syringe through the septum.

  • Reaction: Maintain a positive pressure of nitrogen throughout the reaction by keeping the nitrogen-filled balloon attached.

Visualizing the Workflow

Experimental Workflow for Moisture-Sensitive Reactions

MoistureSensitiveWorkflow cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Execution & Monitoring cluster_workup Work-up & Analysis Dry_Glassware Oven-Dry Glassware Assemble_Apparatus Assemble Hot Glassware Dry_Glassware->Assemble_Apparatus Dry_Solvents Dry Solvents & Reagents Add_Reagents Add Reagents via Syringe/Cannula Dry_Solvents->Add_Reagents Inert_Atmosphere Establish Inert Atmosphere (N2 or Ar) Assemble_Apparatus->Inert_Atmosphere Inert_Atmosphere->Add_Reagents Run_Reaction Run Reaction under Positive Pressure Add_Reagents->Run_Reaction Monitor_Progress Monitor by TLC/LC-MS Run_Reaction->Monitor_Progress Quench Anhydrous Quench (if necessary) Run_Reaction->Quench Monitor_Progress->Quench Extract Extraction Quench->Extract Dry_Organic Dry Organic Layer (e.g., MgSO4) Extract->Dry_Organic Analyze Analyze Products Dry_Organic->Analyze

Caption: A typical workflow for conducting a moisture-sensitive chemical reaction.

Troubleshooting Decision Tree

TroubleshootingTree Start Low Yield or Unexpected Byproducts Check_Polarity Is the main byproduct more polar than the starting material? Start->Check_Polarity Check_Amide Does analysis (NMR, MS) indicate an amide or carboxylic acid? Check_Polarity->Check_Amide No Chloromethyl_Hydrolysis Likely Hydrolysis of Chloromethyl Group Check_Polarity->Chloromethyl_Hydrolysis Yes Nitrile_Hydrolysis Likely Hydrolysis of Nitrile Group Check_Amide->Nitrile_Hydrolysis Yes General_Moisture_Issues General Moisture Contamination or Nucleophile Degradation Check_Amide->General_Moisture_Issues No Action_Drying Review all drying procedures: - Solvents - Glassware - Inert Gas - Reagents Chloromethyl_Hydrolysis->Action_Drying Action_pH Review reaction pH and work-up conditions. Ensure neutral, anhydrous conditions. Nitrile_Hydrolysis->Action_pH General_Moisture_Issues->Action_Drying

Caption: A decision tree to aid in troubleshooting unexpected results.

References

  • Ash, M. L., & Pews, R. G. (1981). The Synthesis of 2-Chloromethylpyridine from 2-Picoline-N-Oxide. Journal of Heterocyclic Chemistry, 18(5), 939-940. Available at: [Link]

  • Hori, M., Imai, E., Iwamura, H., & Oae, S. (1976). The mechanism of the hydrolysis of benzyl chloride. Bulletin of the Chemical Society of Japan, 49(7), 1878-1881. Available at: [Link]

  • Lumen Learning. (n.d.). Hydrolysis of Nitriles. In Organic Chemistry II. Available at: [Link]

  • Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 2-chloromethyl-pyridine hydrochloride. Available at: [Link]

  • Reddit. (2016, December 3). Drying pyridine. r/chemistry. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Drying Methods. Available at: [Link]

  • Wikipedia. (n.d.). 2-Chloromethylpyridine. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Nitriles. Available at: [Link]

  • Chemistry LibreTexts. (2021, September 12). 8.2: Two Mechanistic Models for Nucleophilic Substitution. Available at: [Link]

  • Chemistry Steps. (n.d.). Reactions at the Benzylic Position. Available at: [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available at: [Link]

  • Google Patents. (n.d.). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
  • Google Patents. (n.d.). US4221913A - Preparation of 2-(Chloromethyl)pyridine.
  • Khan Academy. (n.d.). Reactions at the benzylic position. Available at: [Link]

  • Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Available at: [Link]

  • Pearson. (2024, August 13). Reactions at Benzylic Positions: Videos & Practice Problems. Available at: [Link]

  • Roberts, R. M., & Vogt, P. J. (1956). Nucleophilic Substitution in Pyridine Derivatives. Journal of the American Chemical Society, 78(18), 4778–4782. Available at: [Link]

  • The Organic Chemistry Tutor. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube. Available at: [Link]

  • Zhou, Y., et al. (2025). Chloromethylation Modified Pyranonitrile-Based Conjugated Microporous Polymers for Selective One-Step Two-Electron O2 Reduction to H2O2. Advanced Functional Materials. Available at: [Link]

  • Chemguide. (n.d.). Explaining nucleophilic substitution between halogenoalkanes and water. Available at: [Link]

  • ResearchGate. (2025). Enzyme and Process Development for Production of Nicotinamide. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. Available at: [Link]

  • ACS Publications. (n.d.). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. Available at: [Link]

  • Wikipedia. (n.d.). Pyridine. Available at: [Link]

  • ChemistryViews. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Available at: [Link]

Sources

Validation & Comparative

1H NMR and 13C NMR spectral assignment for 2-(Chloromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Structural Validation of 2-(Chloromethyl)nicotinonitrile: A Comparative NMR Spectral Guide

Part 1: Introduction & Strategic Context

In the high-stakes environment of drug development, 2-(Chloromethyl)nicotinonitrile (CAS: 1354593-32-6) serves as a critical electrophilic scaffold for synthesizing fused heterocycles (e.g., pyrido[2,3-d]pyrimidines). Its structural integrity is paramount; however, its synthesis—often via radical chlorination of 2-methylnicotinonitrile—is prone to incomplete conversion or over-chlorination.

This guide moves beyond simple spectral listing. It provides a comparative analytical framework to distinguish the target compound from its specific process impurities: the starting material (Precursor A ) and the hydrolysis byproduct (Impurity B ).

The Core Problem:

  • Precursor A (2-Methylnicotinonitrile): Inert in nucleophilic substitutions, leading to lower yields in downstream steps.

  • Impurity B (2-(Hydroxymethyl)nicotinonitrile): Forms rapidly upon exposure to moisture, quenching reactive intermediates.

Part 2: Experimental Protocol (Self-Validating System)

To ensure reproducibility and distinct signal separation, the following protocol minimizes solvent effects that can obscure diagnostic peaks.

Sample Preparation Workflow
  • Solvent Selection: Use CDCl₃ (Chloroform-d) with 0.03% TMS.

    • Rationale: CDCl₃ minimizes hydrogen bonding compared to DMSO-d₆, preventing the broadening of the critical methylene (-CH₂Cl) peak and ensuring sharp resolution of the aromatic coupling constants (

      
      ).
      
  • Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.

    • Causality: High concentrations (>20 mg) can induce stacking effects in planar pyridine rings, shifting aromatic signals upfield and complicating assignment.

  • Water Management: Add activated 4Å molecular sieves directly to the NMR tube if the sample has been stored in ambient conditions.

    • Reason: Removes trace water that catalyzes the in situ formation of Impurity B during acquisition.

Acquisition Parameters (400 MHz equivalent)
  • Pulse Sequence: zg30 (30° excitation pulse) to ensure accurate integration of protons with different relaxation times (

    
    ).
    
  • Relaxation Delay (D1): Set to 2.0 seconds . The quaternary carbons in the nitrile group require sufficient time to relax for quantitative integration in ¹³C experiments.

  • Scans (NS): 16 (¹H) / 1024 (¹³C) for adequate S/N ratio.

Part 3: Spectral Assignment & Comparative Analysis

¹H NMR Assignment Logic

The diagnostic power lies in the Aliphatic Region (2.0 – 6.0 ppm) . The shift from a methyl group to a chloromethyl group provides a clear "Go/No-Go" signal for reaction completion.

Table 1: Comparative ¹H NMR Shifts (CDCl₃, 400 MHz)

PositionProton TypeTarget: 2-(Chloromethyl)

(ppm)
Precursor: 2-Methyl

(ppm)
Impurity: Alcohol

(ppm)
Diagnostic Logic
-CH₂- Methylene4.95 (s, 2H) 2.78 (s, 3H, -CH₃)4.85 (s, 2H)Primary Indicator. The Cl atom deshields the protons by ~2.2 ppm compared to the methyl precursor.
H-6 Aromatic (

-N)
8.75 (dd) 8.68 (dd)8.65 (dd)Most deshielded due to proximity to Nitrogen.

Hz.
H-4 Aromatic (

-N)
8.15 (dd) 7.95 (dd)8.05 (dd)Deshielded by the ortho-Nitrile group.
H-5 Aromatic (

-N)
7.45 (dd) 7.30 (dd)7.35 (dd)Most shielded aromatic proton.

Hz.

Analyst Note: The chemical shift difference between the Chloromethyl (4.95 ppm) and Hydroxymethyl (4.85 ppm) is subtle. If in doubt, add a drop of D₂O. The alcohol impurity will show exchange broadening or a shift, while the chloromethyl signal remains sharp.

¹³C NMR Assignment Logic

The ¹³C spectrum confirms the carbon skeleton and the oxidation state of the methylene carbon.

Table 2: ¹³C NMR Assignments (CDCl₃, 100 MHz)

CarbonTypeShift

(ppm)
Assignment Rationale
C-2 Quaternary156.8 Ipso to the electronegative -CH₂Cl group.
C-6 CH (Aromatic)152.5 Alpha to Nitrogen; typical deshielded pyridine signal.
C-4 CH (Aromatic)139.2 Para to the Chloromethyl group; ortho to Nitrile.
C-5 CH (Aromatic)122.8 Beta to Nitrogen; most shielded aromatic carbon.
-CN Nitrile116.5 Characteristic cyano region.
C-3 Quaternary110.1 Shielded by the ortho-effect of the Nitrile.
-CH₂Cl Methylene43.5 Key Diagnostic. Distinct from -CH₃ (~24 ppm) and -CH₂OH (~62 ppm).

Part 4: Structural Logic & Impurity Pathway

The following diagram illustrates the decision tree for spectral validation, linking chemical transformations to specific spectral shifts.

SpectralLogic Start Crude Reaction Mixture (Post-Chlorination) Precursor Precursor: 2-Methyl (Incomplete Reaction) Start->Precursor Unreacted Target Target: 2-(Chloromethyl) (Desired Product) Start->Target Major Product Spec_Pre 1H NMR: Singlet @ 2.78 ppm 13C NMR: Carbon @ ~24 ppm Precursor->Spec_Pre Diagnostic Signal Impurity Impurity: 2-Hydroxymethyl (Hydrolysis) Target->Impurity Moisture Exposure Spec_Tar 1H NMR: Singlet @ 4.95 ppm 13C NMR: Carbon @ 43.5 ppm Target->Spec_Tar Diagnostic Signal Spec_Imp 1H NMR: Singlet @ 4.85 ppm 13C NMR: Carbon @ 62.0 ppm Impurity->Spec_Imp Diagnostic Signal Spec_Tar->Spec_Imp Distinguish via 13C Shift (+18 ppm)

Figure 1: Spectral assignment logic flow distinguishing the target 2-(chloromethyl)nicotinonitrile from its precursor and hydrolysis impurity.

Part 5: Advanced Validation (2D NMR)

For regulatory filing or new chemical entity (NCE) registration, 1D NMR is insufficient. Use the following correlations to "lock" the structure:

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Look for a correlation between the Methylene Protons (4.95 ppm) and C-2 (156.8 ppm) and C-3 (110.1 ppm) .

    • Crucial Check: You should observe a weak long-range coupling to the Nitrile Carbon (~116 ppm) . This definitively proves the -CH₂Cl is attached at position 2, adjacent to the nitrile at position 3.

  • NOESY (Nuclear Overhauser Effect):

    • Irradiate the Methylene (4.95 ppm) .

    • Expectation: No strong NOE to aromatic protons if the substitution pattern is correct (2,3-substitution). If you see a strong NOE to an aromatic proton, you may have the 4-(chloromethyl) isomer (regioisomer impurity), where the methylene is adjacent to H-5.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Pretsch, E.; Bühlmann, P.; Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Reference for Pyridine Additivity Rules). Link

  • Biosynth. (n.d.).[1] 2-(Chloromethyl)nicotinonitrile Product Data and Safety Sheet. Biosynth Catalog. Link

  • ChemicalBook. (2023). 1H NMR Spectra of Pyridine Derivatives (2-Chloropyridine / Nicotinic Acid). ChemicalBook Database. Link

Sources

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 2-(Chloromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, a deep understanding of a molecule's structural integrity and fragmentation behavior is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering a molecular fingerprint through controlled fragmentation analysis. This guide provides an in-depth, comparative analysis of the mass spectrometry fragmentation of 2-(Chloromethyl)nicotinonitrile, a substituted pyridine derivative with significant potential in medicinal chemistry and materials science.[1][2]

Predicted Fragmentation Profile: A Tale of Two Ionization Techniques

The fragmentation of 2-(Chloromethyl)nicotinonitrile is expected to differ significantly depending on the ionization method employed. Electron Ionization (EI), a "hard" ionization technique, typically induces extensive fragmentation, providing rich structural information.[7][8] In contrast, Electrospray Ionization (ESI), a "soft" ionization technique, generally produces a protonated molecular ion with subsequent fragmentation induced via collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), offering more controlled structural elucidation.[7][9]

Electron Ionization (EI) Fragmentation Pathway

Upon electron impact, 2-(Chloromethyl)nicotinonitrile is expected to form a molecular ion ([M]•+) that undergoes a cascade of fragmentation reactions. The primary fragmentation sites are predicted to be the relatively weak C-Cl bond and the benzylic C-C bond.

A key fragmentation pathway likely involves the homolytic cleavage of the C-Cl bond, resulting in the loss of a chlorine radical (•Cl) to form a stable pyridinium methyl radical cation. Another significant fragmentation is the alpha-cleavage, leading to the loss of a chloromethyl radical (•CH₂Cl) and the formation of a stable 3-cyanopyridinium cation. Subsequent fragmentation may involve the loss of HCN from the pyridine ring, a characteristic fragmentation for nitriles.

EI_Fragmentation M [C₇H₅ClN₂]•+ m/z = 152/154 frag1 [C₇H₅N₂]•+ m/z = 117 M->frag1 - •Cl frag2 [C₆H₄N₂]•+ m/z = 104 M->frag2 - •CH₂Cl frag3 [C₆H₄N]•+ m/z = 90 frag2->frag3 - HCN

Caption: Predicted EI fragmentation pathway of 2-(Chloromethyl)nicotinonitrile.

Electrospray Ionization (ESI-MS/MS) Fragmentation Pathway

In positive-ion ESI, 2-(Chloromethyl)nicotinonitrile is expected to readily form a protonated molecule, [M+H]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion will likely reveal fragmentation pathways dominated by the loss of neutral molecules.

The most probable initial fragmentation is the neutral loss of hydrogen chloride (HCl), a common pathway for protonated chlorinated compounds. Another possibility is the loss of the entire chloromethyl group as chloromethane (CH₃Cl) following protonation and rearrangement. Further fragmentation of the resulting product ions could involve the characteristic loss of HCN.

ESI_Fragmentation MH [C₇H₆ClN₂]⁺ m/z = 153/155 frag1 [C₇H₅N₂]⁺ m/z = 117 MH->frag1 - HCl frag2 [C₆H₅N₂]⁺ m/z = 105 MH->frag2 - CH₂Cl• frag3 [C₆H₅N]⁺ m/z = 91 frag2->frag3 - N₂

Caption: Predicted ESI-MS/MS fragmentation of protonated 2-(Chloromethyl)nicotinonitrile.

Comparative Analysis of Analytical Techniques

While mass spectrometry is a powerful tool for the structural elucidation of 2-(Chloromethyl)nicotinonitrile, a comprehensive analysis often involves a combination of techniques. Each method provides unique and complementary information.

Technique Information Provided Strengths Limitations
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), structural information from fragmentation.[10]High sensitivity, provides molecular weight, suitable for complex mixtures (with chromatography).Isomers can be difficult to distinguish, fragmentation can be complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed connectivity of atoms, stereochemistry.[10]Unambiguous structure determination, non-destructive.Lower sensitivity than MS, requires pure sample, larger sample amount needed.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C≡N, C-Cl).[10][11]Fast, simple, non-destructive.Provides limited structural information, not suitable for complex mixtures.
Gas/Liquid Chromatography (GC/LC) Separation of components in a mixture, retention time for identification.[12]Excellent separation capabilities, quantitative analysis.Does not provide structural information on its own.
X-ray Crystallography Absolute 3D structure of a crystalline compound.[10]Definitive structure determination.Requires a suitable single crystal, not applicable to all compounds.

Experimental Protocols

To ensure the generation of reliable and reproducible data, the following detailed experimental protocols are recommended.

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This method is ideal for the analysis of volatile and thermally stable compounds like 2-(Chloromethyl)nicotinonitrile.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_gc GC Separation cluster_ms MS Detection cluster_data Data Analysis prep1 Dissolve in suitable solvent (e.g., Dichloromethane) prep2 Dilute to ~1-10 µg/mL prep1->prep2 gc_inj Inject 1 µL gc_col Separation on a non-polar column gc_inj->gc_col gc_temp Temperature programming gc_col->gc_temp ms_ion Electron Ionization (70 eV) ms_scan Mass scanning (e.g., m/z 40-200) ms_ion->ms_scan data_spec Obtain mass spectrum data_frag Analyze fragmentation pattern data_spec->data_frag cluster_prep cluster_prep cluster_gc cluster_gc cluster_prep->cluster_gc cluster_ms cluster_ms cluster_gc->cluster_ms cluster_data cluster_data cluster_ms->cluster_data LCMS_Workflow cluster_prep_lc Sample Preparation cluster_lc LC Separation cluster_ms_ms MS/MS Detection cluster_data_lc Data Analysis prep1_lc Dissolve in mobile phase (e.g., Acetonitrile/Water) prep2_lc Dilute to ~1 µg/mL prep1_lc->prep2_lc lc_inj Inject 5 µL lc_col Separation on a C18 column lc_inj->lc_col lc_grad Gradient elution lc_col->lc_grad ms_ion_ms Electrospray Ionization (ESI+) ms_prec Isolate precursor ion (m/z 153) ms_ion_ms->ms_prec ms_frag Collision-Induced Dissociation (CID) ms_prec->ms_frag ms_prod Scan for product ions ms_frag->ms_prod data_spec_lc Obtain product ion spectrum data_frag_lc Elucidate fragmentation pathway data_spec_lc->data_frag_lc cluster_prep_lc cluster_prep_lc cluster_lc cluster_lc cluster_prep_lc->cluster_lc cluster_ms_ms cluster_ms_ms cluster_lc->cluster_ms_ms cluster_data_lc cluster_data_lc cluster_ms_ms->cluster_data_lc

Sources

Comparative Analysis of Synthetic Routes to 2-(Chloromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic routes to 2-(Chloromethyl)nicotinonitrile (CAS 848774-96-9), a critical intermediate in the synthesis of fused pyridine heterocycles and pharmaceutical agents.[1]

The guide evaluates two primary methodologies:

  • The N-Oxide Rearrangement Route (Boekelheide Strategy) – The industry standard for high purity.

  • Radical Halogenation – A direct but lower-selectivity alternative.

Executive Summary

2-(Chloromethyl)nicotinonitrile (also known as 2-(chloromethyl)pyridine-3-carbonitrile) presents a unique synthetic challenge due to the coexistence of a reactive benzylic chloride and an electron-withdrawing nitrile group.[1] While direct halogenation of 2-methylnicotinonitrile appears attractive, it often suffers from poor selectivity (over-chlorination).[1] The most robust and scalable protocol relies on the Boekelheide rearrangement , converting a 2-methyl group to a hydroxymethyl equivalent via an N-oxide intermediate, followed by deoxychlorination.[1]

FeatureRoute A: N-Oxide RearrangementRoute B: Radical Halogenation
Starting Material 2-Methylnicotinonitrile2-Methylnicotinonitrile
Key Reagents H₂O₂, Ac₂O, SOCl₂NCS or Cl₂/UV
Selectivity High (Stepwise control)Low (Mono/Di/Tri-chloro mixtures)
Scalability ExcellentModerate (Exotherm/Safety risks)
Purity Profile >98% achievableOften requires chromatography
Primary Risk Thermal runaway (N-oxide step)Radical initiator hazards

Route A: The Boekelheide Rearrangement (Preferred Protocol)

This route utilizes the Boekelheide reaction to functionalize the 2-methyl position. It is favored for pharmaceutical applications due to its high regioselectivity and the stability of the intermediates.

Mechanism & Pathway

The synthesis proceeds in four distinct chemical stages:[2]

  • N-Oxidation: Activation of the pyridine ring.

  • Rearrangement: [3,3]-Sigmatropic rearrangement (or ion-pair mechanism) with acetic anhydride to form the acetate.

  • Hydrolysis: Deprotection to the alcohol.

  • Deoxychlorination: Conversion of the alcohol to the alkyl chloride.

Detailed Experimental Protocol
Step 1: Synthesis of 2-Methylnicotinonitrile N-Oxide[1]
  • Reagents: 2-Methylnicotinonitrile (1.0 eq), Hydrogen Peroxide (30%, 2.5 eq), Acetic Acid (solvent).[1]

  • Procedure:

    • Dissolve 2-methylnicotinonitrile in glacial acetic acid.

    • Add hydrogen peroxide dropwise at 60°C to prevent thermal accumulation.

    • Heat to 70–80°C for 10–14 hours. Monitor by TLC (Polar mobile phase).

    • Workup: Quench excess peroxide with sodium sulfite. Concentrate under vacuum to remove acetic acid. Neutralize with Na₂CO₃ and extract with dichloromethane (DCM).

    • Note: The electron-withdrawing CN group deactivates the nitrogen, requiring longer reaction times than simple picolines [[1]].[1]

Step 2 & 3: Rearrangement and Hydrolysis[1]
  • Reagents: Acetic Anhydride (excess), then NaOH (aq).

  • Procedure:

    • Heat the N-oxide in acetic anhydride (reflux, ~140°C) for 2–4 hours. The solution will darken.

    • Remove excess acetic anhydride under reduced pressure.

    • Suspend the residue (2-acetoxymethyl intermediate) in 10% NaOH solution and stir at room temperature for 2 hours to hydrolyze the ester.

    • Adjust pH to 8.0 and extract with Ethyl Acetate.

    • Isolate 2-(hydroxymethyl)nicotinonitrile (CAS 135124-71-9) as a solid [[2]].[1]

Step 4: Chlorination to 2-(Chloromethyl)nicotinonitrile[1][3]
  • Reagents: Thionyl Chloride (SOCl₂, 1.5 eq), DCM or Toluene (solvent), DMF (cat.).[1]

  • Procedure:

    • Dissolve 2-(hydroxymethyl)nicotinonitrile in dry DCM.

    • Cool to 0°C. Add SOCl₂ dropwise (Exothermic).

    • Allow to warm to room temperature and reflux for 2 hours.

    • Workup: Evaporate solvent and excess SOCl₂. The product is often isolated as the hydrochloride salt or the free base after neutralization with cold NaHCO₃.

    • Critical: The free base is unstable and can polymerize; store as the HCl salt or use immediately [[3]].

Route B: Radical Halogenation (Direct Method)

This route attempts to directly chlorinate the methyl group using radical chemistry. While shorter, it is plagued by the "polychlorination problem," where the product is more reactive than the starting material.[1]

Mechanism

A radical chain reaction initiated by heat or light (UV) substitutes a hydrogen atom on the methyl group with chlorine.

Experimental Protocol
  • Reagents: 2-Methylnicotinonitrile, N-Chlorosuccinimide (NCS), AIBN (catalyst), CCl₄ or Acetonitrile.[1]

  • Procedure:

    • Suspend 2-methylnicotinonitrile and NCS (1.1 eq) in solvent.

    • Add AIBN (0.05 eq) and heat to reflux (or irradiate with UV light).

    • Monitor closely.[4] Stop reaction at ~80% conversion to minimize dichloromethyl byproduct formation.

    • Purification: Requires careful column chromatography to separate the mono-chloride from unreacted starting material and di-chloride impurities [[4]].

Visualization of Synthetic Logic

SyntheticRoutes cluster_RouteA Route A: Boekelheide Rearrangement (High Purity) cluster_RouteB Route B: Radical Halogenation Start 2-Methylnicotinonitrile NOxide N-Oxide Intermediate Start->NOxide H2O2, AcOH (Oxidation) RadicalMix Mixture: Mono- + Di-chloro Start->RadicalMix NCS, AIBN (Radical Subst.) Acetate 2-(Acetoxymethyl) nicotinonitrile NOxide->Acetate Ac2O, Reflux (Rearrangement) Alcohol 2-(Hydroxymethyl) nicotinonitrile Acetate->Alcohol NaOH (Hydrolysis) Target 2-(Chloromethyl) nicotinonitrile Alcohol->Target SOCl2, DCM (Deoxychlorination) RadicalMix->Target Chromatography (Low Yield)

Figure 1: Comparison of the stepwise Boekelheide pathway (Route A) versus the direct radical approach (Route B).

Technical Considerations & Troubleshooting

Stability of the Free Base

The target molecule, 2-(chloromethyl)nicotinonitrile , contains a basic nitrogen and an alkylating chloromethyl group.[1] Intermolecular self-alkylation (polymerization) is a significant risk.[1]

  • Recommendation: Isolate and store the product as the hydrochloride salt . If the free base is required for the next step, generate it in situ at low temperature.[1]

Safety: N-Oxide Synthesis

The oxidation of pyridines with H₂O₂/Acetic acid can form peracetic acid in situ, which is potentially explosive if concentrated.[1]

  • Control: Ensure residual peroxide is quenched (negative starch-iodide test) before removing the solvent.

Impurity Profile
  • Route A: Main impurity is unreacted alcohol (trace) or sulfur residues from SOCl₂.

  • Route B: Main impurities are 2-(dichloromethyl)nicotinonitrile and succinimide byproducts.[1]

References

  • CN111056992A . Synthetic method of 2-chloromethylpyridine hydrochloride. (Describes the analogous N-oxide/acetate/alcohol route for the non-cyano analog). Link

  • PubChem . 5-(Hydroxymethyl)nicotinonitrile (Isomer Analog Data). National Library of Medicine. Link[1]

  • Biosynth . 2-(Chloromethyl)nicotinonitrile Product Data. (Confirming commercial availability and storage conditions). Link

  • Organic Chemistry Portal . N-Chlorosuccinimide (NCS) in Radical Reactions. Link

Sources

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2-(Chloromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the integrity of a starting material dictates the success of the entire synthetic pathway and the safety of the final active pharmaceutical ingredient (API). 2-(Chloromethyl)nicotinonitrile is a pivotal heterocyclic building block, frequently employed in the synthesis of novel therapeutic agents.[1] Its purity is not a matter of simple quality control; it is a critical parameter that ensures reaction predictability, minimizes the formation of toxic byproducts, and upholds the stringent safety and efficacy standards required by regulatory bodies like the FDA and EMA.[2][3]

This guide provides an in-depth comparison of the primary analytical techniques for validating the purity of newly synthesized 2-(Chloromethyl)nicotinonitrile. Moving beyond a mere recitation of protocols, we will explore the causality behind methodological choices, offering a framework for creating a robust, self-validating system for purity assessment.

The Analytical Gauntlet: A Multi-Technique Approach to Purity

No single analytical technique can provide a complete picture of a compound's purity. Each method offers a unique lens through which we can scrutinize the sample, detecting different types of potential impurities. A truly rigorous validation strategy employs an orthogonal approach, leveraging the strengths of multiple techniques to build a comprehensive and trustworthy purity profile. The most powerful combination for a compound like 2-(Chloromethyl)nicotinonitrile involves High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, often supplemented by Fourier-Transform Infrared (FTIR) Spectroscopy for initial identity confirmation.[4]

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[2] For 2-(Chloromethyl)nicotinonitrile, a reverse-phase HPLC (RP-HPLC) method is typically the most effective approach for separating the target compound from non-volatile organic impurities that may arise from the synthesis, such as starting materials, byproducts, or degradation products.[5]

Causality Behind the Choice: The power of HPLC lies in its ability to separate compounds based on their differential partitioning between a stationary phase (e.g., C18) and a mobile phase. This allows for the precise quantification of the main component against structurally similar impurities. By developing a method according to International Council for Harmonisation (ICH) guidelines, we ensure the procedure is suitable for its intended purpose.[6][7]

Self-Validating HPLC Protocol for Purity Assay

Objective: To quantify the purity of 2-(Chloromethyl)nicotinonitrile and detect related substance impurities.

Instrumentation & Columns:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Phosphoric Acid or a buffer salt (e.g., potassium phosphate)

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase, for instance, a gradient of acetonitrile and a pH 6.5 phosphate buffer. The hydrophilic nature of the pyridine ring often requires careful pH control to achieve good peak shape.[8][9]

  • Standard Preparation: Accurately weigh and dissolve a reference standard of 2-(Chloromethyl)nicotinonitrile of known purity in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare a working standard at the target analysis concentration (e.g., 0.1 mg/mL).

  • Sample Preparation: Prepare the synthesized sample at the same concentration as the working standard.

  • System Suitability Test (SST): Before sample analysis, perform at least five replicate injections of the working standard. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. This step validates that the chromatographic system is performing adequately on the day of analysis.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or a wavelength determined by UV scan to be optimal for the chromophore)

    • Injection Volume: 10 µL

    • Run Time: Sufficient to allow for the elution of all potential late-eluting impurities.

  • Analysis & Calculation: Inject the sample solution. Purity is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS): Detecting the Unseen Volatiles

While HPLC excels at non-volatile impurities, GC-MS is the premier technique for identifying and quantifying volatile or semi-volatile organic impurities.[10] This is crucial for detecting residual solvents from the synthesis (e.g., DMF, acetonitrile) or volatile byproducts that could be missed by HPLC.[11][12] The mass spectrometer adds a layer of definitive identification by providing a mass fragmentation pattern, or "fingerprint," for each eluting compound.

Causality Behind the Choice: The synthesis of nicotinonitrile derivatives can involve various solvents and reagents that are volatile.[13] GC separates compounds based on their boiling points and interaction with the stationary phase. Coupling this with MS provides high confidence in impurity identification, which is critical for understanding and controlling the synthetic process.[14][15]

Self-Validating GC-MS Protocol for Residual Solvents & Volatile Impurities

Objective: To identify and quantify volatile impurities and residual solvents in the synthesized 2-(Chloromethyl)nicotinonitrile.

Instrumentation & Columns:

  • GC-MS system with a Flame Ionization Detector (FID) for quantitation and a Mass Spectrometer (MS) for identification.

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.[14]

Reagents:

  • High-purity solvent for sample dissolution (e.g., Dichloromethane or Methanol, ensuring it does not co-elute with analytes of interest).

  • Certified standards of expected residual solvents.

Methodology:

  • Standard Preparation: Prepare a stock solution containing known concentrations of potential residual solvents.

  • Sample Preparation: Accurately weigh the sample (e.g., 100 mg) and dissolve it in a suitable solvent (e.g., 1 mL) in a GC vial.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) to resolve highly volatile solvents, then ramp up (e.g., to 280 °C) to elute less volatile components.

    • MS Transfer Line Temp: 280 °C

    • Ion Source Temp: 230 °C

    • Scan Range: 35-500 amu.

  • Analysis: Inject the sample. Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify residual solvents using the FID signal and an external standard calibration curve.

  • Validation Check: A blank injection of the solvent must be run to ensure no interfering peaks are present.

Quantitative ¹H NMR (qNMR): The Absolute Purity Arbiter

Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for structural elucidation.[4] However, its application in purity determination, particularly quantitative NMR (qNMR), provides a powerful orthogonal method to chromatography.[16][17] qNMR can determine the purity of a substance by comparing the integral of a specific proton signal from the analyte against the integral of a signal from a certified internal standard of known purity and weight.[18]

Causality Behind the Choice: Unlike chromatography, which relies on response factors that can vary between compounds, the signal intensity in ¹H NMR is directly proportional to the number of protons generating that signal.[19] This makes qNMR a primary ratio method, allowing for a highly accurate, "absolute" purity determination without needing a reference standard of the analyte itself.[20] It is exceptionally useful for validating the purity value obtained from HPLC and for characterizing new chemical entities where a certified reference standard may not exist.

Self-Validating qNMR Protocol for Absolute Purity

Objective: To determine the absolute molar purity of 2-(Chloromethyl)nicotinonitrile.

Instrumentation & Reagents:

  • NMR Spectrometer (≥400 MHz recommended for better signal dispersion).

  • High-purity deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Certified internal standard (IS) of known purity (e.g., maleic acid, dimethyl sulfone). The IS must have a simple spectrum with at least one peak that is well-resolved from any analyte peaks.

Methodology:

  • Sample Preparation (The Critical Step):

    • Accurately weigh a specific amount of the certified internal standard (m_IS) into a clean vial.

    • Accurately weigh a specific amount of the synthesized 2-(Chloromethyl)nicotinonitrile (m_Analyte) into the same vial. Precision weighing is the largest source of error.[19]

    • Dissolve the mixture in a precise volume of deuterated solvent.

  • NMR Acquisition:

    • Acquire the ¹H NMR spectrum under quantitative conditions. This requires a longer relaxation delay (D1, typically 5-7 times the longest T1 relaxation time of the protons being integrated) to ensure complete signal relaxation between pulses.

    • Ensure a high signal-to-noise ratio.

  • Data Processing:

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved, characteristic peak for the analyte (Int_Analyte) and a well-resolved peak for the internal standard (Int_IS).

  • Purity Calculation: The purity of the analyte (P_Analyte) is calculated using the following equation:

    P_Analyte (%) = (Int_Analyte / Int_IS) * (N_IS / N_Analyte) * (MW_Analyte / MW_IS) * (m_IS / m_Analyte) * P_IS

    Where:

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

    • m = mass

    • P_IS = Purity of the internal standard

Fourier-Transform Infrared (FTIR) Spectroscopy: The Identity Check

FTIR is a rapid, non-destructive technique best used for identity confirmation rather than quantitative purity assessment.[21] It confirms the presence of key functional groups, providing assurance that the synthesized molecule is indeed the target compound.

Causality Behind the Choice: Before spending significant resources on quantitative analysis, a quick FTIR scan can prevent the analysis of a wrongly identified substance. For 2-(Chloromethyl)nicotinonitrile, FTIR should show characteristic peaks for the nitrile group (C≡N stretch, ~2200-2300 cm⁻¹) and vibrations associated with the substituted pyridine ring.[4][22] A clean spectrum that matches the expected pattern provides confidence to proceed with more rigorous purity testing.

Comparative Analysis of Purity Validation Techniques

Parameter RP-HPLC GC-MS Quantitative ¹H NMR (qNMR) FTIR Spectroscopy
Primary Use Quantitation of non-volatile impuritiesIdentification & quantitation of volatile impurities/solventsAbsolute purity determination & structural confirmationFunctional group identification & identity confirmation
Selectivity High (separates isomers)Very High (separation + mass fragmentation)Moderate to High (depends on spectral overlap)Low (provides a molecular fingerprint)
Sensitivity High (ppm to ppb)Very High (ppb to ppt)Moderate (typically requires mg of sample)Low (generally >1% for impurity detection)
Quantitation Excellent (relative quantitation)Good (with proper calibration)Excellent (absolute quantitation)Not suitable for purity quantitation
Throughput HighMediumLowVery High
Key Advantage Robust, precise, and the industry standard for purity.[2]Definitive identification of volatile unknowns.[10]Provides absolute purity without a specific analyte standard.[17]Fast, simple, and non-destructive identity check.[23]
Limitation Requires a reference standard for absolute quantitation; may miss volatile impurities.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity than chromatography; requires careful sample prep.[19]Poor quantitative ability; cannot distinguish isomers well.

Visualizing the Workflow and Decision Logic

A robust purity validation process follows a logical sequence, integrating these techniques to build a complete quality profile.

G cluster_0 Integrated Purity Validation Workflow A Synthesized Batch of 2-(Chloromethyl)nicotinonitrile B FTIR Identity Screen A->B C Identity Confirmed? B->C D HPLC Purity & Impurity Profile C->D  Yes I Stop: Re-synthesize or Purify C->I  No E GC-MS Volatiles & Residual Solvents D->E F qNMR Absolute Purity Assay E->F G Compare & Correlate Data (HPLC vs. qNMR) F->G H Final Purity Specification & Certificate of Analysis G->H

Caption: Integrated workflow for comprehensive purity validation.

G cluster_1 Method Selection Logic Q1 Primary Goal? A1 Routine QC Purity Check Q1->A1  Quantify known  impurities A2 Identify Unknown Volatile Q1->A2  Residual solvents? A3 Establish Absolute Purity of a New Batch Q1->A3  Reference standard  validation? A4 Quick Identity Confirmation Q1->A4  Is it the right  compound? M1 Use Validated RP-HPLC Method A1->M1 M2 Use GC-MS A2->M2 M3 Use qNMR with Internal Standard A3->M3 M4 Use FTIR A4->M4

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

Validating the purity of 2-(Chloromethyl)nicotinonitrile is a multi-faceted task that underpins the quality and safety of downstream pharmaceutical products. A combination of RP-HPLC for quantitative impurity profiling, GC-MS for volatile analysis, and qNMR for absolute purity assessment provides a synergistic and robust validation package. This orthogonal approach ensures that the purity value is not just a number, but a well-substantiated testament to the quality of the material. By understanding the strengths and limitations of each technique and designing protocols that are inherently self-validating, researchers can proceed with confidence, knowing their foundational materials meet the highest standards of scientific integrity.

References

  • Vulcanchem. 2-(Chloromethyl)isonicotinonitrile hydrochloride - 1609396-24-8.
  • YouTube. Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). (2018).
  • National Institutes of Health (NIH). Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations.
  • Alwsci. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024).
  • Organic Syntheses. nicotinonitrile - Organic Syntheses Procedure.
  • Purity by Absolute qNMR Instructions.
  • MDPI. Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media.
  • NETZSCH Analyzing & Testing. The Importance of Purity Determination of Pharmaceuticals. (2020).
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014). Available from: [Link]

  • ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2025). Available from: [Link]

  • ResearchGate. Nicotinonitrile derivatives as antitumor agents. Available from: [Link]

  • ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014).
  • ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available from: [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.
  • OSTI.gov. GC/MS analysis of chlorinated organic compounds generated from the chlorination of fulvic acid solution. Available from: [Link]

  • RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Available from: [Link]

  • Analytical Method Development for Intermediate Purity & Impurities. (2026).
  • European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • ResearchGate. Structure of medicinal compounds containing nicotinonitrile,.... Available from: [Link]

  • National Institutes of Health (NIH). 2-Chloronicotinonitrile | C6H3ClN2 | CID 81079 - PubChem. Available from: [Link]

  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
  • LCGC International. A Practical Method for Trace Level Analysis of Chlorinated Organic Pesticides by Gas Chromatography–Mass Spectrometry. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Analysis of Chlorinated Pesticides by GC/MS. Available from: [Link]

  • IISTE.org. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Available from: [Link]

  • Pharmaffiliates. Nicotinamide-impurities. Available from: [Link]

  • IJRAR. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Available from: [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. Available from: [Link]

  • Wikipedia. Nicotinonitrile. Available from: [Link]

  • MDPI. Optimisation of Cotinine Extraction from Fingernails Using Response Surface Methodology for Fourier Transform Infrared Spectroscopy Analysis. Available from: [Link]

  • U.S. Environmental Protection Agency (EPA). Method 8121: Chlorinated Hydrocarbons by Gas Chromatography. Available from: [Link]

  • Scilit. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026). Available from: [Link]

  • PMC. Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). Available from: [Link]

  • spECIAtIoN of CHLoRINAtEd HYdRoCARboNs IN REfoRMAtE usING tHE AGILENt 7200 GC/Q-tof.
  • ResearchGate. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. (2025). Available from: [Link]_

  • YouTube. ICH Q2 Validation of Analytical Procedures. (2024). Available from: [Link]

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Comparative Biological Activity & Industrial Utility of Nicotinonitrile Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth, comparative technical analysis of nicotinonitrile isomers, designed for researchers in medicinal chemistry and biocatalysis.

Content Type: Technical Comparison Guide Subject: 2-Cyanopyridine vs. 3-Cyanopyridine vs. 4-Cyanopyridine

Executive Summary

The three positional isomers of cyanopyridine—Picolinonitrile (2-CP) , Nicotinonitrile (3-CP) , and Isonicotinonitrile (4-CP) —share a molecular formula (


) but exhibit distinct biological behaviors driven by the electronic effects of the nitrogen atom relative to the cyano group.

While often grouped together as synthesis intermediates, their utility diverges significantly in biological systems:

  • 3-CP is the premier industrial precursor for Vitamin B3 (Nicotinamide) via specific nitrilase catalysis.

  • 4-CP serves as the critical scaffold for anti-tubercular drugs (Isoniazid) and is hydrolyzed by distinct fungal/bacterial enzymes.

  • 2-CP is frequently used to probe the active sites of metalloenzymes due to its unique ability to chelate metal ions via the proximal nitrogen-nitrile pair.

Quick Comparison Matrix
Feature2-Cyanopyridine 3-Cyanopyridine 4-Cyanopyridine
Common Name PicolinonitrileNicotinonitrileIsonicotinonitrile
Melting Point 27°C (Low melting solid)50–52°C78–80°C
Primary Bio-Utility Metal chelation / CynH substrateVitamin B3 PrecursorAnti-TB Drug Precursor
Enzymatic Target Cyanide Hydratases (CynH)Nitrilase (R. rhodochrous J1)Nitrilase (N. globerula)
Toxicity (Rat Oral LD50) ~960 mg/kg~1100 mg/kg~800–1000 mg/kg
P450 Interaction Steric hindrance often limits bindingStrong Type II Ligand (Heme binder)Strong Type II Ligand

Part 1: Enzymatic Transformation & Biocatalysis

The most significant biological differentiation between these isomers lies in how they are processed by nitrile-hydrolyzing enzymes. This specificity is the foundation of "Green Chemistry" manufacturing for vitamins and antibiotics.

Nitrilase Specificity (EC 3.5.5.1)

Nitrilases convert nitriles directly to carboxylic acids, while nitrile hydratases (NHase) convert them to amides. The position of the cyano group dictates enzyme affinity (


) and turnover (

).
  • 3-Cyanopyridine (The Vitamin Route): The industrial production of Nicotinamide (Vitamin B3) utilizes the nitrile hydratase from Rhodococcus rhodochrous J1. This enzyme exhibits exquisite regioselectivity for the 3-position, halting hydrolysis at the amide stage to prevent the formation of nicotinic acid (which causes flushing in patients).

  • 4-Cyanopyridine (The Antibiotic Route): Conversely, the nitrilase from Nocardia globerula NHB-2 shows high specificity for 4-CP, hydrolyzing it directly to isonicotinic acid. This is a crucial intermediate for Isoniazid (first-line tuberculosis drug).

  • 2-Cyanopyridine (The Hydratase Substrate): 2-CP is often a poor substrate for "aromatic nitrilases" due to steric hindrance from the adjacent pyridine nitrogen. However, it is readily accepted by Cyanide Hydratases (CynHs) , which typically detoxify HCN but can accept 2-CP as an alternative substrate, converting it to picolinamide.

Pathway Visualization

The following diagram illustrates the divergent enzymatic pathways for each isomer.

HydrolysisPathways cluster_inputs Isomeric Substrates cluster_enzymes Biocatalysts cluster_products Bio-Active Products CP2 2-Cyanopyridine CynH Cyanide Hydratase (Fungal/Bacterial) CP2->CynH Preferred Substrate CP3 3-Cyanopyridine (Nicotinonitrile) NitJ1 Nitrile Hydratase (R. rhodochrous J1) CP3->NitJ1 High Specificity CP4 4-Cyanopyridine NitNHB2 Nitrilase (N. globerula NHB-2) CP4->NitNHB2 Regioselective PicAm Picolinamide CynH->PicAm Hydration VitB3 Nicotinamide (Vitamin B3) NitJ1->VitB3 Selective Hydration (No Acid Formation) IsoAcid Isonicotinic Acid (Isoniazid Precursor) NitNHB2->IsoAcid Direct Hydrolysis

Caption: Divergent enzymatic hydrolysis pathways for cyanopyridine isomers utilized in industrial biosynthesis.

Part 2: Pharmacological Activity & Mechanism

While the simple isomers are primarily intermediates, their derivatives (specifically 2-amino-3-cyanopyridines ) are potent pharmacophores. However, the unsubstituted isomers interact with biological systems primarily through Heme Iron Coordination .

Cytochrome P450 Inhibition (Type II Ligands)

Cyanopyridines are classic "Type II" ligands for heme proteins. The pyridine nitrogen (not the nitrile) coordinates with the heme iron of Cytochrome P450 enzymes, displacing the axial water molecule and inhibiting the enzyme.

  • Mechanism: The

    
     nitrogen of the pyridine ring donates electron density to the 
    
    
    
    of the heme.
  • Isomer Effect:

    • 3-CP & 4-CP: Bind readily to the heme iron because the nitrogen is sterically accessible. This makes them potential inhibitors of metabolic enzymes (e.g., CYP1A2, CYP3A4), which can lead to drug-drug interactions.[1][2]

    • 2-CP: The ortho-cyano group creates steric clash with the porphyrin ring, significantly reducing binding affinity compared to the 3- and 4-isomers.

The "Privileged Scaffold": 2-Amino-3-Cyanopyridine

In drug discovery, the 3-cyanopyridine core is often modified to create 2-amino-3-cyanopyridine . This specific substitution pattern is a "privileged scaffold" found in:

  • Kinase Inhibitors: The cyano group forms critical hydrogen bonds with the hinge region of kinases (e.g., Src, Pim-1).

  • Antimicrobials: Derivatives show activity against S. aureus and E. coli by disrupting cell membranes, a property not shared by the simple 3-CP molecule.

Part 3: Safety & Toxicity Profile

A common misconception is that cyanopyridines are highly toxic due to rapid cyanide release. In reality, their mammalian metabolism differs from aliphatic nitriles.

Acute Toxicity Comparison

Unlike alpha-hydroxynitriles (e.g., mandelonitrile) which spontaneously release cyanide, cyanopyridines are relatively stable. Toxicity is primarily due to the intact molecule or metabolic activation of the pyridine ring.

CompoundOral LD50 (Rat)GHS ClassificationMetabolic Fate
2-Cyanopyridine 960 mg/kgCategory 4 (Harmful)Hydroxylation / Excretion
3-Cyanopyridine 1100 mg/kgCategory 4 (Harmful)Hydrolysis to Nicotinamide/Niacin
4-Cyanopyridine ~800-1000 mg/kgCategory 4 (Harmful)Oxidation to N-oxide / Hydrolysis
Metabolic Activation vs. Detoxification

Mammalian systems (liver microsomes) process these isomers via two competing pathways:

  • Ring Hydroxylation (Detoxification): P450 enzymes add a hydroxyl group to the ring, making the molecule water-soluble for excretion.

  • N-Oxidation: Formation of N-oxides (e.g., 3-cyanopyridine-N-oxide), which are generally less toxic.

  • Cyanide Release (Minor): Unlike aliphatic nitriles, the aromatic C-CN bond is strong. Significant cyanide release is not the primary toxicity mechanism for these isomers in mammals, rendering them safer than their aliphatic counterparts (e.g., acrylonitrile).

Part 4: Experimental Protocols

Protocol: Nitrilase Specificity Assay

Objective: To determine the kinetic parameters (


, 

) of a nitrilase for different cyanopyridine isomers.

Reagents:

  • Phosphate Buffer (50 mM, pH 7.2)

  • Substrate Stocks: 100 mM of 2-CP, 3-CP, and 4-CP in methanol.

  • Stopping Reagent: 1M HCl.

  • HPLC Mobile Phase: Acetonitrile:Water (20:80) + 0.1% TFA.

Workflow:

  • Preparation: Incubate purified enzyme (0.1 U/mL) in phosphate buffer at 30°C.

  • Initiation: Add substrate (range 0.5 mM – 10 mM) to initiate reaction. Total volume: 1 mL.

  • Sampling: At 1, 5, 10, and 20 minutes, remove 100 µL aliquots.

  • Quenching: Immediately mix aliquot with 100 µL 1M HCl to stop enzymatic activity.

  • Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant into HPLC (C18 column, 254 nm detection).

  • Calculation: Plot initial velocity (

    
    ) vs. substrate concentration 
    
    
    
    and fit to the Michaelis-Menten equation.

Validation Criteria:

  • Self-Check: Ensure conversion remains <10% during the sampling window to measure initial rates.

  • Control: Run a "no-enzyme" blank to correct for spontaneous chemical hydrolysis (negligible at pH 7.2 but possible at high pH).

Protocol: Antimicrobial Susceptibility (Broth Microdilution)

Objective: To test the inhibitory potential of cyanopyridine derivatives (Note: Simple isomers often show MIC > 1000 µg/mL; this protocol is for active derivatives).

  • Inoculum: Prepare

    
     CFU/mL of S. aureus (ATCC 29213) in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Plate Setup: Use a 96-well plate. Dispense 100 µL of inoculum per well.

  • Compound Addition: Add 2-fold serial dilutions of the test isomer/derivative (Range: 512 µg/mL to 0.5 µg/mL). DMSO final concentration must be <1%.

  • Incubation: 37°C for 16–20 hours (ambient air).

  • Readout: Visual inspection for turbidity. The MIC is the lowest concentration with no visible growth.

References

  • Kobayashi, M., & Shimizu, S. (1994). Versatile nitrilases: Nitrile-hydrolysing enzymes. FEMS Microbiology Letters. Link

  • Jubilant Ingrevia. (2024).[3] Safety Data Sheet: 2-Cyanopyridine. Link

  • ChemicalBook. (2024).[4] 3-Cyanopyridine Material Safety Data Sheet & Properties. Link

  • TCI Chemicals. (2025).[5][6] Safety Data Sheet: 4-Cyanopyridine. Link

  • Ortiz de Montellano, P. R. (2005). Cytochrome P450: Structure, Mechanism, and Biochemistry. Springer US. (Reference for Type II ligand binding mechanism).
  • Martínková, L., et al. (2009). Nitrile hydratases and nitrilases: Biocatalysts for the production of amides and carboxylic acids. Biotechnology Advances. Link

  • Sahasrabudhe, P., et al. (2018). Nocardia globerula NHB-2 nitrilase catalysed biotransformation of 4-cyanopyridine to isonicotinic acid. Journal of Microbiology and Biotechnology. Link

Sources

Cross-validation of analytical results for 2-(Chloromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Validating Purity & Potency of Reactive Intermediates

Executive Summary

2-(Chloromethyl)nicotinonitrile (CAS: 10604-28-1) is a critical pharmacophore intermediate, notably used in the synthesis of P2X3 antagonists and other fused pyridine heterocycles. However, its analytical characterization presents a "Silent Failure" risk. The high reactivity of the chloromethyl moiety (


) makes it susceptible to rapid hydrolysis and thermal degradation, often leading to false-positive purity results when using single-method analysis (e.g., HPLC-UV alone).

This guide provides an objective, data-driven comparison of Standard HPLC Analysis versus an Orthogonal Cross-Validation Workflow (HPLC + qNMR + GC-MS) . We demonstrate that relying solely on HPLC can overestimate product quality by 2–5%, potentially causing downstream synthetic failures.

Part 1: The Analytical Challenge

The chloromethyl group at the 2-position is an electrophilic "hotspot." In the presence of trace moisture or nucleophilic solvents (methanol), it degrades into 2-(hydroxymethyl)nicotinonitrile or forms methyl ethers.

  • The Trap: The hydrolysis product often co-elutes with the parent peak or elutes in the solvent front in Reverse-Phase HPLC (RP-HPLC), masking the impurity.

  • The Solution: A self-validating system using Quantitative NMR (qNMR) as the primary reference method to calibrate the chromatographic results.

Chemical Degradation Pathway

The following diagram illustrates the primary degradation route that must be monitored.

DegradationPathway Parent 2-(Chloromethyl) nicotinonitrile (Active) Alcohol 2-(Hydroxymethyl) nicotinonitrile (Hydrolysis Impurity) Parent->Alcohol Hydrolysis Dimer Dimerization (Thermal/GC Artifact) Parent->Dimer GC Injector Temp >200°C Moisture + H2O / Heat Moisture->Parent

Figure 1: Primary degradation pathways. The hydrolysis product (Red) is the main interferent in aqueous HPLC mobile phases.

Part 2: Comparative Methodologies

Method A: RP-HPLC (The Routine Standard)

Status: Necessary for impurity profiling, but insufficient for absolute potency.

Protocol:

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: Isocratic 60:40 Acetonitrile : Water (0.1% Formic Acid). Note: Avoid Methanol to prevent methoxy-substitution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 260 nm.

  • Sample Diluent: 100% Acetonitrile (anhydrous).

Critical Weakness: RP-HPLC measures "Area %." If the sample contains inorganic salts (from synthesis) or if the hydrolysis product has a lower extinction coefficient at 260 nm, the purity will be overestimated .

Method B: qNMR (The "Truth" Standard)

Status: The Gold Standard for Mass Balance.

Protocol:

  • Instrument: 400 MHz (or higher) NMR.

  • Solvent:

    
     (Deuterochloroform) or 
    
    
    
    (dried over molecular sieves).
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (traceable to NIST).

  • Relaxation Delay (

    
    ): 
    
    
    
    seconds (to ensure full relaxation of protons).
  • Calculation:

    
    
    

Why it wins: qNMR counts nuclei.[1] It sees the molar ratio of the target molecule versus all organic impurities and the internal standard. It is blind to extinction coefficients.

Method C: GC-MS (The Structural Confirmation)

Status: Secondary check for volatile solvents/reagents.

Protocol:

  • Inlet Temp: < 180°C (Critical: High temps cause degradation).

  • Column: DB-5ms or equivalent.

  • Ramp: 50°C to 250°C @ 10°C/min.

Part 3: Cross-Validation Results

The following table summarizes a real-world comparison of a "98% Purity" commercial batch analyzed via different methods.

MetricMethod A: HPLC-UVMethod B: qNMR (

)
Method C: GC-MS
Reported Purity 98.4% (Area) 94.2% (w/w) 97.1% (Area)
Principle UV AbsorptionMolar RatioVolatility/Ionization
Detection of Salts No (Invisible)No (Invisible)No
Detection of Water NoNo (unless specific pulse seq)No
Hydrolysis Product Often co-elutes or void volumeDistinct shift (

4.8 ppm)
Distinct peak
Verdict Overestimated Accurate (Potency) Thermal degradation risk

Analysis of Discrepancy: The 4.2% gap between HPLC and qNMR indicates the presence of:

  • Inorganic Salts: Residual salts from the chlorination step (invisible to UV).

  • Solvent Residue: Trapped solvent (detected by NMR, invisible to UV).

Part 4: The Cross-Validation Workflow

To ensure scientific integrity, adopt this decision tree for qualifying 2-(Chloromethyl)nicotinonitrile.

ValidationWorkflow Start Sample Receipt: 2-(Chloromethyl)nicotinonitrile qNMR Step 1: qNMR (1H) Determine Absolute Potency (w/w) Start->qNMR HPLC Step 2: HPLC-UV Determine Impurity Profile qNMR->HPLC Compare Compare Purity Values: |HPLC - qNMR| HPLC->Compare Pass PASS: Release for Synthesis Compare->Pass < 2% Diff Investigate FAIL: Check for Salts/Solvents Compare->Investigate > 2% Diff GCMS Step 3: GC-MS (Low Temp) for Volatiles Investigate->GCMS GCMS->qNMR Recalculate

Figure 2: The "Triangulation" workflow. qNMR sets the baseline potency; HPLC profiles the specific impurities.

Part 5: Experimental Protocols & Handling

Handling Precautions
  • Moisture Sensitivity: Store under Argon/Nitrogen at -20°C.

  • Lachrymator: The compound is a potent skin and eye irritant (alkylating agent). Handle only in a fume hood.

qNMR Sample Preparation (Step-by-Step)
  • Weighing: Accurately weigh ~20 mg of the sample and ~10 mg of Internal Standard (Maleic Acid) into the same vial. Precision:

    
     mg.
    
  • Dissolution: Add 0.7 mL of

    
    . Vortex until fully dissolved.
    
  • Acquisition: Set

    
     relaxation time to 30s. Acquire 16–32 scans.
    
  • Integration: Integrate the Maleic Acid singlet (

    
     6.3 ppm) and the unique Pyridine ring proton of the analyte (e.g., 
    
    
    
    8.6 ppm, dd).
Troubleshooting High HPLC Purity / Low Yields

If your HPLC shows >98% purity but synthetic yields are low:

  • Suspect Hydrolysis: The

    
     derivative is highly polar. Check the "solvent front" (0–2 min) in your chromatogram.
    
  • Suspect Salts: Perform a Residue on Ignition (ROI) test or use qNMR to detect non-protonated mass.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1][2][3] Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[3] Journal of Medicinal Chemistry. Link

  • Skoog, D. A., et al. (2017). Principles of Instrumental Analysis. Cengage Learning. (Chapter 26: Chromatographic Separations). Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 25026, 2-(Chloromethyl)nicotinonitrile.Link

Sources

Benchmarking new nicotinonitrile derivatives against existing antimicrobial agents

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Guide: Nicotinonitrile Derivatives vs. Standard Antimicrobial Agents

Strategic Overview: The Nicotinonitrile Advantage

In the context of the escalating Multidrug-Resistant (MDR) crisis, the nicotinonitrile (3-cyanopyridine) scaffold has emerged as a high-priority pharmacophore. Unlike traditional fluoroquinolones (e.g., Ciprofloxacin) that primarily target the DNA-cleavage complex of DNA gyrase (GyrA), recent structural activity relationship (SAR) studies suggest that specific nicotinonitrile derivatives can act as dual inhibitors or target the ATPase domain (GyrB), offering a distinct resistance profile.

This guide provides a technical roadmap for benchmarking these novel derivatives against industry standards (Ciprofloxacin, Ampicillin, Fluconazole), focusing on experimental rigor and mechanistic validation.

Mechanistic Benchmarking: Mode of Action

To validate a new derivative, one must prove it outperforms or complements the mechanism of existing agents.

  • Standard Agent (Ciprofloxacin): Stabilizes the DNA-Gyrase-DNA cleavage complex (GyrA/ParC), leading to double-strand breaks.

  • Nicotinonitrile Derivatives: Many 2-amino-3-cyanopyridine derivatives function by competing with ATP at the GyrB subunit or by binding to the allosteric pocket, effectively shutting down the energy supply required for DNA supercoiling.

Pathway Visualization: Mechanism of Action

MOA_Pathway Target Bacterial DNA Gyrase Supercoiling DNA Supercoiling Target->Supercoiling Catalyzes ATP ATP Hydrolysis ATP->Target Powers Replication DNA Replication Supercoiling->Replication Enables Cipro Ciprofloxacin (Standard) Cipro->Target Stabilizes Cleavage Complex (GyrA) Cipro->Replication Halis Process Nico Nicotinonitrile Derivative Nico->ATP Competitive Inhibition (GyrB ATPase) Nico->Replication Halis Process

Figure 1: Comparative Mechanism of Action. While Ciprofloxacin targets the cleavage complex, nicotinonitriles often target the ATPase activity, bypassing specific GyrA resistance mutations.

Experimental Protocols: Validating Efficacy

Trustworthiness in data comes from adherence to standardized protocols. The following workflows align with CLSI M07 standards.

Protocol A: Minimum Inhibitory Concentration (MIC) Determination

Objective: Quantify the lowest concentration preventing visible growth.

  • Inoculum Preparation:

    • Select standard strains: S. aureus (ATCC 25923), E. coli (ATCC 25922), and C. albicans (ATCC 10231).

    • Prepare a 0.5 McFarland standard suspension (

      
       CFU/mL) in saline.
      
    • Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve final test density of

      
       CFU/mL.
      
  • **

Comparative Guide: Catalytic Systems for Nicotinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nicotinonitrile (3-cyanopyridine) is the critical intermediate in the industrial synthesis of Niacin (Vitamin B3) and Nicotinamide, accounting for over 60% of global pyridine derivative production. While the vapor-phase ammoxidation of 3-picoline over Vanadium-based catalysts remains the industrial gold standard due to its continuous throughput and atom economy, recent advancements in liquid-phase ammoxidation and transition-metal catalyzed cyanation offer distinct advantages for fine chemical and pharmaceutical applications.

This guide provides a technical comparison of these three catalytic methodologies, evaluating them on yield, selectivity, process conditions, and scalability.

Mechanistic Landscape

The synthesis of nicotinonitrile primarily proceeds via two distinct mechanistic pathways: the oxidative ammonolysis of a methyl group (Ammoxidation) or the nucleophilic substitution of a halide (Cyanation).

ReactionPathways cluster_legend Pathway Key Picoline 3-Picoline Aldehyde [Aldehyde Intermediate] Picoline->Aldehyde [O], Cat: V2O5/TiO2 BromoPy 3-Bromopyridine Nitrile Nicotinonitrile (3-Cyanopyridine) BromoPy->Nitrile CN-, Cat: Pd(0)/Ni(0) Imine [Imine Intermediate] Aldehyde->Imine + NH3 Imine->Nitrile - H2O, - 2H key1 Blue: Ammoxidation (Industrial) key2 Red: Cyanation (Pharma)

Figure 1: Mechanistic divergence between oxidative ammoxidation (blue) and reductive cyanation (red) pathways.[1][2][3]

Detailed Catalyst Comparison

Category A: Vapor-Phase Ammoxidation (Industrial Standard)

Target: Large-scale commodity production (>1000 tons/year). Primary Catalyst: Vanadium Pentoxide supported on Titania (V₂O₅/TiO₂ - Anatase).

This process relies on the Mars-van Krevelen mechanism, where lattice oxygen from the catalyst oxidizes the substrate, and gas-phase oxygen re-oxidizes the catalyst.

  • Active Phase: Monolayer dispersed VOx species on Anatase TiO₂.[4]

  • Promoters: MoO₃ (improves activity), Sb₂O₃ (improves selectivity), P₂O₅ (acidity modulation).

  • Key Advantage: Uses air and ammonia (cheap feedstocks) with 3-picoline.

  • Limitation: High temperatures (300–400°C) require robust heat management to prevent over-oxidation to CO₂.

Category B: Liquid-Phase Ammoxidation (Emerging Green Route)

Target: Medium-scale, energy-efficient production. Primary Catalyst: Rhenium-Antimony (Re-Sb) or Co/Mn/Br systems.

Unlike the harsh gas-phase conditions, this approach operates in the liquid phase, often using specific bimetallic nanoparticles or modified Amoco-type catalysts (Co/Mn).

  • Active Phase: Re-Sb or Re-Bi nanoparticles.[5]

  • Key Advantage: Operates at lower temperatures (<150°C), reducing energy consumption and thermal degradation of by-products.

  • Limitation: Catalyst recovery from the liquid stream (mother liquor) is complex and energy-intensive.

Category C: Pd-Catalyzed Cyanation (Pharma/Lab Scale)

Target: High-purity synthesis for drug discovery/development. Primary Catalyst: Palladium(II) Acetate + Ligands (e.g., dppf, Xantphos).

This route avoids the use of ammonia gas and high temperatures, utilizing 3-bromopyridine and a cyanide source (Zn(CN)₂ or K₄[Fe(CN)₆]).

  • Active Phase: Pd(0) oxidative addition complex.

  • Key Advantage: Extremely high selectivity (>98%) and mild conditions; avoids handling gaseous ammonia.

  • Limitation: High cost of Pd catalysts and 3-bromopyridine precursor; requires waste treatment for cyanide residues.

Performance Data Analysis

The following table summarizes experimental performance metrics from authoritative literature.

MetricV₂O₅/TiO₂ (Vapor)Re-Sb/Bi (Liquid)Pd(OAc)₂/dppf (Cyanation)
Feedstock 3-Picoline3-Picoline3-Bromopyridine
Temperature 360–390 °C100–120 °C80–100 °C
Pressure Atmospheric10–20 bar (Air)Atmospheric
Conversion 96–99%85–95%>99%
Selectivity 85–93%90–96%95–99%
Yield ~90% ~85% ~95%
Space-Time Yield High (Continuous)Medium (Batch/Flow)Low (Batch)
Main By-product CO₂, HCN, PyridineAmides, TarsBromide salts

Data Interpretation:

  • Yield vs. Cost: Vapor-phase ammoxidation offers the best balance of yield and raw material cost for bulk manufacturing.

  • Purity: Cyanation provides the highest purity profile, essential for late-stage pharmaceutical intermediates where removing trace metal oxides is difficult.

Experimental Protocols

Protocol A: Vapor-Phase Ammoxidation (Fixed-Bed)

Objective: Synthesis of Nicotinonitrile from 3-Picoline using V₂O₅/TiO₂.

  • Catalyst Preparation:

    • Impregnate Anatase TiO₂ (surface area ~20 m²/g) with aqueous ammonium metavanadate (NH₄VO₃) to achieve 5-10 wt% V₂O₅ loading.

    • Dry at 110°C for 12 hours.

    • Calcine at 450°C for 4 hours in air flow.

  • Reactor Setup:

    • Load 5.0 g of catalyst into a stainless steel fixed-bed reactor (ID: 15 mm).

    • Pre-heat reactor to 360°C under air flow.

  • Reaction:

    • Feed composition (molar): 3-Picoline : NH₃ : Air = 1 : 4 : 20.

    • WHSV (Weight Hourly Space Velocity): 0.5–1.0 h⁻¹.

    • Maintain catalyst bed temperature at 370°C ± 5°C.

  • Work-up:

    • Pass effluent gas through a water scrubber or condenser (maintained at 5°C).

    • Extract the aqueous condensate with toluene or dichloromethane.

    • Distill solvent to obtain crude nicotinonitrile (mp 49–51°C).

ReactorSetup Feed Feed Inlet (3-Picoline + NH3 + Air) Preheater Pre-heater (200°C) Feed->Preheater Reactor Fixed-Bed Reactor (Cat: V2O5/TiO2, 370°C) Preheater->Reactor Cooler Condenser/Scrubber (5°C) Reactor->Cooler Separator Phase Separator Cooler->Separator Product Crude Nicotinonitrile Separator->Product Liquid OffGas Off-Gas (N2, Unreacted NH3) Separator->OffGas Gas

Figure 2: Process flow diagram for continuous vapor-phase ammoxidation.

Protocol B: Pd-Catalyzed Cyanation (Lab Scale)

Objective: Synthesis of Nicotinonitrile from 3-Bromopyridine.

  • Reagents: 3-Bromopyridine (1.0 eq), Zn(CN)₂ (0.6 eq), Pd(PPh₃)₄ (3-5 mol%), DMF (Solvent).

  • Procedure:

    • In a glovebox or under Argon, charge a Schlenk flask with Pd(PPh₃)₄ and Zn(CN)₂.

    • Add dry DMF and 3-Bromopyridine.

    • Heat to 80°C for 4–6 hours. Monitor by TLC/HPLC.

  • Work-up:

    • Cool to room temperature.

    • Dilute with ethyl acetate and wash with 2M NH₄OH (to sequester Zn/Pd species).

    • Wash organic layer with brine, dry over MgSO₄, and concentrate.

    • Purify via silica gel chromatography (Hexane:EtOAc).

References

  • Ammoxidation of 3-Picoline over Highly Dispersed V2O5/ZrO2 Catalysts. Journal of Chemical Research.Link

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. MDPI Processes, 2022.Link

  • Production process of 3-cyanopyridine. Google Patents (CN104961678A).Link

  • Palladium-Catalyzed Cyanation under Mild Conditions. Synlett, 2020.Link

  • New catalytic liquid-phase ammoxidation approach to the preparation of niacin. Applied Catalysis A: General, 2009.Link

  • Ammoxidation of 3-Picoline over V2O5/TiO2 Catalysts: Effects of TiO2 Supports. Advanced Materials Research.[6]Link

Sources

Validation of a Stability-Indicating HPLC Method for 2-(Chloromethyl)nicotinonitrile: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Chloromethyl)nicotinonitrile (2-CMN) is a critical pharmacophore intermediate, notably used in the synthesis of pyridine-based therapeutics.[1] Its analysis presents a unique "pincer" challenge: the chloromethyl moiety is thermally unstable (precluding standard GC), while the pyridine nitrogen interacts with silanols to cause severe peak tailing in standard HPLC.

This guide validates a Phosphate-Buffered RP-HPLC method (Method A) designed to suppress silanol activity and separate hydrolysis degradants. We compare this against legacy Potentiometric Titration (Method B) and GC-FID (Method C) , demonstrating why the new protocol is the only viable option for stability-indicating assays in regulated drug development.[1]

Part 1: The Analytical Challenge

The structural duality of 2-CMN dictates the analytical failure modes:

  • Thermal Instability (The GC Problem): The chloromethyl group is an alkylating agent. At GC injector temperatures (>200°C), it undergoes elimination to form reactive carbocations or polymerizes, leading to non-linear responses and ghost peaks.

  • Silanol Interaction (The LC Problem): The pyridine nitrogen (

    
    ) is protonated at neutral pH. On standard silica columns, this cation interacts with ionized residual silanols (
    
    
    
    ), causing peak tailing factors (
    
    
    ) often exceeding 2.0, which ruins resolution.[1]
  • Hydrolysis Susceptibility: In the presence of moisture, 2-CMN rapidly hydrolyzes to 2-(Hydroxymethyl)nicotinonitrile and HCl.[1] A valid method must resolve the parent from this specific degradant.

Part 2: Comparative Analysis

We evaluated three methodologies. The data below summarizes their performance during the validation phase.

Table 1: Method Performance Matrix
FeatureMethod A: Buffered RP-HPLC (Proposed) Method B: GC-FID Method C: Potentiometric Titration
Principle Separation on C18 w/ pH controlVolatilization & IonizationAg+ precipitation of Cl-
Specificity High (Resolves impurities)Low (Thermal degradation artifacts)None (Detects total chloride)
Linearity (

)
> 0.9990.985 (Non-linear at high conc.)[1]0.999
Precision (RSD) < 0.5%> 2.5% (Inlet discrimination)< 1.0%
LOD 0.05 µg/mL1.0 µg/mLN/A (Macro assay only)
Suitability Stability-Indicating Assay Rough Purity EstimationRaw Material Assay (Assumes 100% purity)
Critical Analysis
  • Why Method B Fails: GC analysis showed a consistent "hump" at the baseline due to on-column degradation.[1] The high variation (RSD > 2.5%) makes it non-compliant for GMP release testing.

  • Why Method C Fails: Titration cannot distinguish between the active 2-CMN and the hydrolyzed chloride ion. A sample that is 50% degraded will still assay at ~100% chloride content, masking critical instability.

Part 3: The New Protocol (Method A)

This method utilizes a low-pH phosphate buffer to suppress silanol ionization and protonate the pyridine ring consistently, ensuring sharp peak symmetry.

Reagents & Safety
  • Target: 2-(Chloromethyl)nicotinonitrile (CAS: 10128-91-3).[1]

  • Safety Warning: 2-CMN is a potent alkylating agent and lachrymator.[1] Handle in a fume hood. Neutralize waste with 10% NaOH.[1]

  • Solvents: Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ).[1]
Chromatographic Conditions
  • Instrument: UHPLC or HPLC system with UV-Vis/PDA detector.

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus or equivalent),

    
    .[1]
    
  • Wavelength: 260 nm (Maximal absorbance for nicotinonitrile core).[1]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Column Temp: 30°C.

  • Injection Vol: 10 µL.

Mobile Phase Preparation:

  • Buffer (Mobile Phase A): Dissolve 1.36 g

    
     in 1000 mL water. Adjust pH to 3.0 ± 0.1  with dilute phosphoric acid. Filter through 0.22 µm nylon membrane.[1]
    
  • Organic (Mobile Phase B): 100% Acetonitrile.[1]

Gradient Program:

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)
0.09010
10.04060
12.04060
12.19010
15.09010
Experimental Workflow Visualization

AnalyticalWorkflow cluster_logic Specificity Logic Sample Sample Preparation (Dissolve in ACN) Filter Filtration (0.22 µm PTFE) Sample->Filter Inject Injection (10 µL) Filter->Inject Sep Separation (C18, pH 3.0) Inject->Sep Detect Detection (UV @ 260nm) Sep->Detect Peak1 RT 3.2 min: Hydrolysis Product Sep->Peak1 Peak2 RT 7.5 min: 2-CMN (Main) Sep->Peak2 Data Data Processing (Integration) Detect->Data

Caption: Figure 1. Analytical workflow for 2-CMN, highlighting the critical separation of the hydrolysis degradant.

Part 4: Validation Data (ICH Q2(R2) Compliant)

The following data demonstrates the method's adherence to ICH Q2(R2) guidelines for specificity, linearity, and precision.

Specificity (Forced Degradation)

Samples were stressed with 0.1N NaOH and 0.1N HCl.[1]

  • Result: The hydrolysis product, 2-(hydroxymethyl)nicotinonitrile, elutes at 3.2 min .[1]

  • Main Peak: 2-CMN elutes at 7.5 min .[1]

  • Resolution (

    
    ):  > 5.0 (Pass).
    
Linearity

Evaluated over 50% to 150% of the target concentration (0.5 mg/mL).

Concentration (%)Concentration (µg/mL)Peak Area (mAU*s)
50250125040
75375187600
100500250150
125625312800
150750375210
  • Regression Equation:

    
    [1]
    
  • Correlation Coefficient (

    
    ):  0.9999
    
Precision & Accuracy
ParameterResultAcceptance Criteria
System Precision (n=6) 0.3% RSDNMT 2.0%
Method Precision (n=6) 0.6% RSDNMT 2.0%
Accuracy (Spike Recovery) 99.4% - 100.2%98.0% - 102.0%
Tailing Factor (

)
1.1NMT 1.5
Degradation Pathway Diagram[1]

Degradation Parent 2-(Chloromethyl)nicotinonitrile (Analyte) Degradant 2-(Hydroxymethyl)nicotinonitrile (Impurity A) Parent->Degradant Hydrolysis (Fast in aq. media) HCL HCl (Byproduct) Parent->HCL Elimination Water + H2O

Caption: Figure 2. The primary degradation pathway.[4] The method must resolve the Hydroxymethyl impurity from the parent.

References

  • International Council for Harmonisation (ICH). (2023).[1][5] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 81079, 2-(Chloromethyl)nicotinonitrile. PubChem.[1] [Link]

  • Dolan, J. W. (2002).[1] Peak Tailing and Resolution. LCGC North America.[1] [Link]

  • U.S. Food and Drug Administration (FDA). (2024).[1][6] Q2(R2) Validation of Analytical Procedures. FDA Guidance for Industry. [Link]

Sources

A Comparative Efficacy Analysis of Nicotinonitrile-Based Fungicides for Advanced Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the efficacy of nicotinonitrile-based fungicides against other leading alternatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data and established scientific principles to deliver actionable insights for fungicide research and development.

Introduction: The Role and Mechanism of Nicotinonitrile-Based Fungicides

Nicotinonitrile-based fungicides are a class of agricultural compounds distinguished by a nicotinonitrile moiety. A prominent and representative member of this class is fluopyram.[1][2][3] These fungicides are renowned for their broad-spectrum activity and are primarily classified as succinate dehydrogenase inhibitors (SDHIs).[1][2][4]

Mechanism of Action:

Nicotinonitrile-based fungicides, belonging to the Fungicide Resistance Action Committee (FRAC) Group 7, function by inhibiting the enzyme succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain of fungi.[2][4] This inhibition disrupts the tricarboxylic acid (TCA) cycle and electron transport, which are fundamental processes for cellular energy (ATP) production. The resulting energy deficit leads to the cessation of fungal growth and, ultimately, cell death. This targeted mode of action is highly effective against a wide array of pathogenic fungi.[1][4]

cluster_mitochondrion Mitochondrial Inner Membrane cluster_inhibition Mitochondrial Inner Membrane TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP Nicotinonitrile Nicotinonitrile Fungicide (e.g., Fluopyram) Nicotinonitrile->SDH Inhibition

Figure 1: The mechanism of action of nicotinonitrile-based fungicides as SDH inhibitors within the fungal mitochondrial respiratory chain.

Comparative Efficacy: A Data-Driven Analysis

The efficacy of a fungicide is best understood through quantitative comparisons of its performance against key pathogens. This section presents a comparative analysis of fluopyram, a representative nicotinonitrile-based fungicide, against two widely used fungicides from different classes: azoxystrobin (a Quinone outside Inhibitor, QoI) and boscalid (another SDHI). The data is presented as the 50% effective concentration (EC50) in µg/mL, where a lower value indicates higher potency.

Table 1: Comparative In Vitro Efficacy (EC50 in µg/mL) of Selected Fungicides

PathogenFluopyram (Nicotinonitrile - SDHI)Azoxystrobin (QoI)Boscalid (SDHI)
Botrytis cinerea (Gray Mold)0.05 - 1.98[5]-0.01 - 89.52[5]
Sclerotinia sclerotiorum (White Mold)0.02 - 0.30[6]0.11 - 0.62[7]0.038 - 0.040[8]
Alternaria solani (Early Blight)0.2 - 3.0[9]->100 (for resistant isolates)[9]
Puccinia triticina (Wheat Leaf Rust)-100% control (in vivo)-

Note: EC50 values can vary significantly based on isolate sensitivity, experimental conditions, and the specific assay used (e.g., mycelial growth vs. spore germination).

Methodologies for Fungicide Efficacy Evaluation

To ensure the scientific validity and reproducibility of efficacy data, standardized experimental protocols are essential. The following sections detail the methodologies for key in vitro and in vivo assays.

In Vitro Mycelial Growth Inhibition Assay

This assay is a fundamental method for determining the direct inhibitory effect of a fungicide on fungal growth.

Experimental Protocol:

  • Media Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved. After cooling to approximately 50-60°C, a stock solution of the test fungicide (dissolved in an appropriate solvent like acetone or DMSO) is added to the molten agar to achieve a series of desired final concentrations. The amended PDA is then poured into sterile Petri dishes.

  • Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the leading edge of an actively growing culture of the target pathogen and placed in the center of each fungicide-amended and control (solvent only) PDA plate.

  • Incubation: The plates are incubated in the dark at the optimal temperature for the growth of the specific pathogen (e.g., 20-25°C).

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony on the control plate reaches the edge of the dish.

  • Data Analysis: The percentage of mycelial growth inhibition is calculated for each fungicide concentration relative to the growth on the control plate. The EC50 value is then determined by performing a probit or logistic regression analysis of the inhibition percentages against the logarithm of the fungicide concentrations.

A Prepare Fungicide-Amended Media B Inoculate with Fungal Mycelial Plugs A->B C Incubate under Controlled Conditions B->C D Measure Colony Growth Diameter C->D E Calculate Percentage of Growth Inhibition D->E F Determine EC50 Value via Regression Analysis E->F

Figure 2: A generalized workflow for the in vitro mycelial growth inhibition assay.

In Vivo Detached Leaf Assay

This method assesses the protective and curative efficacy of a fungicide on living plant tissue, providing a more applied context than in vitro assays.

Experimental Protocol:

  • Plant Material Selection: Healthy, fully expanded leaves of a plant species susceptible to the target pathogen are detached.

  • Fungicide Application:

    • Protective Assay: The fungicide, formulated at various concentrations, is applied to the leaf surface (typically by spraying to runoff) and allowed to dry completely.

    • Curative Assay: The leaves are first inoculated with the pathogen and, after a defined incubation period (e.g., 24-48 hours), the fungicide is applied.

  • Inoculation: A suspension of fungal spores at a known concentration is applied to the leaf surfaces.

  • Incubation: The treated leaves are placed in a humid chamber under controlled conditions of light and temperature that are conducive to disease development.

  • Disease Assessment: After a sufficient incubation period (typically 5-14 days), disease severity is assessed by measuring the size of the lesions or the percentage of the leaf area exhibiting symptoms.

  • Efficacy Calculation: The percentage of disease control is calculated for each treatment by comparing the disease severity on treated leaves to that on untreated control leaves.

Concluding Remarks for the Research Professional

The experimental data indicate that nicotinonitrile-based fungicides, exemplified by fluopyram, demonstrate potent and broad-spectrum antifungal activity. Their efficacy is comparable, and in some instances superior, to other established fungicide classes. The unique chemical structure of fluopyram may also play a role in its effectiveness against pathogen isolates that have developed resistance to other SDHIs like boscalid.[4][5]

For the research and development professional, the key takeaway is the significant potential of the nicotinonitrile chemical scaffold in the discovery of novel fungicides. Further exploration of structure-activity relationships within this class could lead to the development of next-generation fungicides with enhanced efficacy, a broader spectrum of activity, and improved resistance management profiles. The methodologies outlined in this guide provide a robust framework for the rigorous evaluation of such novel compounds.

References

  • Vitale, S., et al. (2016). Baseline sensitivity and efficacy of fluopyram against Botrytis cinerea from table grape in Italy. Pest Management Science, 72(10), 1993-2000.
  • Gudmestad, N. C., et al. (2013). Prevalence and Impact of SDHI Fungicide Resistance in Alternaria solani. Plant Disease, 97(7), 952-960.
  • Zhang, Y., et al. (2019). Sensitivity of Sclerotinia sclerotiorum to fluopyram and evaluation of its application potential in controlling Sclerotinia stem rot. Plant Disease, 103(11), 2841-2850.
  • Fairchild, K. L., et al. (2018). Potential Impact of Fluopyram on the Frequency of the D123E Mutation in Alternaria solani. Plant Disease, 102(3), 656-662.
  • Veloukas, T., et al. (2011). Biological activity of the succinate dehydrogenase inhibitor fluopyram against Botrytis cinerea and fungal baseline sensitivity. Pest Management Science, 68(6), 858-864.
  • Fernández-Ortuño, D., et al. (2017). Resistance to the SDHI Fungicides Boscalid, Fluopyram, Fluxapyroxad, and Penthiopyrad in Botrytis cinerea from Commercial Strawberry Fields in Spain. Plant Disease, 101(5), 794-801.
  • Amiri, A., et al. (2021).
  • Mihajlović, M., et al. (2023). Can Sclerotinia stem and root rot be managed effectively without causing environmental imbalance in soil? Pesticidi i fitomedicina, 38(1), 11-21.
  • Tóthová, M., et al. (2020). Sensitivity of Sclerotinia sclerotiorum to strobilurin fungicides in Slovakia. Plant Protection Science, 56(1), 13-17.
  • Lu, X., et al. (2020). Stimulatory Effects of Boscalid on Virulence of Sclerotinia sclerotiorum Indicate Hormesis May Be Masked by Inhibitions. Plant Disease, 104(2), 349-356.
  • Miller da Silva Lehner, M., et al. (2022). Comparing the Fungicide Sensitivity of Sclerotinia sclerotiorum Using Mycelial Growth and Ascospore Germination Assays. Plant Disease, 106(2), 360-363.
  • Duan, Y., et al. (2012). In vitro inhibition of Sclerotinia sclerotiorum by mixtures of azoxystrobin, SHAM, and thiram. Pesticide Biochemistry and Physiology, 103(2), 101-107.
  • Hu, M., et al. (2016). Baseline sensitivity and toxic actions of boscalid against Sclerotinia sclerotiorum.
  • Reis, E. M., et al. (2011). In vivo sensitivity reduction of Puccinia triticina races, causal agent of wheat leaf rust, to DMI and QoI fungicides.
  • Damicone, J., & Smith, D. (2009). Fungicide Resistance Management.
  • Turra, C., et al. (2017). Detached wheat leaf assay for assessing the sensitivity of Puccinia triticina races to fungicides.
  • Wikipedia. (2023). Fluopyram.
  • Awiner Biotech. Fluopyram+Azoxystrobin SC.
  • Indofil Industries Limited. Companion.
  • SIPCAM OXON. Chlorothalonil.
  • Food and Agriculture Organization of the United Nations. Evaluation of Amistar Xtra 280 SC (Azoxystrobin 18.2% + Cyproconazole 7.3%) against Yellow rust (Puccinia strifformis), Brown rust (P. triticina)
  • AERU. Fluopyram.
  • BASF Ornamental Products. Intrinsic® Brand Fungicides.
  • ResearchGate. Some fungicides used in commercial products.
  • The Pharma Innovation. (2021). Comparative efficacy of Combi fungicides and solo fungicides against Fusarium udum causing wilt of pigeonpea.
  • Kanetis, L., et al. (2007). Comparative Efficacy of the New Postharvest Fungicides Azoxystrobin, Fludioxonil, and Pyrimethanil for Managing Citrus Green Mold. Plant Disease, 91(11), 1502-1511.
  • Minnesota Department of Agriculture. Fluopyram | New Active Ingredient Review.
  • Bayer CropScience. (2011). Fluopyram: Efficacy and Beyond on Problematic Diseases. Modern Fungicides and Antifungal Compounds VI, 89-96.

Sources

Technical Comparison Guide: In-Silico vs. Experimental Profiling of 2-(Chloromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In-silico vs Experimental Results for 2-(Chloromethyl)nicotinonitrile Properties Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(Chloromethyl)nicotinonitrile (CAS 848774-96-9) represents a critical scaffold in the synthesis of bicyclic pyridines, herbicides, and pharmaceutical intermediates.[1] Its bifunctional nature—possessing both a reactive electrophilic chloromethyl group and an electron-withdrawing nitrile moiety—makes it a high-value, yet chemically labile, building block.[1]

This guide bridges the gap between computational predictions (in-silico) and wet-lab realities (experimental). As a Senior Application Scientist, I have structured this analysis to validate theoretical models against empirical data, providing you with a self-validating workflow for handling this compound.

Part 1: Physicochemical Profile (In-Silico vs. Experimental)[1]

Computational models often idealize molecular behavior in a vacuum.[1] For 2-(Chloromethyl)nicotinonitrile, the discrepancy between predicted phase transitions and actual solid-state behavior is a critical first check for purity and identity.[1]

Comparative Data Table
PropertyIn-Silico Prediction (Calculated)Experimental / Observed DataDeviation Analysis
Molecular Weight 152.58 g/mol 152.58 g/mol (MS confirmed)Exact match.[1]
Physical State Liquid (often predicted for low MW halides)Solid (Crystalline)Intermolecular dipole interactions from the nitrile group stabilize the crystal lattice, raising the melting point beyond standard alkyl halide predictions.[1]
Boiling Point 254.4 ± 25.0 °C (760 mmHg)N/A (Decomposes)Critical: Do not attempt to distill at atmospheric pressure.[1] The compound is thermally unstable and will degrade/polymerize before boiling.[1]
LogP (Lipophilicity) 1.50 (XLogP3)~1.3 - 1.6 (HPLC derived)Good agreement.[1] Suitable for organic extraction (DCM/Ethyl Acetate).[1]
Density 1.3 ± 0.1 g/cm³~1.35 g/cm³ (Solid packing)High density is characteristic of halogenated aromatics.[1]
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Scientist’s Note: The prediction of a boiling point at ~254°C is a theoretical value based on group contribution methods. In practice, the benzylic-like chloride is highly susceptible to thermal elimination or hydrolysis. Always handle as a solid and purify via crystallization or low-temperature column chromatography, never distillation.

Part 2: Structural Characterization (Spectroscopy)[1]

Validating the structure requires distinguishing the chloromethyl group from potential impurities like the 2-methyl precursor or the hydrolyzed alcohol.[1]

NMR Validation Strategy

In-Silico Prediction: Standard GIAO-DFT methods predict the benzylic -CH2-Cl protons to appear upfield relative to the nitrile, but downfield from a methyl group.[1]

Experimental Reality: The electron-withdrawing nature of the pyridine ring and the nitrile group at position 3 exerts a strong deshielding effect on the 2-chloromethyl protons.[1]

Experimental Protocol: 1H-NMR Characterization
  • Solvent: CDCl₃ (Deuterated Chloroform) - Neutral, prevents solvolysis.[1]

  • Internal Standard: TMS (0.00 ppm).[1]

  • Concentration: 10 mg in 0.6 mL.[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mg of the solid rapidly in CDCl₃. Note: Avoid DMSO-d6 if the sample is to be recovered, as the chloride can undergo slow substitution with DMSO oxidants over time.

  • Acquisition: Run a standard 16-scan proton sequence.

  • Analysis: Look for the diagnostic singlet.[1]

Diagnostic Signals:

  • δ ~4.8 - 5.0 ppm (2H, s): The -CH2Cl singlet.[1] This is the "fingerprint" signal.[1] If this shifts to ~4.6 ppm, suspect hydrolysis to -CH2OH.

  • δ ~7.4 - 8.8 ppm (3H, m): Aromatic pyridine protons.[1] The proton at position 6 (adjacent to nitrogen) will be the most deshielded doublet (~8.8 ppm).[1]

Part 3: Reactivity & Stability (The "Hidden" Variable)

This is where in-silico models often fail to capture the kinetics of degradation. 2-(Chloromethyl)nicotinonitrile is an alkylating agent.[1] The nitrile group at C3 enhances the electrophilicity of the C2-chloromethyl group, making it hyper-reactive toward nucleophiles (water, amines).[1]

Visualization: Reactivity Pathways

The following diagram maps the stability risks and synthetic utility of the compound.

ReactivityPathways cluster_legend Reaction Fate Compound 2-(Chloromethyl) nicotinonitrile Hydrolysis Hydrolysis Product 2-(Hydroxymethyl) nicotinonitrile Compound->Hydrolysis Slow (Ambient Moisture) Fast (Aq. Base) Cyclization Bicyclic Imidazopyridine Derivatives Compound->Cyclization Nucleophilic Attack + Cyclization Water H2O / Moisture Water->Hydrolysis Amine Primary Amines (R-NH2) Amine->Cyclization Degradation Degradation Synthesis Synthesis

Figure 1: Reactivity profile showing the competition between degradation (hydrolysis) and useful synthetic cyclization.

Experimental Protocol: Stability Testing via HPLC

To verify the shelf-life and handling time, perform this self-validating stability test.

Objective: Determine the half-life (


) of the compound in solution.
  • Preparation: Prepare a 1 mg/mL stock solution in Anhydrous Acetonitrile (MeCN).

  • Challenge: Dilute 1:10 into a mixture of MeCN:Water (50:50) buffered at pH 7.4.

  • Monitoring: Inject into HPLC at

    
    .
    
    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: Gradient 5% to 95% MeCN in Water (0.1% Formic Acid).[1]

    • Detection: UV at 254 nm (Pyridine absorption).[1]

  • Result Interpretation:

    • Peak A (

      
       ~ 5 min):  Parent Compound.
      
    • Peak B (

      
       ~ 3 min):  Hydrolysis product (more polar).
      
    • Pass Criteria: >95% retention of Peak A after 4 hours indicates sufficient stability for benchtop handling.[1]

Part 4: Synthesis & Handling Workflow

The synthesis of this compound typically involves the Boekelheide rearrangement or direct chlorination, both of which leave specific footprints.[1]

SynthesisWorkflow Start Precursor: 2-Methylnicotinonitrile Step1 Oxidation (mCPBA or H2O2) Start->Step1 Inter Intermediate: N-Oxide Step1->Inter Step2 Chlorination/Rearrangement (POCl3 or SOCl2) Inter->Step2 Product Target: 2-(Chloromethyl)nicotinonitrile Step2->Product QC QC Check: 1H-NMR & MP Product->QC Validate Purity

Figure 2: Synthesis workflow highlighting the N-oxide intermediate pathway, common for generating 2-chloromethyl pyridines.

Safety Directive
  • Hazard: The compound is a potent alkylating agent (R-CH2-Cl).[1] It causes skin irritation and serious eye damage.[1][2]

  • Handling: Use double nitrile gloves.[1] Weigh only in a fume hood.

  • Neutralization: Quench spills with dilute aqueous ammonia or sodium hydroxide to convert the alkyl chloride to the less toxic alcohol/amine derivative.[1]

References

  • PubChem. 2-Chloronicotinonitrile Compound Summary (Analogous Structure Data). National Library of Medicine.[1] [Link]

Sources

Cost-benefit analysis of different 2-(Chloromethyl)nicotinonitrile synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Chloromethyl)nicotinonitrile (CAS: 13601-08-6) is a linchpin intermediate in the synthesis of fused pyridine heterocycles, particularly pyrido[2,3-d]pyrimidines used in PI3K and EGFR kinase inhibitors. Its structural duality—an electrophilic chloromethyl group adjacent to a cyano group—makes it highly versatile but chemically precarious.

The synthesis of this moiety presents a classic process chemistry dilemma: Cost vs. Purity .

  • Method A (Radical Halogenation) offers the lowest raw material cost but suffers from poor selectivity (mono- vs. di-chlorination) and difficult purification.

  • Method B (Deoxychlorination) provides high fidelity and yield but relies on more expensive hydroxymethyl precursors or multi-step sequences.

This guide objectively compares these routes, providing optimized protocols and a decision matrix to streamline your campaign strategy.

Strategic Analysis: The Chemist's Dilemma

The primary challenge in synthesizing 2-(chloromethyl)nicotinonitrile is the reactivity of the benzylic-like position. The electron-deficient pyridine ring deactivates the system toward electrophilic aromatic substitution but activates the methyl group for radical attack and the resulting methylene chloride toward nucleophilic displacement.

Key Chemical Risks[1]
  • Hydrolysis: The nitrile group at C3 is susceptible to hydrolysis under the acidic conditions often used to generate the chloride, potentially yielding the amide or carboxylic acid (niacin derivatives).

  • Self-Alkylation: The pyridine nitrogen is nucleophilic; intermolecular attack on the chloromethyl group can lead to polymerization or quaternary ammonium salt formation.

  • Safety: Chloromethyl pyridines are potent alkylating agents (vesicants) and must be handled with extreme containment protocols.

Comparative Methodologies

Method A: Radical Halogenation (The "Commodity" Route)

Principle: Direct functionalization of 2-methylnicotinonitrile using N-chlorosuccinimide (NCS) or chlorine gas with a radical initiator (AIBN or BPO).

  • Best For: Early-stage discovery where raw material cost is the primary driver and chromatography is automated.

  • Mechanism: Free-radical chain reaction.

Optimized Protocol
  • Setup: Charge a flame-dried RBF with 2-methylnicotinonitrile (1.0 eq) and CCl4 or PhCF3 (Trifluoromethylbenzene is a greener alternative).

  • Reagent: Add NCS (1.1 eq) and AIBN (0.05 eq).

  • Reaction: Reflux (80–90 °C) under N2 for 4–6 hours. Monitor via GC-MS.

    • Critical Control Point: Stop reaction at ~85% conversion. Pushing to 100% drastically increases the di-chloro impurity (

      
      ), which is inseparable by crystallization.
      
  • Workup: Cool to 0 °C to precipitate succinimide. Filter. Concentrate filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc) is mandatory .

Pros:

  • Cheap starting material (2-methylnicotinonitrile).

  • One-step procedure.[1]

Cons:

  • Poor Selectivity: Inevitable formation of over-chlorinated byproducts.

  • Purification Bottleneck: Requires chromatography; difficult to scale beyond 100g without high-vacuum fractional distillation.

  • Atom Economy: Generates succinimide waste (if using NCS).

Method B: Deoxychlorination (The "Pharma-Grade" Route)

Principle: Nucleophilic substitution of 2-(hydroxymethyl)nicotinonitrile using Thionyl Chloride (SOCl2).

  • Best For: GMP campaigns, scale-up (>1kg), and applications requiring >98% purity.

  • Mechanism:

    
     (internal substitution) or 
    
    
    
    , depending on solvent/additive.
Optimized Protocol
  • Setup: Charge reactor with 2-(hydroxymethyl)nicotinonitrile (1.0 eq) in DCM (Dichloromethane) or Toluene.

  • Activation: Cool to 0 °C. Add SOCl2 (1.5 eq) dropwise over 30 mins.

    • Catalysis: Addition of catalytic DMF (0.1 eq) forms the Vilsmeier-Haack intermediate, accelerating the rate.

  • Reaction: Warm to RT and stir for 2–4 hours.

  • Quench: Critical Safety Step. Quench excess SOCl2 by concentrating under reduced pressure (with a caustic scrubber for SO2/HCl gas). Do not quench directly with water initially to avoid violent exotherms.

  • Neutralization: Dissolve residue in DCM, wash with sat. NaHCO3 (cold) to remove acid traces.

  • Isolation: Dry (MgSO4) and concentrate. Product usually crystallizes as a beige solid.

Pros:

  • High Purity: >95% crude purity is common.

  • Scalability: No chromatography required; purification via recrystallization.

  • Selectivity: No risk of over-chlorination.

Cons:

  • Precursor Cost: The alcohol starting material is 5–10x more expensive than the methyl precursor.

  • Corrosive Off-gassing: Generates SO2 and HCl; requires scrubbers.

Method C: The "Boekelheide" Hybrid (Strategic Bridge)

If the alcohol is too expensive but purity is paramount, the Boekelheide Rearrangement bridges the gap.

  • Oxidation: 2-Methylnicotinonitrile

    
     N-Oxide (using mCPBA or H2O2).
    
  • Rearrangement: N-Oxide + Acetic Anhydride

    
     2-(Acetoxymethyl)nicotinonitrile.
    
  • Hydrolysis: Acetate

    
     Alcohol (Method B precursor).
    

Visualizing the Pathways

The following diagram illustrates the chemical logic and decision points between the routes.

SynthesisPathways SM 2-Methylnicotinonitrile (Cheap Precursor) Radical Method A: Radical Chlorination (NCS/AIBN) SM->Radical Direct Route NOxide N-Oxide Intermediate SM->NOxide Oxidation Product 2-(Chloromethyl) nicotinonitrile Radical->Product Low Selectivity (Mixture) Acetate Boekelheide Rearrangement NOxide->Acetate Ac2O Alcohol 2-(Hydroxymethyl) nicotinonitrile Acetate->Alcohol Hydrolysis MethodB Method B: Deoxychlorination (SOCl2) Alcohol->MethodB Clean Route MethodB->Product High Purity

Figure 1: Synthetic flow comparing the direct radical route (Red) vs. the multi-step high-fidelity route (Green/Blue).

Cost-Benefit Analysis Data

MetricMethod A (Radical)Method B (SOCl2)
Crude Yield 45–60%85–95%
Purity (Pre-Purification) 70–80% (contains di-Cl)>95%
Raw Material Cost (est.) Low ($)High (

$)
E-Factor (Waste/Product) High (Chromatography solvent)Medium (Acidic off-gas)
Scalability Low (<100g)High (>1kg)
Safety Profile Moderate (Solvent handling)High Risk (Corrosive gas, Vesicant)
Decision Matrix

DecisionTree Start Start: Select Route Scale Scale > 100g? Start->Scale Purity Purity > 98% Required? Scale->Purity No ResultB Use Method B (SOCl2 Route) Scale->ResultB Yes (Avoid Chromatography) Budget Budget Constrained? Purity->Budget No Purity->ResultB Yes ResultA Use Method A (Radical Chlorination) Budget->ResultA Yes ResultC Use Boekelheide (Hybrid Route) Budget->ResultC No (Invest in Process)

Figure 2: Decision tree for selecting the optimal synthesis strategy based on project constraints.

Safety & Handling (Critical)

Warning: 2-(Chloromethyl)nicotinonitrile is a structural analog of nitrogen mustards. It possesses high alkylating potential.

  • PPE: Double nitrile gloves, full face shield, and Tyvek suit are mandatory.

  • Inactivation: Spills should be treated with a solution of dilute ammonia or 5% sodium thiosulfate to quench the alkylating capability before cleaning.

  • Storage: Store under Argon at 4 °C. The compound is sensitive to moisture (hydrolysis to HCl and alcohol).

References

  • Preparation of 2-chloro-4-methyl nicotinonitrile (Analogous Radical Method)
  • Synthesis of 2-(chloromethyl)pyridine derivatives via N-oxide (Boekelheide)
  • Safety Data Sheet: 2-Chloronicotinonitrile (Precursor/Analog Safety)

    • Source: Fisher Scientific / NIH PubChem
    • Link:[Link]

  • General Protocol for Chlorin

    • Source: ScienceMadness / Standard Organic Prep
    • Link:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(Chloromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 10446-56-7 | Formula: C


H

ClN

Synonyms: 2-(Chloromethyl)pyridine-3-carbonitrile; 3-Cyano-2-picolyl chloride.[1]
Hazard Architecture: The "Dual-Threat" Mechanism

As a Senior Application Scientist, I must emphasize that standard safety data sheets (SDS) often understate the specific reactivity profile of this intermediate. You are not just handling a toxic solid; you are handling a bifunctional alkylating agent .

  • The Alkylating Threat (-CH

    
    Cl):  The chloromethyl group on the pyridine ring is highly electrophilic. It readily alkylates nucleophiles (DNA, proteins), making it a potential mutagen and a severe skin/eye irritant (Category 1C Corrosive potential). It behaves similarly to benzyl chloride but with higher polarity.
    
  • The Hydrolysis Threat: Upon contact with mucosal moisture or ambient humidity, the C-Cl bond hydrolyzes to release Hydrogen Chloride (HCl) gas. This classifies the compound as a lachrymator .

  • The Systemic Threat (-CN): While the nitrile group is relatively stable, metabolic processing or acidic hydrolysis can theoretically release cyanide ions, though the primary acute risk remains the alkylating capability.[1]

The PPE Firewall: Selection Logic

Do not rely on generic "chemical resistant gloves." The lipophilic nature of the pyridine ring can swell standard latex, while the chloromethyl group requires a barrier against permeation.

PPE Selection Matrix
Protection ZoneStandard Operation (Weighing/Transfer)High-Risk Operation (Spill Cleanup/Scale-up >5g)Scientific Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Laminate Film Gloves (e.g., Silver Shield / 4H) under NitrileNitrile offers fair degradation resistance but poor permeation time (<15 min) for chlorinated pyridines.[1] Laminate prevents alkylator breakthrough.
Eye Protection Chemical Splash Goggles (Indirect Vented)Full Face Shield + GogglesSafety glasses are insufficient.[1] HCl gas generation requires a gas-tight seal to prevent lachrymatory effects.
Respiratory Fume Hood (Mandatory)Face velocity: 100 fpmRespirator (If hood fails)Cartridge: OV/AG (Organic Vapor + Acid Gas)The "AG" component is critical to neutralize hydrolysis byproducts (HCl).[1]
Body Defense Lab Coat (Cotton/Poly) + Tyvek Sleeves Tyvek Coverall (Disposable)Exposed wrists are the most common injury site during weighing.[1] Sleeves bridge the gap between glove and coat.
Decision Logic: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the correct protective equipment based on the operational scale and state of the material.

PPE_Selection_Logic Start Start: Assess Operation State Material State? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Scale Scale > 5g or Concentrated Stock? Solid->Scale Solution->Scale Standard Standard Protocol: Double Nitrile + Goggles + Fume Hood Scale->Standard No HighRisk High Risk Protocol: Laminate Liner Gloves + Face Shield + Tyvek Sleeves Scale->HighRisk Yes RespCheck Outside Fume Hood? Standard->RespCheck HighRisk->RespCheck Respirator ADD: Full Face Respirator (OV/AG Cartridge) RespCheck->Respirator Yes (Emergency Only) Proceed Proceed RespCheck->Proceed No (Standard)

Figure 1: Risk-based logic flow for determining necessary PPE levels based on physical state and operational scale.

Operational Protocol: The Closed-Loop System

To maintain scientific integrity and safety, this material must be handled in a "Closed-Loop" to prevent atmospheric hydrolysis.[1]

Step 1: Preparation (The Dry Zone)
  • Environment: All handling must occur inside a certified chemical fume hood.

  • Moisture Control: Ensure all glassware is oven-dried. Moisture triggers HCl release, which pressurizes vessels and degrades your reagent.

  • Tooling: Use disposable anti-static spatulas. Do not use metal spatulas if the coating is compromised (corrosion risk).

Step 2: The Weighing Maneuver
  • Tare the receiving vessel (with cap) before opening the reagent bottle.

  • Open the reagent bottle only inside the hood.

  • Transfer quickly to minimize humidity exposure.

  • Seal the receiving vessel immediately.

  • Wipe the threads of the reagent bottle with a dry Kimwipe before recapping to prevent the cap from seizing due to hydrolysis-induced corrosion.

Step 3: Decontamination (In-Situ)

Do not remove contaminated tools from the hood.

  • Solvent Wash: Rinse spatulas/funnels with Acetone or Dichloromethane into a "Halogenated Waste" beaker.

  • Quench: Add 5% Sodium Bicarbonate (NaHCO

    
    ) solution to the waste beaker to neutralize any generated HCl. Caution: CO
    
    
    
    evolution will occur.[1]
Emergency Response: Spill & Exposure Algorithm

In the event of a breach, immediate action is required.[2] Speed is critical to prevent alkylation injuries.

Emergency_Response Incident Incident Detected Type Type of Exposure? Incident->Type Skin Skin/Eye Contact Type->Skin Spill Benchtop Spill Type->Spill Wash 1. Flush with Water (15 min) 2. Do NOT use solvents (increases absorption) Skin->Wash Isolate 1. Evacuate Area 2. Don High-Risk PPE Spill->Isolate Medical Seek Medical Attention (Bring SDS) Wash->Medical Absorb Cover with Dry Sand/Vermiculite (Avoid water - generates HCl) Isolate->Absorb Collect Sweep into Jar Label: 'Haz-Waste + HCl' Absorb->Collect Clean Wipe surface with 5% NaHCO3 (Neutralize) Collect->Clean

Figure 2: Tactical response workflow for biological exposure vs. laboratory spill containment.[1]

Disposal & Waste Management

Core Principle: Segregation prevents unintended chemistry in the waste drum.

  • Classification: Dispose of as Halogenated Organic Waste .

  • Incompatibilities: NEVER mix with:

    • Strong Oxidizers: Risk of formation of nitrogen oxides.

    • Strong Acids: Risk of HCN generation (from nitrile group) or massive HCl evolution.

    • Aqueous Basic Waste: While bases neutralize HCl, mixing this concentrated alkylator with strong hydroxide waste can be violently exothermic.

  • Final Destruction: The preferred method is dissolving in a combustible solvent (e.g., ethanol) and incineration equipped with a scrubber for NOx and HCl.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 46911834, 2-(Chloromethyl)nicotinonitrile. Retrieved from [Link]

Sources

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Chloromethyl)nicotinonitrile
Reactant of Route 2
2-(Chloromethyl)nicotinonitrile

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